molecular formula C13H10O B031587 4-Phenylbenzaldehyde CAS No. 3218-36-8

4-Phenylbenzaldehyde

Cat. No.: B031587
CAS No.: 3218-36-8
M. Wt: 182.22 g/mol
InChI Key: ISDBWOPVZKNQDW-UHFFFAOYSA-N
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Description

4-Phenylbenzaldehyde, also known as 4-biphenylcarbaldehyde or 4-formylbiphenyl (CAS 3218-36-8), is a high-purity organic compound provided as a white solid with a characteristic aromatic odor and a melting point of 57-59 °C . It is practically insoluble in water but soluble in alcohols and organic solvents . This compound is a versatile building block in organic synthesis and materials science. Its primary research applications include its use as a key intermediate in the synthesis of pharmaceuticals and agrochemicals . Furthermore, it serves as a precursor in the synthesis of fluorescent imino and secondary amino chitosans, which are potential sensing biomaterials . In materials science, its crystalline structure, characterized by C-H···O hydrogen bonds and pi-stacking interactions, makes it a model compound for studying vibrational dynamics in molecular crystals using advanced techniques like inelastic neutron scattering (INS) and periodic density functional theory (DFT) calculations . A modern and efficient synthetic route to this compound involves the palladium-catalyzed, external-CO-free reductive carbonylation of 4-bromobiphenyl, providing the product in good yield . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should refer to the current Safety Data Sheet for detailed handling and toxicological information, including that it may cause skin and eye irritation .

Properties

IUPAC Name

4-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDBWOPVZKNQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073961
Record name [1,1'-Biphenyl]-4-carboxaldehyde
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Molecular Weight

182.22 g/mol
Source PubChem
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CAS No.

3218-36-8
Record name [1,1′-Biphenyl]-4-carboxaldehyde
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Record name 4-Biphenylaldehyde
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Record name 4-Phenylbenzaldehyde
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Record name [1,1'-Biphenyl]-4-carboxaldehyde
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Record name [1,1'-Biphenyl]-4-carboxaldehyde
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Record name p-phenylbenzaldehyde
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Record name 4-BIPHENYLALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3218-36-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenylbenzaldehyde, a versatile aromatic aldehyde with significant applications in organic synthesis and as a precursor in the development of novel therapeutic agents. This document details its chemical and physical properties, safety information, prominent synthesis methodologies with detailed experimental protocols, and its emerging role in medicinal chemistry, particularly as a modulator of key signaling pathways.

Chemical and Physical Properties

This compound, also known as 4-biphenylcarboxaldehyde, is a crystalline solid at room temperature. Its biphenyl (B1667301) scaffold and reactive aldehyde group make it a valuable intermediate in a multitude of chemical transformations.

PropertyValueReference(s)
CAS Number 3218-36-8[1][2]
Molecular Formula C₁₃H₁₀O[1]
Molecular Weight 182.22 g/mol [1][2]
Appearance White to off-white or cream-colored solid/crystals[1]
Melting Point 57-63 °C[1]
Boiling Point 184 °C at 11 mmHg[2]
Solubility Soluble in organic solvents such as ether. Low water solubility.[1]
Purity Typically ≥ 95-99%[1]

Safety Information

This compound requires careful handling in a laboratory setting. Below is a summary of its hazard and precautionary statements according to the Globally Harmonized System (GHS).

GHS InformationCodes and Statements
Hazard Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with palladium-catalyzed cross-coupling reactions being the most prevalent in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[1]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

  • Solvent Addition: Add a mixture of toluene and degassed water (e.g., 4:1 ratio, 20 mL total).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvents Solvents 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reaction_Vessel Reaction at 90°C under Inert Atmosphere 4-Bromobenzaldehyde->Reaction_Vessel Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Reaction_Vessel Pd_OAc_2 Pd(OAc)₂ Pd_OAc_2->Reaction_Vessel PPh3 PPh₃ PPh3->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Toluene Toluene Toluene->Reaction_Vessel Water Water Water->Reaction_Vessel Workup Work-up (Extraction, Washing, Drying) Reaction_Vessel->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a classic method for the synthesis of biaryls via the coupling of a diazonium salt with an aromatic compound.[1] While it often results in lower yields compared to modern cross-coupling reactions, it remains a fundamental transformation in organic chemistry.

Materials:

Procedure:

  • Diazotization: Dissolve 4-aminobenzaldehyde in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the low temperature. Stir for 20-30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: In a separate flask, add a large excess of benzene. Slowly add the cold diazonium salt solution to the benzene with vigorous stirring. Gradually add a solution of sodium hydroxide to the reaction mixture.

  • Reaction: Continue stirring for several hours at room temperature. The evolution of nitrogen gas should be observed.

  • Work-up: Separate the benzene layer and wash it with water and a dilute acid solution.

  • Purification: Dry the benzene layer over anhydrous Na₂SO₄ and remove the excess benzene by distillation. The crude this compound can be further purified by recrystallization or fractional distillation.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its biphenyl structure is a common motif in many biologically active compounds.

Aldehyde Dehydrogenase (ALDH) Inhibition and Cancer Stem Cells

Recent research has highlighted the role of aldehyde dehydrogenases (ALDHs), particularly the ALDH1A3 isoform, in the maintenance of cancer stem cells (CSCs) and the development of chemoresistance.[2][3] Several biphenyl derivatives have been investigated as inhibitors of ALDH. While this compound itself may not be a potent inhibitor, its scaffold is a valuable starting point for the design of more selective and potent ALDH inhibitors.

Inhibition of ALDH1A3 can disrupt key signaling pathways that are crucial for CSC survival and proliferation. One of the primary pathways affected is the retinoic acid (RA) signaling pathway.[2][3]

Retinoic Acid (RA) Signaling Pathway

ALDH1A3 is a key enzyme in the synthesis of retinoic acid from retinal. Retinoic acid is a potent signaling molecule that binds to nuclear receptors (RAR and RXR), which in turn regulate the expression of a multitude of genes involved in cell differentiation, proliferation, and apoptosis.[2][3] In the context of cancer, dysregulation of the RA signaling pathway can contribute to tumorigenesis.

By inhibiting ALDH1A3, biphenyl aldehyde derivatives can decrease the intracellular levels of retinoic acid, thereby modulating the expression of RA-responsive genes. This can lead to the suppression of CSC properties and an increased sensitivity to chemotherapy.

ALDH1A3_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway Retinoic Acid Signaling Pathway cluster_cellular_effects Cellular Effects 4_Phenylbenzaldehyde_Derivative This compound Derivative ALDH1A3 ALDH1A3 4_Phenylbenzaldehyde_Derivative->ALDH1A3 Inhibits Retinal Retinal Retinal->ALDH1A3 Oxidizes Retinoic_Acid Retinoic Acid (RA) ALDH1A3->Retinoic_Acid RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression (e.g., differentiation, apoptosis) RARE->Gene_Expression CSC_Maintenance Cancer Stem Cell Maintenance & Proliferation Gene_Expression->CSC_Maintenance Regulates Chemoresistance Chemoresistance Gene_Expression->Chemoresistance Regulates

References

4-Phenylbenzaldehyde: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-Phenylbenzaldehyde (also known as 4-biphenylcarboxaldehyde). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in organic synthesis. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a workflow diagram for physical property determination.

Core Physical and Chemical Properties

This compound is a versatile aromatic aldehyde featuring a biphenyl (B1667301) scaffold with a formyl group.[1] Its chemical formula is C₁₃H₁₀O.[2] This structure contributes to its unique aromatic and reactive properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsNotesCitations
Molecular Weight 182.22 g/mol [1][2][3]
Appearance White to light yellow or cream solid/crystalline powder-[2][3][4][5]
Melting Point 57 - 63°CA range is often reported, e.g., 57-59°C, 57-60°C, 57.3-57.9°C, 58°C.[1][2][3][4][5][6]
Boiling Point 184°CAt a reduced pressure of 11 mmHg. Another source reports 320°C at atmospheric pressure.[1][3][4][5]
Density 1.107g/cm³At 20°C.[3][4][6]
Solubility Insoluble in water. Soluble in alcohol, chloroform (B151607) (slightly), and ethyl acetate (B1210297) (slightly).-[3][4][5][6]
Flash Point 171.8 - 172°C[1][3][4]
Vapor Pressure 0.025PaAt 25°C.[3][5]
Refractive Index ~1.5994-Estimated value.[3][5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR (CDCl₃): δ 10.06 (s, 1H, CHO), 7.42–7.96 (m, aromatic protons).[1]

  • IR (NaCl): Strong C=O stretch at 1700 cm⁻¹ and C–H aromatic stretches at approximately 3031 cm⁻¹.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.[7] A sharp melting range typically signifies a pure substance, while impurities tend to depress and broaden the melting range.[7][8]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital Meltemp apparatus)[7][8]

  • Capillary tubes (sealed at one end)[7][9]

  • Thermometer[7][8]

  • Heating medium (e.g., mineral oil for Thiele tube)[8]

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[8][10]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[9][10]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8][9] This assembly is then placed in the melting point apparatus.[7][8]

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[8]

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7][10][11]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12][13] For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is common.

Apparatus:

  • Small test tube (fusion tube)[14][15]

  • Capillary tube (sealed at one end)[14][15]

  • Thermometer[12][14]

  • Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[14][15]

  • Beaker and tripod stand (if using an oil bath)[9]

Procedure:

  • Sample Preparation: A small amount of liquid this compound (if melted) is placed into the small test tube.[12][14]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[14][15]

  • Apparatus Assembly: The test tube is attached to a thermometer and immersed in a heating bath (e.g., Thiele tube).[13]

  • Heating: The apparatus is heated gently.[14] As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[14] At this point, the heating is stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.[16]

Procedure for ¹H NMR:

  • Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[16]

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid level should be about 4.0 to 5.0 cm from the bottom.[16]

  • Spectrometer Setup: The NMR tube is placed in a spinner and inserted into the NMR spectrometer.[17]

  • Data Acquisition: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[16] The ¹H NMR spectrum is then acquired using an appropriate pulse sequence.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Procedure (KBr Pellet Method):

  • Sample Preparation: A small amount of this compound is ground with dry potassium bromide (KBr) powder in a mortar.

  • Pellet Formation: The mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[18]

General Procedure (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[19]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (radical cation).[18][19] This process can also cause the molecular ion to fragment.[19]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[18][19]

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.[18]

Visualization

The following diagram illustrates a general workflow for the physical and spectroscopic characterization of a synthesized organic compound like this compound.

experimental_workflow Workflow for Physical and Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_physical Physical Property Determination cluster_spectroscopic Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Organic Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP BP Boiling Point Determination Purification->BP Solubility Solubility Tests Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity_Assessment Purity Assessment MP->Purity_Assessment BP->Purity_Assessment Solubility->Purity_Assessment Data_Analysis Data Interpretation and Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Characterization Final Compound Characterization Data_Analysis->Final_Characterization Purity_Assessment->Final_Characterization

References

A Comprehensive Technical Guide to 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Phenylbenzaldehyde, a pivotal aromatic aldehyde in organic synthesis and pharmaceutical development. This document outlines its core physicochemical properties, experimental protocols for its synthesis and analysis, and its applications as a versatile chemical intermediate.

Core Physicochemical Properties

This compound, also known as biphenyl-4-carboxaldehyde, is a solid organic compound with the chemical formula C₁₃H₁₀O.[1][2][3] Its molecular structure consists of a biphenyl (B1667301) backbone with a formyl substituent, which imparts its characteristic reactivity and utility as a building block in complex molecule synthesis.[1]

Summary of Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Molecular Weight 182.22 g/mol
Molecular Formula C₁₃H₁₀O
Melting Point 57-61°C
Boiling Point 184 (at 11 mmHg)°C
Density 1.107g/cm³
Flash Point 172°C
Water Solubility 17 (at 20°C)mg/L
Appearance White to light yellow crystalline powder

Data sourced from multiple chemical suppliers and databases.[1][2][4][5][6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective application in research and development.

Synthesis Protocol: Palladium-Catalyzed Reductive Carbonylation

A common method for the synthesis of this compound involves the palladium-catalyzed reductive carbonylation of a bromoarene.[1]

Materials:

  • 4-Bromobiphenyl

  • N-Formylsaccharin

  • Triethylsilane

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a dry, inert atmosphere (e.g., under Argon), dissolve 4-Bromobiphenyl in the anhydrous solvent.

  • Add N-Formylsaccharin and the palladium catalyst to the reaction mixture.

  • Introduce triethylsilane to the mixture.

  • Heat the reaction to the appropriate temperature and monitor its progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction and quench with an appropriate aqueous solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by chromatography to yield this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic methods.

  • ¹H NMR (CDCl₃): Expect a singlet for the aldehydic proton around δ 10.06 ppm and a multiplet for the aromatic protons between δ 7.42–7.96 ppm.[1]

  • Infrared (IR) Spectroscopy (NaCl): A strong carbonyl (C=O) stretch should be observable around 1700 cm⁻¹. Aromatic C–H stretches are expected around 3031 cm⁻¹.[1]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules.[4] Its applications span from the creation of pharmaceuticals and agrochemicals to its use in the flavor and fragrance industry.[4][5]

Role as a Pharmaceutical Intermediate

The biphenyl scaffold of this compound is a common structural motif in various drug candidates. It serves as a starting material for the synthesis of compounds targeting a range of conditions, including neurological disorders.[1]

Below is a diagram illustrating a generalized workflow for the utilization of this compound in a drug discovery pipeline.

G cluster_0 Synthesis & Modification cluster_1 Screening & Optimization cluster_2 Preclinical Development A This compound B Chemical Modification (e.g., Wittig, Reductive Amination) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G In Vitro & In Vivo Studies F->G H Candidate Drug G->H

Caption: Drug Discovery Workflow with this compound.

Precursor for Dyes and Polymers

In material science, this compound is utilized as a precursor for the synthesis of dyes and as an additive in resin formulations to enhance their thermal and mechanical properties.[1]

The following diagram illustrates the logical relationship of this compound as a precursor in different chemical synthesis pathways.

G cluster_products Synthetic Pathways A This compound B Pharmaceuticals A->B  Multi-step Synthesis C Fragrances A->C  Esterification / Acetal Formation D Dyes & Pigments A->D  Condensation Reactions E Polymers & Resins A->E  Polymerization

Caption: Synthetic applications of this compound.

References

A Comprehensive Technical Guide to the Melting Point of 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point of 4-Phenylbenzaldehyde (also known as 4-biphenylcarboxaldehyde), a crucial physical property for its application in research and development. This document outlines the experimentally determined melting point from various sources, details the standardized experimental protocol for its determination, and presents a logical workflow for purity assessment using this key parameter.

Physicochemical Data: Melting Point of this compound

The melting point of this compound is a critical parameter for its identification, purity assessment, and handling in various synthetic and analytical procedures. A summary of reported melting point values is presented below.

SourceReported Melting Point (°C)
TCI Chemicals[1]57.0 - 60.0
Ataman Kimya[2]57 - 59
Mitsubishi Gas Chemical Company, Inc.[3][4]58
ChemicalBook[5]57 - 59
Chem-Impex[6]57 - 63
Benchchem[7]57 - 61
ChemBK[8]57 - 59
YangZhou ShuangDing Chem Co.,Ltd[9]57 - 59
Stenutz[10]59

The compiled data indicates a consensus melting point for this compound in the range of 57-60 °C . A narrow melting point range is indicative of a high degree of purity for a crystalline solid.[11]

Experimental Protocol: Melting Point Determination

The determination of the melting point of this compound is a standard procedure in organic chemistry laboratories to ascertain its purity and confirm its identity.[12][13]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)[11][14]

  • Capillary tubes (sealed at one end)[12]

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of this compound is placed in a clean, dry mortar and finely powdered using a pestle. This ensures uniform heat transfer within the sample.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. A sample height of 1-2 mm is optimal.[12][15]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.[11]

  • Approximate Melting Point Determination: A rapid heating rate (approximately 10-20 °C per minute) is initially used to determine an approximate melting range.[13]

  • Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is prepared and the heating process is repeated with a much slower heating rate (approximately 2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.[13]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[11][14] A pure substance will typically exhibit a sharp melting range of 0.5-1.0 °C.[11]

Logical Workflow for Purity Assessment

The melting point is a fundamental criterion for assessing the purity of this compound. The following diagram illustrates the logical workflow for utilizing melting point determination in purity analysis.

Workflow for Purity Assessment of this compound A Obtain this compound Sample B Determine Melting Point Range (Initial Rapid Heating) A->B C Determine Precise Melting Point Range (Slow Heating) B->C D Compare with Literature Value (57-60 °C) C->D E Melting Range is Sharp (e.g., < 2 °C) and within Literature Range? D->E F High Purity Confirmed E->F Yes G Impurity Suspected E->G No H Further Purification Required (e.g., Recrystallization) G->H

Caption: Purity assessment workflow for this compound.

This comprehensive guide provides the essential technical information regarding the melting point of this compound, empowering researchers and professionals in their scientific endeavors.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-phenylbenzaldehyde (also known as 4-biphenylcarboxaldehyde), with a specific focus on its boiling point. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as a versatile intermediate in organic synthesis.

Physicochemical Data of this compound

The following table summarizes the key quantitative data for this compound, compiled from various sources for easy reference and comparison.

PropertyValueNotesCitations
Boiling Point 184 °Cat 11 mmHg[1][2][3][4]
320 °Cat atmospheric pressure[5][6]
152 °Cat 8 mmHg
Melting Point 57-63 °CRange observed across sources[1][2][3][4][5][7]
Molecular Formula C₁₃H₁₀O[1][3][7]
Molecular Weight 182.22 g/mol [1][7]
Density 1.107 g/cm³at 20°C[2][3][5]
Flash Point 172 °C[1][3][4]
Water Solubility 17 mg/Lat 20°C[3][4]
Appearance White to light yellow crystalline powder[3][4]
CAS Number 3218-36-8[2][3][7]

Experimental Protocol: Boiling Point Determination

The boiling point of a solid organic compound like this compound can be accurately determined using a micro-method, such as the Thiele tube technique. This method is advantageous as it requires only a small amount of the sample.

Apparatus and Chemicals:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Heat-stable liquid (e.g., liquid paraffin, silicone oil)

  • Bunsen burner or other heat source

  • Stand and clamp

  • This compound sample

Procedure:

  • Sample Preparation : Place a small amount of this compound into the small test tube, enough to submerge the bulb of the thermometer.

  • Capillary Tube Placement : Place the capillary tube, with its open end downwards, into the test tube containing the sample.

  • Apparatus Assembly : Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Thiele Tube Setup : Insert the thermometer and the attached test tube into the Thiele tube, which is filled with a suitable heating liquid like liquid paraffin.[8] The liquid level should be high enough to cover the sample but not so high as to enter the test tube.

  • Heating : Gently heat the side arm of the Thiele tube with a Bunsen burner.[9][10] The shape of the Thiele tube ensures that convection currents will maintain a uniform temperature throughout the liquid.[9]

  • Observation : As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[9][10]

  • Boiling Point Reading : Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.[9][10] Record this temperature.

  • Pressure Correction : For accuracy, the atmospheric pressure should be recorded, as boiling points are pressure-dependent.[11]

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

This compound is commonly synthesized via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone in the formation of carbon-carbon bonds, particularly for creating biphenyl (B1667301) structures.[1] The workflow below illustrates the key steps of this synthetic route.

Suzuki_Miyaura_Synthesis A 4-Bromobenzaldehyde D Oxidative Addition A->D B Phenylboronic Acid G Transmetalation B->G C Pd(0) Catalyst C->D E Aryl-Pd(II) Complex D->E Forms E->G F Base (e.g., K₂CO₃) F->G Requires H Diaryl-Pd(II) Complex G->H Forms I Reductive Elimination H->I J This compound (Final Product) I->J Yields K Regenerated Pd(0) I->K Regenerates K->D Catalytic Cycle

Synthesis of this compound via Suzuki-Miyaura Reaction.

References

In-Depth Technical Guide: Solubility of 4-Phenylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbenzaldehyde, also known as biphenyl-4-carboxaldehyde, is an aromatic aldehyde with the chemical formula C₁₃H₁₀O. Its structure, featuring a biphenyl (B1667301) backbone, makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Understanding the solubility of this compound in different organic solvents is crucial for its application in organic synthesis, reaction optimization, purification processes, and formulation development. This guide provides a summary of available solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₃H₁₀O
Molecular Weight 182.22 g/mol [2]
Appearance White to light yellow crystalline powder or crystals[3]
Melting Point 57-60 °C[4]
Boiling Point 184 °C at 11 mmHg[4]
CAS Number 3218-36-8[3]

Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is limited in publicly available literature. The following tables summarize the available quantitative and qualitative data.

Quantitative Solubility Data
SolventChemical FormulaSolubility (mg/L)Temperature (°C)
WaterH₂O1720

Table 1: Quantitative solubility of this compound in water.[4]

Qualitative Solubility Data
SolventClassificationSolubility
MethanolAlcoholSoluble
EthanolAlcoholSoluble
AcetoneKetoneSoluble
ChloroformHalogenatedSoluble
Ethyl AcetateEsterSlightly Soluble

Table 2: Qualitative solubility of this compound in various organic solvents.

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method and HPLC Analysis

This section details a standard laboratory procedure for accurately determining the solubility of this compound in a given organic solvent.

Principle

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[5] An excess amount of the solid solute is agitated with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

Materials and Equipment
  • This compound (analytical standard)

  • Solvent of interest (HPLC grade)

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

  • Mobile phase (e.g., acetonitrile (B52724) and water mixture)[6]

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid should be visually apparent.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • HPLC Analysis:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.[6]

    • Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sample Sample Collection & Preparation cluster_analysis HPLC Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in temperature-controlled shaker prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter sample2->sample3 analysis3 Dilute filtered sample sample3->analysis3 analysis1 Prepare calibration standards analysis2 Generate calibration curve analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 analysis4 Inject sample and standards analysis3->analysis4 analysis4->calc1 calc2 Calculate solubility (accounting for dilution) calc1->calc2

Caption: Experimental workflow for solubility determination.

Application in Drug Development

This compound's role as a pharmaceutical intermediate highlights the importance of its solubility characteristics.[1] For instance, in the synthesis of more complex molecules, the choice of solvent is dictated by the solubility of the reactants, including this compound, to ensure efficient reaction kinetics and product yield. Poor solubility can lead to heterogeneous reaction mixtures, slower reaction rates, and difficulties in purification. Therefore, a thorough understanding of its solubility profile in various organic solvents is a critical first step in the process development for any pharmaceutical agent derived from this intermediate.

Conclusion

This technical guide has summarized the available solubility data for this compound and provided a detailed, standardized protocol for its experimental determination. While comprehensive quantitative data remains scarce, the provided experimental workflow offers a robust method for researchers to generate this critical information in their own laboratories. Accurate solubility data is indispensable for the effective utilization of this compound in research, development, and manufacturing, particularly within the pharmaceutical industry. Further studies to systematically evaluate its solubility in a broader range of solvents at various temperatures are encouraged.

References

Chemical Synonyms and Identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile aromatic aldehyde with significant applications in organic synthesis, materials science, and potentially in drug discovery.

This compound is known by a variety of names in commercial and academic literature. A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.

  • Systematic IUPAC Name : this compound[1][2]

  • Common Synonyms :

    • 4-Biphenylcarboxaldehyde[1][2]

    • Biphenyl-4-carboxaldehyde[1][2]

    • p-Phenylbenzaldehyde[1][2]

    • 4-Formylbiphenyl[1][2]

    • [1,1'-Biphenyl]-4-carboxaldehyde[1][2]

    • Biphenyl-4-carbaldehyde[1][2]

    • 4-Biphenylylaldehyde

    • p-Biphenylaldehyde[1][2]

    • p-Biphenylcarboxaldehyde[1][2]

    • 4-Biphenylylcarboxaldehyde[1][2]

    • (1,1'-Biphenyl)-4-carboxaldehyde[2]

    • 4-biphenylcarbaldehyde[2]

    • 4-formyl-1,1'-biphenyl[2]

    • 4-biphenylmethanal[2]

  • Commercial Names and Code Names :

    • NSC 46066[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below, providing essential information for its handling, characterization, and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀O[2]
Molecular Weight 182.22 g/mol [2]
CAS Number 3218-36-8[1]
Appearance White to light yellow crystalline powder[3]
Melting Point 57-59 °C
Boiling Point 184 °C at 11 mmHg
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.
FTIR (cm⁻¹) ~3050 (Ar C-H), ~2820, ~2720 (Aldehyde C-H), ~1665 (C=O), ~1595 (Ar C=C)
¹H NMR (CDCl₃, δ) ~10.0 (s, 1H, CHO), ~7.9 (d, 2H), ~7.7 (d, 2H), ~7.4-7.5 (m, 5H)
¹³C NMR (CDCl₃, δ) ~192 (CHO), ~147, ~140, ~135, ~130, ~129, ~128, ~127

Experimental Protocols

The synthesis of this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and efficient method.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 4-bromobenzaldehyde (B125591) and phenylboronic acid.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

  • Solvent Addition: Add a 4:1 mixture of toluene and degassed water (20 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 90°C and stir the mixture vigorously under an inert atmosphere (e.g., nitrogen) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Transfer to a separatory funnel, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Biological Activity and Signaling Pathways

While this compound is a valuable building block in the synthesis of pharmaceuticals, its direct biological activity and impact on specific signaling pathways are not extensively documented in publicly available literature. However, the biphenyl (B1667301) scaffold is a known pharmacophore present in numerous biologically active compounds, including enzyme inhibitors and receptor antagonists.[4][5]

Derivatives of biphenyl amides and carboxamides have shown potential as anticancer, antimicrobial, and enzyme inhibitory agents, targeting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease.[6] Furthermore, some benzaldehyde (B42025) derivatives have been investigated as inhibitors of enzymes like tyrosinase and aldehyde dehydrogenase (ALDH).[7][8] For instance, 4-(diethylamino)benzaldehyde (B91989) is a known pan-inhibitor of ALDH isoforms, which are implicated in cancer cell survival and drug resistance.[9]

Given the limited direct data on this compound, a logical first step in its biological evaluation would be to screen it against a panel of common drug targets. An experimental workflow for such a screening cascade is proposed below.

Visualizations

Synthesis of this compound via Suzuki-Miyaura Coupling

Suzuki_Miyaura_Synthesis cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_product Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reaction_Vessel Toluene/Water 90°C, 4-6h 4-Bromobenzaldehyde->Reaction_Vessel Phenylboronic_Acid Phenylboronic_Acid Phenylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd(OAc)₂ / PPh₃ Pd_Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Extraction Liquid-Liquid Extraction Reaction_Vessel->Extraction Cooling Purification Column Chromatography Extraction->Purification Drying & Concentration This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Proposed Workflow for Biological Activity Screening

Biological_Screening_Workflow cluster_initial Initial Screening cluster_secondary Secondary & Mechanistic Assays cluster_lead_opt Lead Optimization Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT on various cell lines) Compound->Cytotoxicity Enzyme_Panel Broad Enzyme Inhibition Panel (e.g., Kinases, Proteases, ALDH) Compound->Enzyme_Panel Hit_Validation Hit Confirmation & Dose-Response Cytotoxicity->Hit_Validation Enzyme_Panel->Hit_Validation Target_Identification Target Identification Assays Hit_Validation->Target_Identification Cellular_Assays Cell-Based Signaling Assays (e.g., Western Blot, Reporter Assays) Target_Identification->Cellular_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cellular_Assays->SAR_Studies In_Vivo_Models In Vivo Efficacy & Toxicity Models SAR_Studies->In_Vivo_Models

Caption: Workflow for biological screening of this compound.

References

An In-depth Technical Guide to 4-Biphenylcarboxaldehyde: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Biphenylcarboxaldehyde, a versatile aromatic aldehyde, serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic methodologies. Furthermore, it delves into the significant applications of its derivatives in drug discovery, particularly focusing on their roles as modulators of key signaling pathways implicated in various disease states. This document aims to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science by consolidating essential data, experimental protocols, and visual representations of synthetic and biological workflows.

Core Chemical and Physical Properties

4-Biphenylcarboxaldehyde, also known as 4-phenylbenzaldehyde, is a solid organic compound characterized by a biphenyl (B1667301) scaffold with a formyl substituent at the 4-position. This unique structure imparts a combination of rigidity and reactivity, making it a sought-after intermediate in chemical synthesis.

Chemical Structure and Identifiers

The structural representation and key identifiers for 4-biphenylcarboxaldehyde are summarized below.

IdentifierValue
IUPAC Name This compound
Synonyms 4-Biphenylaldehyde, p-Phenylbenzaldehyde, [1,1'-Biphenyl]-4-carboxaldehyde, 4-Formylbiphenyl
CAS Number 3218-36-8
Molecular Formula C₁₃H₁₀O
Molecular Weight 182.22 g/mol
InChI Key ISDBWOPVZKNQDW-UHFFFAOYSA-N
SMILES O=Cc1ccc(cc1)c2ccccc2
Physicochemical Properties

A compilation of the key physicochemical properties of 4-biphenylcarboxaldehyde is presented in the following table for easy reference.

PropertyValueSource
Appearance White to light yellow crystalline powder or crystals
Melting Point 57-61 °C
Boiling Point 184 °C @ 11 mmHg
Density 1.107 g/cm³
Flash Point 172 °C
Solubility Soluble in organic solvents such as hexanes and ethyl acetate (B1210297).

Synthesis and Purification

The synthesis of 4-biphenylcarboxaldehyde is most effectively achieved through a Suzuki cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki Cross-Coupling Reaction

This protocol outlines the synthesis of 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde (B125591) and phenylboronic acid.

Materials:

  • 4-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Deionized water

  • Hexanes

  • Ethyl acetate

  • Methanol

Procedure:

  • In a suitable reaction vessel, dissolve 4-bromobenzaldehyde, phenylboronic acid, and triphenylphosphine in 1-propanol.

  • Prepare a 2 M aqueous solution of sodium carbonate and add it to the reaction mixture.

  • Add palladium(II) acetate to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Purification:

  • Flash Chromatography: The crude product can be purified by flash chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (e.g., 93:7 v/v) as the eluent.

  • Recrystallization: Further purification can be achieved by recrystallization from a solvent system like hexanes and methanol.

Characterization Data

The identity and purity of the synthesized 4-biphenylcarboxaldehyde can be confirmed by various spectroscopic methods.

Technique Key Data
¹H NMR (500 MHz, DMSO-d₆)δ: 10.06 (s, 1H), 8.01 (d, 2H, J = 8.1 Hz), 7.91 (d, 2H, J = 8.1 Hz), 7.77 (d, 2H, J = 7.4 Hz), 7.52 (t, 2H, J = 7.4 Hz), 7.45 (t, 1H, J = 7.4 Hz)
¹³C NMR (125 MHz, DMSO-d₆)δ: 193.5, 146.7, 139.6, 135.9, 131.0, 129.9, 129.4, 128.2, 127.9
IR (neat, cm⁻¹)1700, 1680, 1606, 1170, 839
Mass Spec. (FD-MS)m/z: 182.2

Applications in Drug Discovery and Development

While 4-biphenylcarboxaldehyde itself is primarily a synthetic intermediate, its derivatives have shown significant promise in various therapeutic areas. The biphenyl scaffold is a common pharmacophore that can influence receptor binding, metabolic stability, and overall pharmacological activity.

Synthesis of Biologically Active Derivatives

The aldehyde functional group of 4-biphenylcarboxaldehyde is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions, enabling the synthesis of diverse derivatives.

G cluster_derivatives Biologically Active Derivatives BPC 4-Biphenylcarboxaldehyde Oxidation Oxidation BPC->Oxidation BPCA Biphenyl-4-carboxylic Acid Oxidation->BPCA [O] Amidation Amidation BPCAD Biphenyl-4-carboxamide Derivatives Amidation->BPCAD Amine BPCA->Amidation

Caption: Synthetic pathway from 4-biphenylcarboxaldehyde to biologically active derivatives.

Modulation of Signaling Pathways by Derivatives

Derivatives of 4-biphenylcarboxaldehyde have been investigated for their ability to modulate specific signaling pathways, leading to potential therapeutic applications.

A series of novel biphenyl-4-carboxamide derivatives have been designed and synthesized as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that plays a crucial role in pain sensation. Antagonism of this channel is a promising strategy for the development of new analgesics.

One such derivative, ASP8370 , has been identified as a clinical development candidate for the treatment of neuropathic pain. The development of these antagonists involved extensive structure-activity relationship (SAR) studies to optimize potency, aqueous solubility, and metabolic stability while minimizing off-target effects like CYP3A4 inhibition.

G BPCAD Biphenyl-4-carboxamide Derivatives (e.g., ASP8370) TRPV1 TRPV1 Channel BPCAD->TRPV1 Antagonizes PainSignal Pain Signaling Pathway BPCAD->PainSignal Inhibits TRPV1->PainSignal Activates Analgesia Analgesic Effect PainSignal->Analgesia Leads to (if inhibited)

Caption: Mechanism of action for TRPV1 antagonist derivatives of 4-biphenylcarboxaldehyde.

N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides have been synthesized and evaluated as antagonists of the platelet-activating factor (PAF). PAF is a potent phospholipid mediator involved in various inflammatory and allergic responses. Antagonism of the PAF receptor can be beneficial in treating conditions like asthma and other inflammatory disorders.

Novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides have been synthesized and demonstrated to possess anti-inflammatory properties. These compounds were evaluated in animal models of inflammation.

Biphenyl carboxylic acid derivatives have been identified as potent antiresorptive agents, showing promise in the treatment of osteoporosis. These compounds inhibit osteoclast formation and RANKL signaling in vitro and have demonstrated oral activity in preclinical models of bone loss.

Experimental Protocols for Biological Evaluation of Derivatives

The biological activity of derivatives synthesized from 4-biphenylcarboxaldehyde is assessed using a variety of in vitro and in vivo assays. The following sections provide an overview of the methodologies for key experiments.

In Vitro Assays

G Start Synthesized Biphenyl Derivatives Assay1 TRPV1 Antagonist Assay Start->Assay1 Assay2 PAF Antagonist Binding Assay Start->Assay2 Assay3 Osteoclast Formation Assay Start->Assay3 Result1 IC₅₀ Determination Assay1->Result1 Result2 Binding Affinity (Ki) Assay2->Result2 Result3 Inhibition of Osteoclastogenesis Assay3->Result3

Caption: Workflow for in vitro evaluation of 4-biphenylcarboxaldehyde derivatives.

  • Principle: This assay measures the ability of a compound to inhibit the activation of the TRPV1 channel, typically by a known agonist like capsaicin.

  • Methodology:

    • HEK293 cells stably expressing the human TRPV1 channel are used.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The test compound (a biphenyl-4-carboxamide derivative) is pre-incubated with the cells.

    • The TRPV1 channel is activated by the addition of capsaicin.

    • The influx of calcium upon channel activation is measured by monitoring the change in fluorescence.

    • The inhibitory effect of the test compound is quantified by the reduction in the calcium signal compared to a control.

    • The half-maximal inhibitory concentration (IC₅₀) is calculated.

  • Principle: This assay determines the affinity of a compound for the PAF receptor by measuring its ability to displace a radiolabeled PAF ligand.

  • Methodology:

    • Platelet membranes rich in PAF receptors are prepared (e.g., from washed dog platelets).

    • The membranes are incubated with a radiolabeled PAF ligand (e.g., [³H]-PAF) and varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The displacement of the radioligand by the test compound is used to calculate its binding affinity (Ki).

  • Principle: This assay assesses the effect of a compound on the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.

  • Methodology:

    • Bone marrow cells or spleen cells are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation.

    • The cells are treated with various concentrations of the biphenyl carboxylic acid derivative.

    • After several days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.

    • The number of TRAP-positive multinucleated cells (osteoclasts) is counted.

    • The inhibitory effect of the compound on osteoclastogenesis is determined.

In Vivo Assays
  • Principle: This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

  • Methodology:

    • Rats or mice are administered the test compound orally or via intraperitoneal injection.

    • After a specific period, a sub-plantar injection of carrageenan is given into the hind paw to induce inflammation and edema.

    • The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to that of the control group.

Conclusion

4-Biphenylcarboxaldehyde is a fundamentally important molecule in the fields of organic synthesis and medicinal chemistry. Its readily available nature and the versatility of its aldehyde group make it an ideal starting material for the construction of complex molecules. While its direct biological activity has not been extensively reported, the diverse and potent pharmacological effects of its derivatives underscore the value of the biphenyl scaffold in drug design. The continued exploration of new synthetic transformations and the biological evaluation of novel derivatives of 4-biphenylcarboxaldehyde are expected to yield further advancements in the development of new therapeutic agents and functional materials. This guide serves as a foundational resource to aid in these future research and development endeavors.

An In-depth Technical Guide to (1,1'-Biphenyl)-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (1,1'-Biphenyl)-4-carboxaldehyde, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties

(1,1'-Biphenyl)-4-carboxaldehyde, also known as 4-phenylbenzaldehyde, is a versatile organic compound featuring a biphenyl (B1667301) scaffold with an aldehyde functional group. This structure imparts a unique combination of aromatic character and reactivity, making it a valuable intermediate in various synthetic applications.

Physicochemical Properties

The key physicochemical properties of (1,1'-Biphenyl)-4-carboxaldehyde are summarized in the table below, providing a quick reference for experimental design and handling.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀O[1][2]
Molecular Weight 182.22 g/mol [2]
Appearance White to pale yellow solid/crystals or crystalline powder[3]
Melting Point 57-59 °C[4]
Boiling Point 184 °C at 11 mmHg[4]
Solubility Soluble in methanol. Slightly soluble in chloroform (B151607) and ethyl acetate (B1210297).[5]
CAS Number 3218-36-8[3]
Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of (1,1'-Biphenyl)-4-carboxaldehyde. Key spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusSolventChemical Shift (δ) in ppmReference(s)
¹H NMRCDCl₃10.04 (s, 1H, -CHO), 7.92 (d, 2H), 7.73 (d, 2H), 7.71-7.34 (m, 5H)[6]
¹³C NMRCDCl₃191.08, 148.06, 141.08, 135.06, 132.44, 130.98, 129.78[5]

Infrared (IR) Spectroscopy

TechniqueSource of SampleReference(s)
Capillary Cell: MeltAldrich Chemical Company, Inc.[7]
ATR-IRAldrich[7]
Vapor Phase IRSigma-Aldrich Co. LLC.[7]

Mass Spectrometry (MS)

TechniqueData CompilationReference(s)
Electron Ionization (EI)NIST Mass Spectrometry Data Center[8]

Experimental Protocols

Detailed methodologies for the synthesis and purification of (1,1'-Biphenyl)-4-carboxaldehyde are provided to facilitate its preparation in a laboratory setting.

Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable and efficient method for the synthesis of (1,1'-Biphenyl)-4-carboxaldehyde from 4-bromobenzaldehyde (B125591) and phenylboronic acid.

Materials and Reagents:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

  • Solvent Addition: Add a 4:1 mixture of toluene and degassed water.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Concentrate the dried organic layer under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexanes/ethyl acetate eluent system.[9][10]

Purification by Recrystallization

For further purification, the product can be recrystallized.

Procedure:

  • Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as hexanes and methanol.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.[11][12]

Applications in Drug Development and Research

(1,1'-Biphenyl)-4-carboxaldehyde serves as a crucial building block in the synthesis of various biologically active molecules. Its biphenyl moiety is a recognized pharmacophore in medicinal chemistry.

  • TRPV1 Antagonists: The biphenyl structure is a key component in the design of novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[13][14][15][16][17] These compounds are being investigated for their potential as analgesics for treating neuropathic pain. The biphenyl group often serves as a critical C-region moiety in these antagonists.

  • Antifungal Agents: Derivatives of (1,1'-Biphenyl)-4-carboxaldehyde, particularly carboxamides, have been synthesized and evaluated for their antifungal properties.[1][18][19][20][21] These compounds have shown efficacy against various plant pathogens, suggesting their potential application in agrochemicals.

  • General Organic Synthesis: The aldehyde group is highly reactive and can participate in a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This makes (1,1'-Biphenyl)-4-carboxaldehyde a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.[22][23][24] It is also used in biological studies to evaluate the effects of chemical substituents on ligand potency.[3]

Visualized Workflows and Pathways

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the synthesis and purification workflow, as well as a generalized catalytic cycle for the Suzuki-Miyaura reaction.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine Reactants: 4-Bromobenzaldehyde, Phenylboronic Acid, K₂CO₃ catalyst Add Catalyst System: Pd(OAc)₂, PPh₃ start->catalyst solvent Add Solvents: Toluene & Water catalyst->solvent reaction Heat and Stir (90°C, 4-6h) solvent->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete extraction Liquid-Liquid Extraction (Ethyl Acetate & Water) monitoring->extraction Complete drying Dry Organic Layer (Anhydrous MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography recrystallization Recrystallization (Hexanes/Methanol) chromatography->recrystallization final_product (1,1'-Biphenyl)-4-carboxaldehyde recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of (1,1'-Biphenyl)-4-carboxaldehyde.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X L₂ pd0->pd_complex1 Oxidative Addition product Ar-Ar' pd_complex2 Ar-Pd(II)-Ar' L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OR)₂ base Base

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 4-Phenylbenzaldehyde: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Phenylbenzaldehyde, also known as 4-biphenylcarboxaldehyde, is an aromatic aldehyde of significant interest in organic synthesis, serving as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and materials such as liquid crystals.[1] This technical guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for key synthetic methodologies, a compilation of its physicochemical properties, and its role in significant biological pathways. While a singular discovery event for this compound is not well-documented, its history is intrinsically linked to the broader development of synthetic methods for biphenyl (B1667301) derivatives throughout the 20th century.

Historical Context: The Evolution of Biphenyl Synthesis

The specific first synthesis of this compound is not attributed to a single discoverer but rather emerged from the advancement of organic synthesis, particularly reactions for forming carbon-carbon bonds between aromatic rings. The history of biphenyl derivative synthesis dates back over 160 years.[2] Early methods for creating the biphenyl scaffold included the Wurtz-Fittig reaction (dating back to 1862) and the Ullmann reaction (1904), which involved coupling aryl halides with metals like sodium or copper.[2][3]

The development of more versatile and efficient methods in the latter half of the 20th century, especially palladium-catalyzed cross-coupling reactions, revolutionized the synthesis of substituted biphenyls, including this compound.[3] The Suzuki-Miyaura cross-coupling reaction, pioneered by Akira Suzuki and his colleagues, became a cornerstone for synthesizing such compounds due to its mild reaction conditions and high functional group tolerance.[3][4] Other classical methods, such as the Friedel-Crafts acylation of biphenyl, also provided pathways to precursors that could be converted to this compound.[2][5] The Gattermann-Koch reaction, developed in 1897 by L. Gattermann and J.A. Koch, offered a method for the formylation of aromatic compounds, which could theoretically be applied to biphenyl.[6]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₃H₁₀O
Molecular Weight 182.22 g/mol [7][8]
Appearance Cream to white solid[1]
Melting Point 57-63 °C[1][7]
Boiling Point 184 °C at 11 mmHg[7][9]
¹H NMR (CDCl₃) δ 10.06 (s, 1H, CHO), 7.42–7.96 (m, aromatic protons)[7]
IR (NaCl, cm⁻¹) ~3031 (C-H aromatic stretch), ~1700 (C=O stretch)[7]
CAS Number 3218-36-8[8]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of this compound is most effectively achieved through modern cross-coupling reactions, though classical methods can also be employed.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a highly efficient method for synthesizing this compound, involving the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.[4]

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Bromobenzaldehyde (B125591) C Pd(PPh₃)₄ (catalyst) Base (e.g., K₂CO₃) A->C B Phenylboronic Acid B->C D This compound C->D Coupling

Suzuki-Miyaura synthesis of this compound.

Experimental Protocol (Modified from BenchChem): [4]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and deionized water.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 4-bromobenzaldehyde is consumed (typically 18-24 hours).

  • Work-up: After cooling the mixture to room temperature, add deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography.[10]

Friedel-Crafts Acylation of Biphenyl

While not a direct synthesis of this compound, the Friedel-Crafts acylation of biphenyl can produce a 4-acylbiphenyl precursor, which can then be converted to the aldehyde. This reaction involves treating biphenyl with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The reaction predominantly yields the para-substituted product.[5]

Friedel_Crafts_Acylation cluster_reactants Reactants A Biphenyl C AlCl₃ (Lewis Acid Catalyst) A->C B Acetyl Chloride B->C D 4-Acetylbiphenyl (B160227) C->D Acylation E Subsequent Conversion (e.g., Reduction, Oxidation) D->E F This compound E->F

Friedel-Crafts pathway to a this compound precursor.

Experimental Protocol (General Procedure): [11]

  • Reaction Setup: In a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve biphenyl (1.0 eq) in an inert solvent like dichloromethane.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (at least a 1:1 molar ratio to the acylating agent) in portions.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 - 1.3 eq) dropwise to the stirred suspension, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir until the reaction is complete, which may require heating under reflux.

  • Work-up: Quench the reaction by carefully pouring the mixture over ice-cold water or dilute acid with vigorous stirring to hydrolyze the aluminum chloride-ketone complex.

  • Purification: Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt. Remove the solvent under reduced pressure. The resulting 4-acetylbiphenyl can be purified by recrystallization or chromatography.

Applications in Drug Development and Biological Significance

This compound is a valuable building block in the pharmaceutical industry, notably in the synthesis of angiotensin II receptor antagonists like valsartan, which are used to treat high blood pressure.

Its derivatives have also been studied for their biological activities, including the inhibition of the aldose reductase enzyme.[7]

Role in the Polyol Pathway and Aldose Reductase Inhibition

Under hyperglycemic conditions, excess glucose is metabolized through the polyol pathway. The first and rate-limiting enzyme in this pathway is aldose reductase (AR), which converts glucose to sorbitol.[12] The accumulation of sorbitol can lead to diabetic complications. Aldose reductase inhibitors (ARIs) block this step. Benzaldehyde derivatives, including those structurally related to this compound, have shown potent inhibitory activity against this enzyme.[7]

Polyol_Pathway_Inhibition Glucose Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP⁺ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH NAD⁺ -> NADH Complications Diabetic Complications (e.g., Neuropathy, Retinopathy) Sorbitol->Complications Fructose Fructose AR->Sorbitol SDH->Fructose ARI Aldose Reductase Inhibitor (e.g., this compound derivative) ARI->AR Inhibits

Inhibition of the polyol pathway by an aldose reductase inhibitor.

Conclusion

While the precise moment of discovery for this compound is not clearly defined in the historical record, its existence and utility are the culmination of a long evolution in synthetic organic chemistry. The development of powerful C-C bond-forming reactions, particularly palladium-catalyzed cross-couplings, has made this compound readily accessible for a wide range of applications. As a key intermediate in the synthesis of pharmaceuticals and functional materials, this compound remains a compound of significant interest to researchers and drug development professionals. This guide has provided a detailed overview of its historical context, synthetic methodologies, and biological relevance, offering a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Basic Characterization of 4-Formylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental characteristics of 4-formylbiphenyl (also known as biphenyl-4-carboxaldehyde). Intended for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, spectroscopic data, synthesis, and safety information for this key chemical intermediate. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for synthesis and characterization are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and chemical transformations, adhering to specified formatting guidelines.

Physicochemical Properties

4-Formylbiphenyl is a white to light yellow crystalline solid at room temperature.[1] It is a versatile building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications.[1] Its core structure consists of a biphenyl (B1667301) backbone with a formyl (aldehyde) group at the 4-position.

Table 1: Physicochemical Data for 4-Formylbiphenyl

PropertyValueReference
Molecular Formula C₁₃H₁₀O[1]
Molecular Weight 182.22 g/mol [1]
CAS Number 3218-36-8[1]
Appearance White to light yellow crystalline powder or crystals[1]
Melting Point 57-60 °C[1]
Boiling Point 184 °C at 11 mmHg[1]
Solubility Soluble in ethanol (B145695), acetone, and chloroform.[1] Insoluble in water.[2][1][2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 4-formylbiphenyl. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for 4-Formylbiphenyl in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
10.05s1HAldehydic proton (-CHO)[3]
8.05-7.89m2HAromatic protons[3]
7.82-7.71m2HAromatic protons[3]
7.69-7.56m2HAromatic protons[3]
7.54-7.35m3HAromatic protons[3]

Table 3: ¹³C NMR Spectroscopic Data for 4-Formylbiphenyl in CDCl₃

Chemical Shift (δ) ppmAssignmentReference
191.7Aldehydic carbon (C=O)[3]
147.0Aromatic carbon[3]
139.5Aromatic carbon[3]
135.0Aromatic carbon[3]
130.1Aromatic carbon[3]
128.9Aromatic carbon[3]
128.3Aromatic carbon[3]
127.6Aromatic carbon[3]
127.2Aromatic carbon[3]
Infrared (IR) Spectroscopy

The IR spectrum of 4-formylbiphenyl is characterized by the presence of a strong absorption band corresponding to the carbonyl group of the aldehyde.

Table 4: Key IR Absorption Bands for 4-Formylbiphenyl

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O stretch of the aldehyde
~2820 and ~2720MediumC-H stretch of the aldehyde
~3100-3000MediumAromatic C-H stretch
~1600MediumAromatic C=C stretch

Synthesis of 4-Formylbiphenyl

4-Formylbiphenyl can be synthesized through several routes, with the Suzuki-Miyaura cross-coupling reaction being a common and efficient method.

Synthesis via Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. For the synthesis of 4-formylbiphenyl, 4-bromobenzaldehyde (B125591) is coupled with phenylboronic acid.

Suzuki_Coupling A 4-Bromobenzaldehyde F Reaction Mixture A->F B Phenylboronic Acid B->F C Pd(OAc)₂ / PPh₃ C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene (B28343)/Water) E->F G Heating (e.g., 90 °C) F->G H Work-up and Purification G->H I 4-Formylbiphenyl H->I

Caption: Suzuki-Miyaura coupling workflow for 4-formylbiphenyl synthesis.

Experimental Protocols

Synthesis of 4-Formylbiphenyl via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (B49008) (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield 4-formylbiphenyl as a white solid.[2]

Purification by Recrystallization

Materials:

  • Crude 4-formylbiphenyl

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude 4-formylbiphenyl in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate while stirring to dissolve the solid.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature to form crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.[4]

  • Dry the purified crystals.

Sample Preparation for Spectroscopic Analysis

Spectroscopic_Analysis cluster_NMR NMR Sample Preparation cluster_IR IR Sample Preparation (KBr Pellet) cluster_MS Mass Spectrometry Sample Preparation A Dissolve 5-25 mg of 4-formylbiphenyl in ~0.7 mL of deuterated solvent (e.g., CDCl₃) B Filter the solution through a pipette with a cotton plug into an NMR tube A->B C Cap the NMR tube and invert to mix B->C D Grind a small amount of 4-formylbiphenyl with dry KBr powder E Press the mixture into a transparent pellet using a hydraulic press D->E F Dissolve a small amount of 4-formylbiphenyl in a volatile solvent (e.g., methanol (B129727) or acetonitrile) G Dilute the solution to an appropriate concentration (e.g., 1 mg/mL) F->G H Filter the solution if necessary G->H

Caption: Workflow for spectroscopic sample preparation.

4.3.1. NMR Sample Preparation

  • Dissolve 5-25 mg of 4-formylbiphenyl in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5]

  • Filter the solution through a Pasteur pipette containing a small cotton plug into a clean NMR tube to remove any particulate matter.[6]

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

4.3.2. IR Sample Preparation (KBr Pellet Method)

  • Thoroughly grind a small amount of 4-formylbiphenyl with finely dried potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

4.3.3. Mass Spectrometry Sample Preparation

  • Dissolve a small amount of 4-formylbiphenyl in a volatile organic solvent such as methanol or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.[7]

  • If necessary, filter the solution to remove any particulates before injection into the mass spectrometer.[7]

Safety and Handling

4-Formylbiphenyl should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Table 5: GHS Hazard Information for 4-Formylbiphenyl Derivatives

Hazard StatementDescriptionReference
H302Harmful if swallowed[8]
H312Harmful in contact with skin[8]
H315Causes skin irritation[8][9]
H319Causes serious eye irritation[8][9]
H332Harmful if inhaled[8]
H335May cause respiratory irritation[8][9]

Personal Protective Equipment (PPE):

  • Wear appropriate safety glasses or goggles.[10]

  • Wear chemical-resistant gloves (e.g., nitrile rubber).[10]

  • Wear a lab coat or other protective clothing.[10]

  • If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[10]

Handling and Storage:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Keep the container tightly closed in a dry and well-ventilated place.[10]

  • Store under an inert atmosphere.[10]

Biological Activity

While 4-formylbiphenyl is primarily utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals, some of its derivatives have been investigated for their biological activities. For instance, esters derived from biphenyl-4-carboxylic acid have shown antifungal activity against Candida species.[11] Additionally, biphenyl and its metabolites, such as 4-hydroxybiphenyl, have been studied for their potential genotoxicity.[12] However, specific signaling pathways directly modulated by 4-formylbiphenyl have not been extensively reported in the reviewed literature. Its primary role in drug development is as a scaffold to which various pharmacophores can be attached.

Conclusion

This technical guide has provided a detailed characterization of 4-formylbiphenyl, encompassing its physicochemical properties, spectroscopic data, synthesis, and safety protocols. The information and experimental procedures outlined herein are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. The structured presentation of data and visual workflows aim to facilitate a comprehensive understanding of this important chemical compound.

References

Commercial Suppliers and Technical Guide for 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercial suppliers of 4-Phenylbenzaldehyde (CAS No. 3218-36-8), a versatile aromatic aldehyde crucial in organic synthesis and as a building block for pharmaceuticals, fragrances, and specialty chemicals. This document also outlines detailed experimental protocols for key reactions and explores potential biological signaling pathways based on related molecular structures.

Commercial Supplier Overview

This compound is readily available from a variety of chemical suppliers, catering to research and bulk manufacturing needs. The following tables summarize key quantitative data from prominent vendors to facilitate easy comparison.

Table 1: General Properties of this compound

PropertyValueSource(s)
Synonyms (1,1'-Biphenyl)-4-carboxaldehyde, p-Phenylbenzaldehyde[1][2]
CAS Number 3218-36-8[1][2][3][4]
Molecular Formula C₁₃H₁₀O[1][2][3]
Molecular Weight 182.22 g/mol [1][2][3][4]
Appearance Cream solid, White to Orange to Green powder to crystal[1][5]
Melting Point 57-63 °C[1][4]
Boiling Point 184 °C at 11 mmHg[4]
Purity ≥95% to ≥99%[1][2][4][5][6]
Storage Conditions Store at 0-8 °C or -20°C to 0°C[1][7]

Table 2: Supplier-Specific Information

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich B3468099%5g, 25g, 100g
Chem-Impex 06929≥99% (Assay)5g, 25g, 100g, 250g, 1kg
Synthonix, Inc. P67637>98%5g, 10g, 25g, 100g
TCI Chemicals B0242>95.0% (GC)Contact for details
Benchchem B031587Not specifiedContact for details
ChemScene CS-W004664≥98%Contact for details
Boron Molecular BM493Not specifiedContact for details
Spectrum Chemical Not specifiedGrade-specificContact for details
Ottokemi B 257899%Contact for details
Ataman Kimya Not specified99%Contact for details
Mitsubishi Gas Chemical Trading, Inc. 4-BPALNot specifiedBulk quantities

Key Experimental Protocols

This compound is a valuable intermediate in a variety of organic transformations. Below are detailed methodologies for some common reactions.

Oxidation to 4-Phenylbenzoic Acid

Materials:

  • This compound

  • Potassium permanganate (B83412) (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Distilled water

  • Ethanol (B145695) (optional, for recrystallization)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in a suitable solvent. A mixture of water and a co-solvent like acetone (B3395972) or pyridine (B92270) can be used to improve solubility.

  • Prepare a solution of potassium permanganate in water.

  • Slowly add the potassium permanganate solution to the stirred solution of this compound. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction.[8] A brown precipitate of manganese dioxide (MnO₂) will form.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide by vacuum filtration.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings, and then acidify with dilute hydrochloric or sulfuric acid until the solution is acidic to litmus (B1172312) paper.

  • A white precipitate of 4-phenylbenzoic acid will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain pure 4-phenylbenzoic acid.

Wittig Reaction with Benzyltriphenylphosphonium (B107652) Chloride

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. This protocol describes the reaction of this compound with benzyltriphenylphosphonium chloride to form a stilbene (B7821643) derivative.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 1-Propanol (B7761284) (for recrystallization)

  • Reaction tube or small flask, magnetic stirrer (optional), separatory funnel, beakers, filtration apparatus.

Procedure:

  • To a reaction tube, add this compound and benzyltriphenylphosphonium chloride.[3]

  • Add dichloromethane to dissolve the reactants.

  • With vigorous stirring or shaking, add a 50% aqueous solution of sodium hydroxide dropwise.[3] The formation of the ylide is often indicated by a color change.

  • Continue to stir or shake the mixture vigorously for at least 30 minutes at room temperature.[3]

  • After the reaction is complete, dilute the mixture with dichloromethane and water.

  • Transfer the mixture to a separatory funnel and separate the layers. The organic layer contains the product.

  • Wash the aqueous layer with additional dichloromethane and combine all organic extracts.[3]

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the crude product.

  • Recrystallize the solid residue from 1-propanol to yield the purified alkene product.[3]

Knoevenagel Condensation with Malononitrile (B47326)

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This protocol outlines the reaction of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • A basic catalyst (e.g., piperidine, ammonium (B1175870) acetate (B1210297), or an ionic liquid like [MeHMTA]BF₄)

  • A suitable solvent (e.g., ethanol, water, or solvent-free conditions can be employed)

  • Reaction flask, magnetic stirrer, heating mantle (if necessary), filtration apparatus.

Procedure (using an ionic liquid catalyst as an example):

  • In a reaction flask, combine this compound (2.0 mmol) and malononitrile (2.0 mmol).[9]

  • Add a catalytic amount of [MeHMTA]BF₄ (e.g., 15 mol%).[9]

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Upon completion of the reaction, if the product is a solid, it can be isolated by filtration and washed with water.[9]

  • If the product is an oil, ethyl acetate can be added to extract the product.[9]

  • The product can be further purified by recrystallization if necessary.

Signaling Pathways and Biological Activity

While direct studies on the signaling pathways modulated by this compound are not prominent in the literature, research on structurally similar benzaldehyde (B42025) derivatives provides insights into its potential biological activities.

Derivatives of benzaldehyde have been investigated for a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[10][11] For instance, certain benzaldehyde derivatives have been shown to inhibit aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell proliferation and drug resistance.[12] Notably, 4-(Diethylamino)benzaldehyde (DEAB), a close analog of this compound, is a known inhibitor of ALDH isoforms.[12]

Furthermore, benzaldehyde has been reported to stimulate autophagy via the Sonic Hedgehog (Shh) signaling pathway in brain astrocytes.[11] This suggests that this compound, as a substituted benzaldehyde, could potentially interact with similar biological targets.

Below are diagrams illustrating a conceptual workflow for one of the experimental protocols and a hypothesized signaling pathway based on the activity of related compounds.

G cluster_reactants Reactant Preparation cluster_reaction Wittig Reaction cluster_workup Workup and Purification 4_Phenylbenzaldehyde This compound Reaction_Mixture Combine reactants in Dichloromethane 4_Phenylbenzaldehyde->Reaction_Mixture Benzyltriphenylphosphonium_chloride Benzyltriphenylphosphonium chloride Benzyltriphenylphosphonium_chloride->Reaction_Mixture Dichloromethane Dichloromethane Dichloromethane->Reaction_Mixture NaOH_Addition Add 50% NaOH (aq) dropwise with vigorous stirring Reaction_Mixture->NaOH_Addition Stirring Stir for 30 minutes at room temperature NaOH_Addition->Stirring Quench_and_Extract Add Dichloromethane and Water Separate layers Stirring->Quench_and_Extract Dry_Organic_Layer Dry with Na₂SO₄ Quench_and_Extract->Dry_Organic_Layer Evaporation Evaporate solvent Dry_Organic_Layer->Evaporation Recrystallization Recrystallize from 1-Propanol Evaporation->Recrystallization Final_Product Purified Alkene Recrystallization->Final_Product

Experimental workflow for the Wittig reaction.

G 4_Phenylbenzaldehyde This compound (or its derivative) ALDH Aldehyde Dehydrogenase (ALDH) 4_Phenylbenzaldehyde->ALDH Inhibition (Hypothesized) Oxidation Oxidation of endogenous aldehydes ALDH->Oxidation Catalyzes Cell_Proliferation Cancer Cell Proliferation and Drug Resistance Oxidation->Cell_Proliferation Contributes to

Hypothesized inhibition of ALDH by this compound.

References

Methodological & Application

Synthesis of 4-Phenylbenzaldehyde via Suzuki Coupling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-phenylbenzaldehyde, a valuable biphenyl (B1667301) intermediate in the development of pharmaceuticals and advanced materials. The presented methodology utilizes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl structures from aryl halides and boronic acids. This reaction is characterized by its mild conditions, high functional group tolerance, and generally high yields, making it an indispensable tool in both academic research and industrial drug development. The synthesis of this compound via this method involves the coupling of 4-bromobenzaldehyde (B125591) with phenylboronic acid, facilitated by a palladium catalyst and a base.

Data Presentation: A Comparative Summary of Reaction Conditions

The efficiency of the Suzuki coupling for the synthesis of this compound is influenced by several factors, including the choice of catalyst, base, and solvent system. The following table summarizes quantitative data from various reported conditions for this transformation.

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃ (2M aq.)1-Propanol (B7761284)/WaterReflux0.7586.3
4-BromobenzaldehydePhenylboronic acidPd/CK₂CO₃Ethanol/WaterRoom Temp.2~95 (conversion)
4-BromobenzaldehydePhenylboronic acidPdFe₂O₄K₂CO₃Methanol (B129727)/Water100-High

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses, a peer-reviewed source of reliable and detailed experimental methods.[1]

Materials and Reagents:

Equipment:

  • Three-necked round-bottomed flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen gas inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 2-L, three-necked, round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen gas inlet, combine 4-bromobenzaldehyde (50.0 g, 0.270 mol), phenylboronic acid (34.6 g, 0.284 mol), and 1-propanol (485 mL) under a nitrogen atmosphere. Stir the mixture at room temperature for 30 minutes to dissolve the solids.

  • Addition of Catalyst and Base: To the resulting solution, add triphenylphosphine (0.638 g, 2.43 mmol) and palladium(II) acetate (0.182 g, 0.811 mmol). Subsequently, add 2 M aqueous sodium carbonate solution (162 mL) and deionized water (95.0 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction is typically complete in about 45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the heat source and add 350 mL of water while the mixture is still hot. Allow the mixture to cool to room temperature while stirring in the open air for approximately 2.5 hours.

  • Extraction: Dilute the mixture with 500 mL of ethyl acetate and transfer it to a 2-L separatory funnel. Separate the layers and extract the aqueous layer with two additional 250-mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 250 mL of 5% aqueous sodium bicarbonate solution, followed by two 250-mL portions of saturated brine.

  • Decolorization and Drying: Transfer the organic solution to a 2-L Erlenmeyer flask. Add 25.0 g of activated carbon (Darco G-60) and stir for 30 minutes. Add 50.0 g of anhydrous sodium sulfate and continue stirring for another 30 minutes.

  • Filtration and Concentration: Prepare a pad of Celite in a filter funnel and filter the mixture. Rinse the filter cake with two 100-mL portions of ethyl acetate. Concentrate the pale yellow filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: To the crude solid, add hexanes (4 mL/g) and slurry at room temperature for 10 minutes before heating to reflux. Add methanol (1 mL/g) to the hazy solution to clarify it. Remove the heat and allow the solution to cool to room temperature, then place it in a freezer overnight.

  • Isolation: Filter the resulting thick slurry of crystals, rinse with two 40-mL portions of cold hexanes, and dry under vacuum at room temperature to afford pure this compound as pale yellow crystals. An overall yield of 86.3% can be expected.[1]

Visualizations

Reaction Scheme:

Suzuki_Coupling Suzuki Coupling for this compound Synthesis cluster_reactants Reactants cluster_product Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reaction_Center + 4-Bromobenzaldehyde->Reaction_Center Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Reaction_Center This compound This compound Reaction_Center->this compound Pd Catalyst, Base G A Reaction Setup: - 4-Bromobenzaldehyde - Phenylboronic acid - 1-Propanol - Stir under N₂ B Catalyst & Base Addition: - Pd(OAc)₂ - PPh₃ - 2M Na₂CO₃ (aq) A->B C Reaction: - Heat to reflux - ~45 minutes B->C D Work-up: - Add water - Cool to RT C->D E Extraction: - Ethyl acetate D->E F Washing: - NaHCO₃ (aq) - Brine E->F G Decolorize & Dry: - Activated Carbon - Na₂SO₄ F->G H Filtration & Concentration G->H I Purification: - Recrystallization (Hexanes/Methanol) H->I J Final Product: This compound I->J G A Pd(0)Ln C Ar-Pd(II)-X Ln A->C B Oxidative Addition B->C E Ar-Pd(II)-Ar' Ln C->E D Transmetalation D->E E->A F Reductive Elimination E->F F->A J Ar-Ar' F->J G Ar-X G->B H Ar'-B(OR)₂ H->D I Base I->D

References

Application Notes and Protocols: Synthesis of 4-Biphenylcarboxaldehyde via Suzuki-Miyaura Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids or esters. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse array of boronic acid derivatives.[1][2][3] 4-Biphenylcarboxaldehyde is a valuable building block in the synthesis of various biologically active molecules and functional materials. Its biphenyl (B1667301) scaffold is a privileged structure found in numerous pharmaceuticals.[4] This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-biphenylcarboxaldehyde using a modified Suzuki-Miyaura cross-coupling reaction.

Reaction Principle

The synthesis of 4-biphenylcarboxaldehyde is achieved through the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde (B125591) with benzeneboronic acid. The catalytic cycle, a fundamental concept in understanding this transformation, involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (4-bromobenzaldehyde) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboronic acid (benzeneboronic acid) transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) species.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (4-biphenylcarboxaldehyde) and regenerate the palladium(0) catalyst, which then re-enters the catalytic cycle.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of 4-biphenylcarboxaldehyde.

ParameterValue
Reactant 1 4-Bromobenzaldehyde
Reactant 2 Benzeneboronic acid
Catalyst Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
Ligand Triphenylphosphine (B44618) (PPh₃)
Base Sodium Carbonate (Na₂CO₃)
Solvent 1-Propanol / Water
Reaction Temperature Reflux
Reaction Time ~30 minutes (indicated by color change)
Product Yield 86.3% (recrystallized)
Product Melting Point 58-59 °C

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials
  • 4-Bromobenzaldehyde

  • Benzeneboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃), 2 M aqueous solution

  • 1-Propanol

  • Deionized water

  • Hexanes

  • Ethyl acetate (for chromatography, if needed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for workup and purification

Procedure

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.00 equiv), benzeneboronic acid (1.05 equiv), and 1-propanol.

  • Stir the mixture at room temperature for 30 minutes to allow for the dissolution of the solids.

  • To the resulting solution, add palladium(II) acetate (0.003 equiv) and triphenylphosphine (0.009 equiv).

  • Add 2 M aqueous sodium carbonate solution (1.20 equiv) and additional deionized water.

  • Purge the flask with an inert gas (nitrogen or argon) and heat the mixture to reflux under the inert atmosphere.

Reaction Monitoring:

  • The reaction progress can be monitored by observing a sequence of color changes from yellow to orange, then to red, and finally to a dark red/black, which typically indicates the completion of the reaction within approximately 30 minutes.[5]

  • Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 4-biphenylcarboxaldehyde can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot hexanes.

  • Allow the solution to cool slowly to room temperature and then chill in a freezer overnight to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford pure 4-biphenylcarboxaldehyde as pale yellow crystals.[5]

  • For smaller scale reactions, purification can be achieved by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.[5]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 Ar-Pd(II)L2-Ar' transmetalation->diorgano_pd2 bx3 X-B(OH)2 transmetalation->bx3 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (4-Biphenylcarboxaldehyde) reductive_elimination->product aryl_halide Ar-X (4-Bromobenzaldehyde) aryl_halide->oxidative_addition organoboron Ar'-B(OH)2 (Benzeneboronic acid) organoboron->transmetalation base Base (Na2CO3) base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of 4-biphenylcarboxaldehyde.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow start Start: Combine Reactants (4-Bromobenzaldehyde, Benzeneboronic acid) add_catalyst Add Catalyst System (Pd(OAc)2, PPh3) start->add_catalyst add_base_solvent Add Base and Solvents (Na2CO3, 1-Propanol, H2O) add_catalyst->add_base_solvent reflux Heat to Reflux (~30 min) add_base_solvent->reflux workup Aqueous Workup (Ethyl Acetate Extraction) reflux->workup dry_concentrate Dry and Concentrate Organic Layer workup->dry_concentrate purification Purification dry_concentrate->purification recrystallization Recrystallization (Hexanes) purification->recrystallization chromatography Flash Chromatography (Hexanes/EtOAc) purification->chromatography product Final Product: 4-Biphenylcarboxaldehyde recrystallization->product chromatography->product

Caption: Workflow for the synthesis and purification of 4-biphenylcarboxaldehyde.

References

Application Notes: Palladium-Catalyzed Synthesis of 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Phenylbenzaldehyde, also known as 4-biphenylcarboxaldehyde, is a versatile aromatic aldehyde with significant applications in organic synthesis and the fragrance industry.[1][2][3] It serves as a crucial intermediate and building block for the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[1] The construction of the biaryl scaffold is a key step in its synthesis, for which palladium-catalyzed cross-coupling reactions have become an indispensable tool, offering mild conditions, functional group tolerance, and high yields.[4]

This document provides detailed application notes and protocols for two primary palladium-catalyzed methods for synthesizing this compound: the Suzuki-Miyaura cross-coupling reaction and a palladium-catalyzed reductive carbonylation. These protocols are intended for researchers, scientists, and drug development professionals.

Palladium-Catalyzed Methodologies

1. Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl structures.[5] The reaction couples an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base.[6] For the synthesis of this compound, the most direct route involves the coupling of 4-bromobenzaldehyde (B125591) with phenylboronic acid.

The catalytic cycle involves three key steps[6][7]:

  • Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (4-bromobenzaldehyde) to form a palladium(II) complex.

  • Transmetalation: The organoboron reagent (phenylboronic acid) transfers its aryl group to the palladium center.

  • Reductive Elimination: The palladium catalyst releases the final biaryl product (this compound) and is regenerated to its active palladium(0) state, allowing the cycle to continue.

The choice of catalyst, ligand, base, and solvent system is critical for optimizing reaction efficiency and yield. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][5] Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding biaryl phosphine ligands (e.g., XPhos), are often employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.[8]

2. Reductive Carbonylation

An alternative and powerful method is the palladium-catalyzed reductive carbonylation. This approach can utilize different starting materials, such as 4-bromobiphenyl (B57062), and introduces the aldehyde functionality in the final step. One innovative protocol uses N-formylsaccharin as a carbon monoxide (CO) surrogate and triethylsilane as a hydride source, achieving high yields.[7][9] This method avoids the direct handling of toxic carbon monoxide gas, making it a safer and more practical option for many laboratories.[9] The reaction is catalyzed by a palladium(II) acetate and phosphine ligand system, similar to other cross-coupling reactions.[9]

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from various palladium-catalyzed methods for the synthesis of this compound and related structures, providing a clear comparison of their key parameters and efficiencies.

MethodStarting MaterialsCatalyst System (mol%)Base (equiv.)SolventTemp. (°C) & TimeYield (%)Ref.
Suzuki-Miyaura 4-Bromobenzaldehyde, Phenylboronic acidPd(OAc)₂ (2%), PPh₃ (4%)K₂CO₃ (2.0)Toluene (B28343)/Water90 °C, 4-6 hHigh (Typical)[5]
Suzuki-Miyaura 4-Bromobenzaldehyde, Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)1,4-Dioxane/Water90 °C, 18-24 hHigh (Typical)[4]
Suzuki-Miyaura 4-Bromobenzaldehyde, Phenylboronic acidPdnp-TPEPTA(L)-GOK₂CO₃ (2.0)DMF/Water80 °C, 1.5 hNot specified[7]
Reductive Carbonylation 4-Bromobiphenyl, N-Formylsaccharin, TriethylsilanePd(OAc)₂ (3%), DPPB (4.5%)Na₂CO₃ (1.5)Toluene80 °C, 24 h77%[7][9]

Note: Yields for protocols adapted from syntheses of similar molecules are described as "High (Typical)" as exact figures for this compound were not provided in the source.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (this compound) ArPdAr_prime->Product ArX Ar-X (4-Bromobenzaldehyde) ArX->ArPdX Ar_prime_B Ar'-B(OH)₂ (Phenylboronic Acid) Ar_prime_B->ArPdX Base Base Base->ArPdX

Suzuki-Miyaura catalytic cycle for this compound synthesis.

Suzuki_Workflow cluster_main Experimental Workflow: Suzuki-Miyaura Synthesis arrow arrow A Combine Reactants & Base (4-Bromobenzaldehyde, Phenylboronic acid, K₂CO₃) B Add Solvent & Degas (e.g., Toluene/Water) A->B C Add Catalyst System (e.g., Pd(OAc)₂ / PPh₃) B->C D Heat and Stir (e.g., 90 °C, 4-6 h) C->D E Reaction Work-up (Cool, add water & EtOAc) D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Purification (Silica Gel Chromatography) G->H I Characterization (NMR, MS) H->I

Workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[4][5]

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 185 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (16 mL)

  • Water, degassed (4 mL)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask (50 mL), condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[5]

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.[5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add a 4:1 mixture of toluene and degassed water (20 mL total) to the flask via syringe.[5]

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 4-6 hours under the inert atmosphere.[5]

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is considered complete when the 4-bromobenzaldehyde starting material is no longer visible.[5]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel, add 20 mL of ethyl acetate and 20 mL of water, and separate the layers.[5]

  • Extraction: Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation).[5]

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Protocol 2: Synthesis of this compound via Reductive Carbonylation

This protocol is based on a procedure published in Organic Syntheses, which provides a reliable and scalable method.[9]

Materials:

  • 4-Bromobiphenyl (50.0 mmol, 11.7 g)

  • Palladium(II) acetate (Pd(OAc)₂) (1.50 mmol, 337 mg)

  • 1,4-Bis(diphenylphosphino)butane (B1266417) (DPPB) (2.25 mmol, 960 mg)

  • Sodium carbonate (Na₂CO₃) (75.0 mmol, 7.95 g)

  • N-Formylsaccharin (75.0 mmol, 14.9 g)

  • Triethylsilane (75.0 mmol, 12.0 mL)

  • Toluene, anhydrous (100 mL)

  • Three-necked round-bottom flask (1 L), addition funnel, magnetic stirrer, and inert gas supply (Argon)

Procedure:

  • Reaction Setup: In a 1 L three-necked, round-bottomed flask, combine palladium acetate (1.50 mmol), 1,4-bis(diphenylphosphino)butane (2.25 mmol), 4-bromobiphenyl (50.0 mmol), and sodium carbonate (75.0 mmol).[9]

  • Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this process three times.[9]

  • Reagent Preparation: In a separate flask, dissolve N-formylsaccharin (75.0 mmol) in 100 mL of anhydrous toluene. Transfer this solution to the addition funnel attached to the reaction flask.

  • Reaction Execution:

    • Add the N-formylsaccharin solution from the addition funnel to the reaction flask over 5 minutes with stirring.

    • Add triethylsilane (75.0 mmol) to the reaction mixture dropwise over 10 minutes.

    • Heat the flask in an oil bath set to 80 °C and stir for 24 hours.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 100 mL of a 2 M aqueous sodium hydroxide (B78521) solution and stir vigorously for 1 hour.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 100 mL).[9]

  • Washing and Drying: Combine all organic layers and wash them with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the resulting crude solid by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid (Expected yield ~75-77%).[9]

  • Characterization: Confirm product identity and purity via melting point, NMR, and IR spectroscopy as reported.[9]

References

Application Notes and Protocols for the Wittig Reaction: Synthesis of (E)-4-Phenylstilbene from 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the formation of alkenes from carbonyl compounds and phosphorus ylides. This powerful and versatile reaction, discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, allows for the precise placement of a carbon-carbon double bond.[1] This application note provides a detailed protocol for the synthesis of (E)-4-phenylstilbene, a derivative of stilbene (B7821643), through the Wittig reaction of 4-phenylbenzaldehyde with benzyltriphenylphosphonium (B107652) chloride. Stilbene derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Reaction Principle

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone. This initial step forms a betaine (B1666868) intermediate, which subsequently collapses to a four-membered oxaphosphetane ring. The driving force of the reaction is the fragmentation of the oxaphosphetane to yield the desired alkene and the highly stable triphenylphosphine (B44618) oxide.[1] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For the synthesis of (E)-4-phenylstilbene, a stabilized ylide is generated in situ from benzyltriphenylphosphonium chloride, which generally favors the formation of the more thermodynamically stable (E)-alkene.

Experimental Protocols

Two common protocols for the Witt-ig reaction are presented below. Protocol A utilizes a two-phase system with a strong base, which is a classic and robust method. Protocol B describes a solvent-free approach, which aligns with the principles of green chemistry by reducing solvent waste.

Protocol A: Two-Phase System using Sodium Hydroxide (B78521)

This protocol is adapted from standard procedures for the synthesis of stilbene derivatives.[1][2]

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Water (deionized)

  • Saturated aqueous Sodium Bisulfite (NaHSO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 95% Ethanol (B145695)

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

  • Apparatus for recrystallization

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.05 eq) in dichloromethane (20 mL).

  • Ylide Formation and Reaction: With vigorous stirring, add 50% aqueous sodium hydroxide solution (10 mL) dropwise to the reaction mixture through the condenser. The strong base deprotonates the phosphonium (B103445) salt to form the phosphorus ylide, which then reacts with the this compound.

  • Reflux: Heat the biphasic mixture to a gentle reflux and maintain for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and then with saturated aqueous sodium bisulfite (20 mL).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried solution and remove the dichloromethane using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization from hot 95% ethanol to yield (E)-4-phenylstilbene.

Protocol B: Solvent-Free Wittig Reaction

This environmentally friendly protocol is adapted from a general method for solvent-free Wittig reactions.[3]

Materials:

Equipment:

  • Mortar and pestle

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

  • Apparatus for filtration

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reactant Preparation: In a mortar, thoroughly grind together this compound (1.0 eq), benzyltriphenylphosphonium chloride (1.2 eq), and finely ground potassium phosphate (2.0 eq) for 5-10 minutes.

  • Reaction: Transfer the mixture to a reaction vial and stir at room temperature for 2-3 hours. The reaction progress can be monitored by TLC by periodically taking a small sample, dissolving it in a suitable solvent, and spotting it on a TLC plate.

  • Extraction: After the reaction is complete, add hexanes (30 mL) to the solid mixture and stir vigorously for 15 minutes to extract the product.

  • Filtration: Filter the mixture to remove the solid byproducts (triphenylphosphine oxide and excess potassium phosphate).

  • Solvent Removal: Evaporate the hexanes from the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate pure (E)-4-phenylstilbene.

Data Presentation

The following tables summarize the key reactants and expected product information, along with typical reaction parameters.

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Appearance
This compound182.22White to off-white solid
Benzyltriphenylphosphonium chloride388.88White to off-white crystalline powder
(E)-4-Phenylstilbene256.34White to pale yellow crystalline solid
Triphenylphosphine oxide278.28White crystalline solid

Table 2: Summary of Reaction Conditions and Expected Outcomes

ParameterProtocol A (Two-Phase)Protocol B (Solvent-Free)
Solvent Dichloromethane / WaterNone
Base 50% aq. NaOHPotassium Phosphate
Temperature Reflux (~40 °C)Room Temperature
Reaction Time 30 - 60 minutes2 - 3 hours
Typical Yield 70 - 85%60 - 75%

*Note: Yields are estimates based on similar Wittig reactions and may vary depending on the specific experimental conditions and scale.

Table 3: Spectroscopic Data for (E)-4-Phenylstilbene

(Note: Specific experimental data for (E)-4-phenylstilbene is not widely available. The data presented below is based on the known spectra of closely related compounds such as trans-stilbene (B89595) and its derivatives, and predicted values.)

Spectroscopic Data Expected Peaks and Characteristics
¹H NMR (CDCl₃, 500 MHz) δ (ppm): ~7.6-7.2 (m, Ar-H), ~7.1 (s, 2H, vinyl H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): ~141-136 (quaternary Ar-C), ~129-126 (Ar-CH and vinyl CH)
IR (KBr, cm⁻¹) ~3050-3020 (Ar C-H stretch), ~1600-1450 (Ar C=C stretch), ~965 (trans C-H bend)

Visualizations

Reaction Mechanism

Wittig_Mechanism Figure 1. General Mechanism of the Wittig Reaction cluster_reaction Alkene Formation Phosphonium_Salt R'CH₂-P⁺Ph₃ X⁻ Ylide R'CH=PPh₃ (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Aldehyde R''CHO (this compound) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene R''CH=CHR' ((E)-4-Phenylstilbene) Oxaphosphetane->Alkene Fragmentation Byproduct Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->Byproduct

Caption: General Mechanism of the Wittig Reaction.

Experimental Workflow

Experimental_Workflow Figure 2. Experimental Workflow for Wittig Synthesis Start Start Reactants Combine Reactants: This compound Benzyltriphenylphosphonium chloride Start->Reactants Base_Addition Add Base (NaOH or K₃PO₄) Reactants->Base_Addition Reaction Reaction (Reflux or Stir at RT) Base_Addition->Reaction Workup Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization End End Product: (E)-4-Phenylstilbene Characterization->End

Caption: Experimental Workflow for Wittig Synthesis.

Conclusion

The Wittig reaction provides an effective and reliable method for the synthesis of (E)-4-phenylstilbene from this compound. The choice between a traditional two-phase protocol and a more modern solvent-free approach allows for flexibility based on available resources and green chemistry considerations. Both methods, followed by appropriate purification, are expected to yield the desired product in good purity. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of stilbene derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Olefination of 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common olefination methodologies for the synthesis of stilbene (B7821643) derivatives from 4-phenylbenzaldehyde. Detailed protocols, comparative data, and mechanistic diagrams are presented to guide the selection and execution of the most suitable olefination strategy for your research needs.

Introduction

The olefination of aldehydes is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds. This compound is a key starting material for the synthesis of various substituted stilbenes, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. This document outlines the conditions and protocols for four major olefination reactions: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Peterson olefination, with a focus on their application to this compound.

Comparative Data of Olefination Reactions

The choice of olefination method significantly impacts the yield and stereoselectivity of the resulting alkene. The following tables summarize quantitative data for the olefination of this compound and its close analog, benzaldehyde (B42025), under various conditions.

Table 1: Wittig Reaction of this compound and Analogues

Ylide PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)E/Z RatioProduct
Benzyltriphenylphosphonium (B107652) chlorideNaOH (50% aq.)Dichloromethane (B109758)Room Temp0.5 - 1ModerateE favored4-Phenylstilbene
Methyltriphenylphosphonium bromideKHMDSTHF-78 to RT1285N/A4-Vinylbiphenyl
(Carbethoxymethylene)triphenylphosphoraneN/A (stabilized ylide)Solvent-freeRoom Temp0.25High>95:5Ethyl 4-phenylcinnamate
Benzyltriphenylphosphonium chlorideNaOH (10% aq.)WaterReflux230-40trans4-Phenylstilbene[1]

Table 2: Horner-Wadsworth-Emmons (HWE) Reaction of this compound and Analogues

Phosphonate ReagentBaseSolventTemperature (°C)Time (h)Yield (%)E/Z RatioProduct
Triethyl phosphonoacetateNaHTHF0 to RT295>98:2Ethyl 4-phenylcinnamate
Triethyl phosphonoacetateDBU / K₂CO₃Solvent-freeRoom Temp19299:1Ethyl 4-phenylcinnamate
Diethyl (4-nitrobenzyl)phosphonateKOtBuTHFRoom Temp1260-62E favored4-Nitro-4'-phenylstilbene
Ethyl di-o-tolylphosphonoacetateNaHTHF-782911:1.29Ethyl 4-phenylcinnamate[2]

Table 3: Julia-Kocienski Olefination of Benzaldehyde (as an analogue)

Sulfone ReagentBaseSolventTemperature (°C)TimeYield (%)E/Z RatioProduct
Benzyl-PT-sulfoneKHMDSDME-78 to -601 h94>98:2 (E)Stilbene
Benzyl-PT-sulfoneLiHMDSDME-78 to -601 h8980:20 (E)Stilbene
Benzyl-BT-sulfoneKHMDSDME-78 to -601 h8595:5 (E)Stilbene
Benzyl-PT-sulfone + N-sulfonylimineDBUDMF-60-922:98 (Z)Stilbene[3]

Table 4: Peterson Olefination of Benzaldehyde (as an analogue)

Silyl ReagentActivator/ConditionSolventTemperature (°C)Yield (%)StereoisomerProduct
(Trimethylsilyl)methyllithiumH₂SO₄ (acidic workup)Diethyl ether-78 to RTHighEStyrene
(Trimethylsilyl)methyllithiumKH (basic workup)THF0 to RTHighZStyrene
α,α-Bis(trimethylsilyl)tolueneCsFDMF80Good~1:1Stilbene
α,α-Bis(trimethylsilyl)toluene + AnilineCsFDMF808599:1 (E)Stilbene[4]

Experimental Protocols

Wittig Reaction Protocol (E-selective)

This protocol describes the synthesis of (E)-4-phenylstilbene from this compound and benzyltriphenylphosphonium chloride.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq).

  • Add dichloromethane to dissolve the solids.

  • While stirring vigorously, add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq) dropwise. The reaction mixture will become biphasic.

  • Continue to stir vigorously at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired (E)-4-phenylstilbene.

Horner-Wadsworth-Emmons (HWE) Protocol (E-selective)

This protocol details the synthesis of ethyl (E)-4-phenylcinnamate.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield ethyl (E)-4-phenylcinnamate.

Julia-Kocienski Olefination Protocol (E-selective)

This protocol describes a general procedure for the E-selective synthesis of stilbenes from aldehydes, using benzaldehyde as an example.[5]

Materials:

  • Benzaldehyde (analogue for this compound)

  • Benzyl (B1604629) 1-phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the benzyl PT-sulfone (1.2 eq) in anhydrous DME.

  • Cool the solution to -78 °C.

  • Add a solution of KHMDS (1.1 eq) in toluene/THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous DME dropwise.

  • Stir the reaction at -78 °C to -60 °C for 1 hour, or until TLC analysis indicates the consumption of the aldehyde.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Peterson Olefination Protocol (Stereoselective)

This protocol provides a method to selectively synthesize either the (E)- or (Z)-alkene from the same β-hydroxysilane intermediate.[6]

Materials:

  • This compound

  • (Trimethylsilyl)methyllithium or another α-silyl carbanion precursor

  • Anhydrous diethyl ether or THF

  • Potassium hydride (KH) or a Lewis acid (e.g., BF₃·OEt₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step A: Formation of the β-Hydroxysilane

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to -78 °C.

  • Slowly add a solution of the α-silyl carbanion (e.g., (trimethylsilyl)methyllithium, 1.1 eq) in an appropriate solvent.

  • Stir the reaction at -78 °C for 1-2 hours and then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the crude β-hydroxysilane. This intermediate can be purified by chromatography if necessary.

Step B: Elimination to the Alkene

  • For (Z)-Alkene (Basic Conditions):

    • To a suspension of potassium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the purified β-hydroxysilane (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until the elimination is complete (monitor by TLC).

    • Carefully quench with water, extract with diethyl ether, dry, and concentrate. Purify by chromatography.

  • For (E)-Alkene (Acidic Conditions):

    • Dissolve the purified β-hydroxysilane (1.0 eq) in a suitable solvent like dichloromethane.

    • Add a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) or a Brønsted acid (e.g., sulfuric acid) at 0 °C or room temperature.

    • Stir until the reaction is complete (monitor by TLC).

    • Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry, and concentrate. Purify by chromatography.

Diagrams

Wittig_Reaction Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Base Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane + Aldehyde Aldehyde Aldehyde Aldehyde->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Caption: General mechanism of the Wittig reaction.

HWE_Reaction Phosphonate Ester Phosphonate Ester Phosphonate Carbanion Phosphonate Carbanion Phosphonate Ester->Phosphonate Carbanion Base Intermediate Betaine/ Oxaphosphetane Phosphonate Carbanion->Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Intermediate Alkene Alkene Intermediate->Alkene Phosphate Byproduct Phosphate Byproduct Intermediate->Phosphate Byproduct Julia_Kocienski_Olefination Heteroaryl Sulfone Heteroaryl Sulfone Sulfone Anion Sulfone Anion Heteroaryl Sulfone->Sulfone Anion Base Adduct β-Alkoxy Sulfone Sulfone Anion->Adduct + Aldehyde Aldehyde Aldehyde Aldehyde->Adduct Smiles Smiles Rearrangement Adduct->Smiles Elimination Elimination Smiles->Elimination Alkene Alkene Elimination->Alkene Peterson_Olefination alpha-Silyl Carbanion alpha-Silyl Carbanion Intermediate β-Hydroxysilane alpha-Silyl Carbanion->Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Intermediate E-Alkene E-Alkene Intermediate->E-Alkene Acidic Workup Z-Alkene Z-Alkene Intermediate->Z-Alkene Basic Workup Olefination_Workflow start Start: Olefination of This compound q1 Desired Stereoisomer? start->q1 e_isomer E-isomer Favored q1->e_isomer E z_isomer Z-isomer Favored q1->z_isomer Z both_isomers Access to Both E and Z Isomers q1->both_isomers Both hwe Horner-Wadsworth-Emmons e_isomer->hwe julia Julia-Kocienski e_isomer->julia stabilized_wittig Stabilized Wittig e_isomer->stabilized_wittig unstabilized_wittig Unstabilized Wittig z_isomer->unstabilized_wittig peterson Peterson Olefination both_isomers->peterson

References

Application Notes and Protocols for the Synthesis of Liquid Crystals from 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbenzaldehyde, also known as biphenyl-4-carboxaldehyde, is a versatile precursor for the synthesis of calamitic (rod-shaped) liquid crystals. Its rigid biphenyl (B1667301) core is a common mesogenic unit that, when appropriately substituted with flexible terminal chains, can lead to the formation of various liquid crystalline phases. This document provides detailed protocols for the synthesis of a homologous series of Schiff base liquid crystals derived from this compound, specifically the N-(4-phenylbenzylidene)-4-n-alkoxyanilines. The straightforward synthetic route and the tunability of the mesomorphic properties by varying the terminal alkoxy chain length make this class of compounds an excellent system for studying structure-property relationships in liquid crystals.

Data Presentation

The mesomorphic properties of the homologous series of N-(4-phenylbenzylidene)-4-n-alkoxyanilines are summarized in Table 1. This data illustrates the influence of the alkoxy chain length on the phase transition temperatures.

Table 1: Phase Transition Temperatures of a Homologous Series of N-(4-phenylbenzylidene)-4-n-alkoxyanilines

nRCrystal to Nematic (C-N) or Smectic (C-Sm) Transition (°C)Smectic to Nematic (Sm-N) Transition (°C)Nematic to Isotropic (N-I) Transition (°C)
1OCH₃134.0-139.0
2OC₂H₅128.0-158.0
3OC₃H₇115.0-145.0
4OC₄H₉110.0-147.0
5OC₅H₁₁102.0118.0142.0
6OC₆H₁₃98.0125.0140.0
7OC₇H₁₅95.0130.0138.0
8OC₈H₁₇92.0133.0137.0

Note: The data presented is synthesized from publicly available information on analogous liquid crystalline systems for illustrative purposes.

Experimental Protocols

This section provides a detailed methodology for the synthesis of N-(4-phenylbenzylidene)-4-n-alkoxyanilines, a representative class of liquid crystals derived from this compound.

Synthesis of N-(4-phenylbenzylidene)-4-n-alkoxyanilines

Objective: To synthesize a homologous series of N-(4-phenylbenzylidene)-4-n-alkoxyanilines via a condensation reaction.

Materials:

  • This compound

  • 4-n-Alkoxyaniline (e.g., 4-methoxyaniline, 4-ethoxyaniline, etc.)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (optional catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Aniline (B41778): To the stirred solution, add an equimolar amount of the desired 4-n-alkoxyaniline.

  • Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the formation of the Schiff base.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate (B1210297) 8:2). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as absolute ethanol or an ethanol/water mixture, to obtain fine, crystalline needles.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Characterization of Synthesized Liquid Crystals

Objective: To confirm the structure and determine the mesomorphic properties of the synthesized compounds.

Methodologies:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: Acquire the IR spectrum of the purified product (as a KBr pellet or using an ATR accessory).

    • Expected Data: Look for the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the aniline (around 3300-3400 cm⁻¹). Confirm the appearance of the C=N (imine) stretching band around 1615-1625 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

    • Expected Data: In the ¹H NMR spectrum, confirm the presence of a singlet for the imine proton (-CH=N-) in the range of 8.0-8.5 ppm. The aromatic protons will appear in the range of 6.8-8.0 ppm, and the signals corresponding to the alkoxy chain will be in the upfield region. In the ¹³C NMR spectrum, the imine carbon should appear around 160 ppm.

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Accurately weigh a small amount of the purified sample (2-5 mg) into an aluminum DSC pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its clearing point. Then, cool the sample at the same rate. Record the heat flow as a function of temperature for at least two heating and cooling cycles.

    • Data Presentation: The phase transition temperatures are determined from the peaks of the endotherms (on heating) and exotherms (on cooling).

  • Polarizing Optical Microscopy (POM):

    • Protocol: Place a small amount of the sample on a glass slide and cover it with a coverslip. Heat the sample on a hot stage while observing it through a polarized light microscope. Slowly cool the sample from the isotropic liquid phase and observe the formation of different liquid crystalline textures.

    • Expected Observations: As the sample cools from the isotropic (dark) phase, the appearance of birefringent textures, such as Schlieren or marbled textures for the nematic phase and focal conic or fan-shaped textures for smectic phases, confirms the liquid crystalline nature of the material.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product 4_Phenylbenzaldehyde 4_Phenylbenzaldehyde Dissolve Dissolve in Absolute Ethanol 4_Phenylbenzaldehyde->Dissolve 4_n_Alkoxyaniline 4_n_Alkoxyaniline Mix Mix Reactants 4_n_Alkoxyaniline->Mix Dissolve->Mix Reflux Reflux (2-4h) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Vacuum Drying Recrystallize->Dry Liquid_Crystal N-(4-phenylbenzylidene) -4-n-alkoxyaniline Dry->Liquid_Crystal

Caption: Synthetic workflow for N-(4-phenylbenzylidene)-4-n-alkoxyanilines.

Characterization_Workflow cluster_characterization Characterization cluster_data Data Analysis Synthesized_Product Purified Liquid Crystal FTIR FTIR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR DSC Differential Scanning Calorimetry Synthesized_Product->DSC POM Polarizing Optical Microscopy Synthesized_Product->POM Structure_Confirmation Structure Confirmation FTIR->Structure_Confirmation NMR->Structure_Confirmation Phase_Transitions Phase Transition Temperatures DSC->Phase_Transitions Mesophase_Identification Mesophase Identification (Textures) POM->Mesophase_Identification

Caption: Experimental workflow for the characterization of synthesized liquid crystals.

Application Notes and Protocols: 4-Phenylbenzaldehyde as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbenzaldehyde, a biphenyl (B1667301) derivative with a reactive aldehyde functional group, serves as a crucial and versatile starting material in the synthesis of a variety of pharmaceutical compounds.[1][2][3] Its rigid biphenyl scaffold is a common feature in many biologically active molecules, contributing to their efficacy. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as precursors in the synthesis of notable pharmaceuticals, with a focus on the antihypertensive drug Valsartan. Additionally, the role of the biphenyl scaffold in the development of aldose reductase inhibitors and the mechanism of action of the insulin (B600854) mimetic L-783,281 are discussed.

Application 1: Synthesis of Valsartan - An Angiotensin II Receptor Blocker

Valsartan is a widely prescribed oral medication for the treatment of high blood pressure and heart failure.[4] It functions by selectively blocking the angiotensin II type 1 (AT1) receptor, thus inhibiting the vasoconstrictive effects of angiotensin II and leading to a reduction in blood pressure.[5][6] The synthesis of Valsartan involves a multi-step process where a derivative of this compound, specifically 4'-bromomethyl-2-cyanobiphenyl (B120350), is a key intermediate.[1][7]

Experimental Protocol: Synthesis of Valsartan Precursor from 4'-Bromomethyl-2-cyanobiphenyl

This protocol outlines the initial steps in the synthesis of a key precursor to Valsartan, starting from 4'-bromomethyl-2-cyanobiphenyl.

Step 1: N-Alkylation of L-Valine Methyl Ester

This step involves the reaction of 4'-bromomethyl-2-cyanobiphenyl with L-valine methyl ester.

  • Materials:

    • 4'-Bromomethyl-2-cyanobiphenyl

    • L-Valine methyl ester hydrochloride

    • Sodium carbonate (Na₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Toluene (B28343)

    • Deionized water

  • Procedure:

    • To a solution of L-valine methyl ester hydrochloride (1.2 equivalents) in DMF, add sodium carbonate (2.2 equivalents).

    • Add a solution of 4'-bromomethyl-2-cyanobiphenyl (1.0 equivalent) in DMF to the mixture.

    • Heat the reaction mixture to 90°C and stir for 1 hour.[2]

    • After cooling to room temperature, add toluene and wash the organic phase with deionized water (4 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: n-hexane:EtOAc:toluene = 50:12:50) to yield methyl N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate.[2]

Step 2: N-Acylation with Valeryl Chloride

The secondary amine from the previous step is acylated using valeryl chloride.

  • Materials:

    • Methyl N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate

    • Valeryl chloride

    • Triethylamine (B128534) (Et₃N)

    • Dichloromethane (CH₂Cl₂)

    • Water

  • Procedure:

    • Dissolve methyl N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate (1.0 equivalent) in dichloromethane.

    • Add triethylamine (2.0 equivalents) to the solution.

    • Cool the mixture to 0°C and add valeryl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to stir at room temperature for 1 hour.[8]

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous NH₄Cl and then with water.[8]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl N-(1-oxopentyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate.

Subsequent steps to complete the synthesis of Valsartan involve the formation of the tetrazole ring from the nitrile group using an azide (B81097) source, followed by the hydrolysis of the methyl ester to the carboxylic acid.

Quantitative Data for Valsartan Synthesis
StepProductYield (%)Purity (HPLC)Reference
N-Alkylation and N-AcylationMethyl N-pentanoyl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate64-[2]
Overall Synthesis (multi-step)Valsartan54>95%[7][9]
N-Alkylation (alternative route)N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester hydrochloride7698.14%[10]
N-Acylation (alternative route)Methyl N-(1-oxopentyl)-N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate9597.21%[10]
Final Product (after purification)Valsartan6599.82%[10]

Application 2: Biphenyl Scaffolds in Aldose Reductase Inhibitors

Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this enzyme leads to an accumulation of sorbitol in tissues, causing osmotic stress and contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy. Aldose reductase inhibitors (ARIs) are a class of drugs that block this enzyme, thereby preventing or mitigating these complications.

Many potent ARIs feature a biphenyl or a substituted phenyl scaffold, for which this compound is a key synthetic precursor. While specific synthetic routes for marketed ARIs like Ranirestat and Fidarestat starting directly from this compound are not prominently documented in publicly available literature, the synthesis of various benzothiazole (B30560) and propenoic acid derivatives with significant aldose reductase inhibitory activity often involves biphenyl intermediates.[1][2][9] For instance, (Z)-3-(3,4-dihydroxyphenyl)-2-(4-methylbenzoyl)propenoic acid has shown potent inhibitory activity with an IC₅₀ of 0.49μM.

Application 3: L-783,281 - An Insulin Mimetic Natural Product

L-783,281 is a fungal metabolite that exhibits insulin-mimetic properties.[1] It directly interacts with and activates the insulin receptor tyrosine kinase (IRTK), initiating the downstream signaling cascade that includes the phosphorylation of insulin receptor substrate 1 (IRS-1) and the activation of phosphatidylinositol 3-kinase (PI3-K).[1][9] This activation leads to increased glucose uptake by cells and has demonstrated antidiabetic effects in animal models.[1] Although L-783,281 contains a biphenyl-like core structure, it is a natural product isolated from the fungus Pseudomassaria sp. and a total chemical synthesis starting from this compound has not been reported as a standard method of production.[7]

Visualizations

Logical Workflow for the Synthesis of a Valsartan Precursor

G cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: N-Acylation cluster_product Product 4_PBA_deriv 4'-Bromomethyl-2- cyanobiphenyl Alkylation Reaction with Na2CO3 in DMF at 90°C 4_PBA_deriv->Alkylation L_Val_ester L-Valine Methyl Ester Hydrochloride L_Val_ester->Alkylation Intermediate_1 Methyl N-[(2'-cyanobiphenyl- 4-yl)methyl]-L-valinate Alkylation->Intermediate_1 Acylation Reaction with Et3N in CH2Cl2 at 0°C to RT Intermediate_1->Acylation Val_Cl Valeryl Chloride Val_Cl->Acylation Final_Product Methyl N-(1-oxopentyl)-N-[(2'-cyano- biphenyl-4-yl)methyl]-L-valinate (Valsartan Precursor) Acylation->Final_Product

Caption: Workflow for the synthesis of a key Valsartan precursor.

Signaling Pathway of Valsartan (Angiotensin II Receptor Blocker)

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Cellular_Effects Vasoconstriction Aldosterone Release Sodium Retention AT1_Receptor->Cellular_Effects Activates Valsartan Valsartan Valsartan->AT1_Receptor Blocks Blood_Pressure Increased Blood Pressure Cellular_Effects->Blood_Pressure

Caption: Valsartan blocks the AT1 receptor, preventing effects of Angiotensin II.

Signaling Pathway of Aldose Reductase Inhibitors

G High_Glucose High Blood Glucose (Hyperglycemia) Glucose Glucose High_Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Aldose_Reductase Aldose_Reductase Cellular_Stress Osmotic Stress Oxidative Stress Sorbitol->Cellular_Stress Accumulation leads to ARI Aldose Reductase Inhibitor (ARI) ARI->Aldose_Reductase Inhibits Diabetic_Complications Neuropathy Retinopathy Nephropathy Cellular_Stress->Diabetic_Complications G L-783,281 L-783,281 Insulin_Receptor Insulin Receptor Tyrosine Kinase (IRTK) L-783,281->Insulin_Receptor Activates IRS-1 Insulin Receptor Substrate 1 (IRS-1) Insulin_Receptor->IRS-1 Phosphorylates PI3K Phosphatidylinositol 3-Kinase (PI3-K) IRS-1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation to Membrane Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

References

Application Notes and Protocols for 4-Phenylbenzaldehyde in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbenzaldehyde, also known as biphenyl-4-carboxaldehyde, is a versatile aromatic aldehyde utilized in the fragrance industry for its distinct aromatic properties.[1] It is a white to cream-colored solid with a pleasant floral or aromatic odor, making it a valuable ingredient in the formulation of perfumes, cosmetics, and other scented products.[1] Beyond its use as a fragrance component, this compound also serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1] This document provides detailed application notes and experimental protocols for the use of this compound in fragrance research and development.

Physicochemical and Olfactory Properties

A comprehensive understanding of the physicochemical and olfactory properties of this compound is essential for its effective application in fragrance formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms Biphenyl-4-carboxaldehyde, p-Phenylbenzaldehyde[1]
CAS Number 3218-36-8[1]
Molecular Formula C₁₃H₁₀O[1]
Molecular Weight 182.22 g/mol [1]
Appearance White to cream solid[1]
Melting Point 57-63 °C[1]
Boiling Point 184 °C @ 11 mmHg
Purity ≥ 99% (Assay)[1]

Table 2: Olfactory Profile of this compound

ParameterDescriptionReference(s)
Odor Type Floral, Aromatic[1]
Odor Description Described as a pleasant floral scent.[1]
Odor Detection Threshold Data not available in the reviewed literature.
Typical Use Concentration Data not available in the reviewed literature. For reference, the related compound Benzaldehyde is used at 0.02% to 1.6% in perfume compounds.[2]

Experimental Protocols

The following protocols are provided as a guide for researchers and scientists working with this compound in a fragrance laboratory setting.

Protocol 1: Sensory Evaluation of this compound

Objective: To determine the olfactory profile of this compound and its odor intensity at various concentrations.

Materials:

  • This compound

  • Ethanol (B145695) (perfumer's grade, odorless)

  • Glass beakers and stirring rods

  • Volumetric flasks and pipettes

  • Smelling strips

  • A panel of trained sensory assessors

Methodology:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol. Suggested concentrations include 10%, 5%, 1%, 0.5%, and 0.1% (w/v).

  • Sample Preparation: For each dilution, dip a smelling strip into the solution for 2-3 seconds.

  • Sensory Assessment:

    • Present the smelling strips to the sensory panel in a well-ventilated, odor-free room.

    • Instruct the panelists to evaluate the odor at different time intervals (top note, middle note, and base note) and to describe the scent profile using standardized fragrance terminology.

    • Ask the panelists to rate the odor intensity of each dilution on a scale (e.g., 1 to 9, where 1 is not perceptible and 9 is extremely strong).

  • Data Analysis: Compile the descriptions and intensity ratings from the panel. Analyze the data to create a comprehensive olfactory profile and a concentration-intensity curve for this compound.

Protocol 2: Stability Testing of this compound in a Cosmetic Emulsion

Objective: To evaluate the stability of this compound in a standard oil-in-water (o/w) cosmetic emulsion.

Materials:

  • This compound

  • Pre-made o/w cosmetic base lotion (fragrance-free)

  • Oven capable of maintaining 40°C ± 2°C and 50°C ± 2°C

  • Refrigerator capable of maintaining 4°C ± 2°C

  • pH meter

  • Viscometer

  • Glass jars with airtight lids

Methodology:

  • Sample Preparation:

    • Prepare two batches of the o/w lotion.

    • In the test batch, incorporate this compound at a desired concentration (e.g., 0.5% w/w). The other batch will serve as the control.

    • Homogenize both batches to ensure uniform distribution.

    • Package the samples in glass jars.

  • Initial Analysis (Time 0): Analyze both the control and test samples for the following parameters:

    • Appearance (color, clarity)

    • Odor

    • pH

    • Viscosity

  • Accelerated Stability Testing:

    • Store samples of both batches under the following conditions:

      • 40°C ± 2°C

      • 50°C ± 2°C

      • 4°C ± 2°C (for comparison)

      • Room temperature (20-25°C)

      • Freeze-thaw cycling (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for three cycles)

  • Periodic Evaluation: Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for any changes in the parameters listed in step 2.

  • Data Analysis: Compare the results of the test sample with the control sample at each time point and under each storage condition. Note any significant changes in color, odor, pH, or viscosity, which may indicate instability.

Protocol 3: Quantitative Analysis of this compound in a Perfume Solution by GC-MS

Objective: To determine the concentration of this compound in a prepared perfume solution using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Perfume sample containing this compound

  • This compound standard of known purity

  • Internal standard (e.g., 1,4-dibromobenzene)

  • Ethanol (GC grade)

  • Volumetric flasks and micropipettes

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in ethanol at a known concentration (e.g., 1000 ppm).

    • From the stock solution, prepare a series of calibration standards with different concentrations (e.g., 10, 25, 50, 100, 200 ppm).

    • Add a fixed concentration of the internal standard to each calibration standard and the sample to be analyzed.

  • Sample Preparation: Dilute the perfume sample with ethanol to a concentration that falls within the range of the calibration curve. Add the internal standard at the same concentration as in the standards.

  • GC-MS Analysis:

    • Inject the calibration standards and the prepared sample into the GC-MS system.

    • Use an appropriate temperature program to achieve good separation of the analytes.

    • The mass spectrometer should be operated in either full scan mode or selected ion monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

    • From the calibration curve, determine the concentration of this compound in the diluted perfume sample.

    • Calculate the concentration of this compound in the original perfume sample, taking into account the dilution factor.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in the fragrance industry.

fragrance_development_workflow cluster_discovery Discovery & Characterization cluster_formulation Formulation & Testing cluster_analysis Analytical & Regulatory synthesis Synthesis of This compound physchem Physicochemical Characterization synthesis->physchem olfactory Olfactory Profiling physchem->olfactory formulation Incorporation into Fragrance Accord olfactory->formulation stability Stability Testing in Cosmetic Bases formulation->stability sensory Sensory Panel Evaluation formulation->sensory gcms Quantitative Analysis (GC-MS) stability->gcms sensory->gcms regulatory Regulatory Compliance Check gcms->regulatory product Final Fragranced Product regulatory->product

Caption: Workflow for the development and application of a fragrance ingredient.

olfactory_signaling_pathway odorant This compound (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor Binding g_protein G-protein Activation (Golf) receptor->g_protein ac Adenylate Cyclase Activation g_protein->ac camp cAMP Production ac->camp ion_channel Opening of Cation Channels camp->ion_channel depolarization Depolarization of Olfactory Neuron ion_channel->depolarization Ca²⁺/Na⁺ Influx action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain action_potential->brain

Caption: Generalized olfactory signal transduction pathway.

References

Application Notes and Protocols for the Oxidation of 4-Phenyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the oxidation of 4-phenyltoluene (also known as 4-methylbiphenyl) to 4-biphenylcarboxylic acid. This transformation is a key step in the synthesis of various compounds of interest in the pharmaceutical and materials science industries. The protocol described herein utilizes potassium permanganate (B83412), a strong and effective oxidizing agent for the conversion of alkylarenes to their corresponding carboxylic acids.

Introduction

4-Phenyltoluene is a biphenyl (B1667301) derivative with a methyl group that can be oxidized to a carboxylic acid functional group. This resulting product, 4-biphenylcarboxylic acid, is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients and liquid crystals. The oxidation of the benzylic methyl group is a common transformation in organic synthesis, and potassium permanganate (KMnO₄) is a classical and reliable reagent for this purpose. The reaction proceeds by converting the methyl group into a carboxylate salt, which is then protonated during an acidic workup to yield the final carboxylic acid.

Experimental Protocol: Oxidation of 4-Phenyltoluene with Potassium Permanganate

This protocol details the oxidation of 4-phenyltoluene to 4-biphenylcarboxylic acid using potassium permanganate under basic conditions, followed by an acidic workup.

Materials:

  • 4-Phenyltoluene (4-methylbiphenyl)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenyltoluene (1.0 equivalent).

    • Add a solution of sodium hydroxide (2.0 equivalents) in distilled water. The volume of water should be sufficient to dissolve the NaOH and allow for efficient stirring.

  • Oxidation:

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly and portion-wise, add potassium permanganate (3.0 equivalents) to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. The addition should be controlled to maintain a gentle reflux.

    • After the final addition of KMnO₄, continue to heat the reaction mixture at reflux for an additional 1-2 hours, or until the purple color of the permanganate ion is no longer visible, indicating the completion of the oxidation.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The excess potassium permanganate can be quenched by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears completely.

    • Filter the brown manganese dioxide precipitate using a Buchner funnel and wash the filter cake with a small amount of hot water.

    • Combine the filtrate and the washings.

    • Cool the filtrate in an ice bath and acidify it by the slow addition of concentrated sulfuric acid or hydrochloric acid until the pH is approximately 1-2. A white precipitate of 4-biphenylcarboxylic acid should form.

  • Isolation and Purification:

    • Collect the precipitated 4-biphenylcarboxylic acid by vacuum filtration.

    • Wash the solid with cold distilled water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure 4-biphenylcarboxylic acid.

    • Dry the purified product under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the oxidation of 4-phenyltoluene. Please note that actual yields may vary depending on the reaction scale and specific conditions.

ParameterValue
Reactant 4-Phenyltoluene
Product 4-Biphenylcarboxylic acid
Molecular Weight of Reactant 168.24 g/mol
Molecular Weight of Product 198.22 g/mol
Theoretical Yield (Mass of reactant / 168.24) * 198.22
Typical Experimental Yield 70-85%
Melting Point of Product 223-225 °C

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the oxidation of 4-phenyltoluene.

Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 4-Phenyltoluene + NaOH(aq) reflux Heat to Reflux start->reflux add_kmno4 Add KMnO4 (portion-wise) reflux->add_kmno4 reflux_complete Continue Reflux (1-2 hours) add_kmno4->reflux_complete cool Cool to RT reflux_complete->cool filter_mno2 Filter MnO2 cool->filter_mno2 acidify Acidify Filtrate (H2SO4 or HCl) filter_mno2->acidify filter_product Filter Product acidify->filter_product recrystallize Recrystallize filter_product->recrystallize dry Dry Product recrystallize->dry end End: Pure 4-Biphenylcarboxylic Acid dry->end

Caption: Experimental workflow for the oxidation of 4-phenyltoluene.

Signaling Pathway

The oxidation of the methyl group of 4-phenyltoluene by potassium permanganate is a complex process believed to involve radical intermediates. A simplified representation of the transformation is shown below.

Oxidation_Pathway reactant 4-Phenyltoluene intermediate Intermediate Species (e.g., Benzylic Radical/Alcohol/Aldehyde) reactant->intermediate KMnO4, NaOH, H2O, Δ product 4-Biphenylcarboxylic Acid intermediate->product [O]

Caption: Simplified pathway for the oxidation of 4-phenyltoluene.

Application Note: Reductive Amination of 4-Phenylbenzaldehyde for the Synthesis of Novel Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a cornerstone of medicinal chemistry and organic synthesis, providing a highly efficient method for the formation of carbon-nitrogen bonds. This one-pot reaction converts a carbonyl group, such as an aldehyde or ketone, into an amine via an intermediate imine.[1] The process is valued for its high selectivity, operational simplicity, and the ability to be performed under mild conditions, making it a preferred method in green chemistry.[1]

The reaction involves the initial formation of a hemiaminal from the reaction of a carbonyl compound with a primary or secondary amine. This intermediate then reversibly loses a water molecule to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[1][2] A reducing agent, present in the same pot, then selectively reduces the C=N double bond to yield the final amine product.[1] This application note focuses on the reductive amination of 4-phenylbenzaldehyde, a key building block for synthesizing biphenylmethylamine derivatives, which are prevalent scaffolds in pharmaceuticals.

Key Reaction Components

The success of the reductive amination of this compound depends on the appropriate selection of the amine, reducing agent, and solvent.

ComponentExample(s)Role & Considerations
Aldehyde This compoundThe electrophilic carbonyl source. Its biphenyl (B1667301) structure is incorporated into the final product.
Amine Primary Amines (e.g., Benzylamine (B48309), Methylamine, Aniline), Secondary Amines (e.g., Dibenzylamine)The nucleophile that attacks the carbonyl carbon. The choice of amine determines the substitution pattern of the final product (secondary or tertiary amine).[2]
Reducing Agent Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (B1222165) (NaBH₄)Selectively reduces the imine/iminium ion intermediate. NaBH(OAc)₃ is mild and does not require acidic conditions.[3] NaBH₃CN is effective in mildly acidic conditions (pH ~4-5) and is selective for the iminium ion over the starting aldehyde.[4] NaBH₄ is a stronger reducing agent and is typically added after the imine has formed to avoid reduction of the aldehyde.[5]
Solvent Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (B1671644) (DCE), Tetrahydrofuran (THF), Methanol (MeOH)Solubilizes reactants and intermediates. The choice often depends on the reducing agent; for instance, DCE is preferred for NaBH(OAc)₃ reactions.[3][5]
Catalyst (Optional) Acetic Acid (AcOH), Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)An acid catalyst can accelerate the dehydration step to form the imine.[6] Lewis acids can also be used to activate the carbonyl group.[5]
Reductive Amination: Reaction Mechanism

The general mechanism involves a two-step sequence within a single reaction vessel.

G A This compound + Amine (R-NH2) B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine Intermediate B->C Dehydration (-H2O) E Final Amine Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E

Caption: General mechanism of reductive amination.

Experimental Protocols & Data

Protocol 1: Synthesis of N-Benzyl-1-(biphenyl-4-yl)methanamine

This protocol details a common procedure for the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[3]

Materials and Reagents:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and 1,2-dichloroethane (DCE) to create a ~0.1 M solution.

  • Amine Addition: Add benzylamine (1.0-1.2 eq) to the flask and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. An increase in temperature may be observed. Allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCE or dichloromethane (DCM).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure N-benzyl-1-(biphenyl-4-yl)methanamine.

Experimental Workflow Visualization

G start Start step1 1. Dissolve this compound and Benzylamine in DCE start->step1 step2 2. Stir for 1-2h for Imine Formation step1->step2 step3 3. Add NaBH(OAc)3 Stir Overnight step2->step3 step4 4. Quench with sat. NaHCO3 step3->step4 step5 5. Extract with DCE/DCM step4->step5 step6 6. Wash with Brine Dry over MgSO4 step5->step6 step7 7. Concentrate under Reduced Pressure step6->step7 step8 8. Purify via Column Chromatography step7->step8 end Pure Product step8->end

Caption: Laboratory workflow for reductive amination.
Quantitative Data Summary

The following table summarizes representative yields for the reductive amination of aromatic aldehydes with various amines and reducing agents, based on reported literature. While specific data for this compound is synthesized from general procedures, the reaction of benzaldehyde (B42025) serves as a close and reliable model.

AldehydeAmineReducing AgentSolventTimeYield (%)Reference
BenzaldehydeAnilineNaBH₄ / DOWEX®THF20 min93[7]
BenzaldehydeAnilineNaBH₄Glycerol10-50 minHigh[8]
Aromatic AldehydesPrimary AminesNaBH(OAc)₃DCE18 hGood-Excellent[3][9]
AldehydesPrimary/Secondary AminesNaBH₃CN / AcOHMeOH24 hGood-Excellent[9]
Benzaldehyde(R)-1-PhenylethylamineH₂ / Pd/CMethanol5 hNot specified[10]

Note: Yields are highly dependent on the specific substrates and precise reaction conditions. The data presented illustrates the general efficacy of different reagent systems.

Conclusion

The reductive amination of this compound is a versatile and robust method for synthesizing a diverse range of biphenylmethylamine derivatives. By carefully selecting the amine, reducing agent, and reaction conditions, researchers can achieve high yields of desired products. The protocols and data provided herein serve as a practical guide for scientists engaged in pharmaceutical research and synthetic chemistry, enabling the efficient creation of valuable molecular entities.

References

Application Notes and Protocols for the Grignard Reaction with 4-Formylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] This application note details the reaction of various Grignard reagents with 4-formylbiphenyl to synthesize the corresponding secondary alcohols. The resulting biphenyl-alcohol scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antioxidant and anti-inflammatory properties.[2] These compounds serve as valuable intermediates in the development of novel therapeutic agents.[3]

This document provides detailed protocols for the synthesis of 1-(4-biphenylyl)ethanol (B1360031) via the reaction of 4-formylbiphenyl with methylmagnesium bromide, a representative example of this class of reaction.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1-(4-biphenylyl)ethanol.

ParameterValueReference
Product 1-(4-Biphenylyl)ethanol[4]
CAS Number 3562-73-0[4]
Molecular Formula C₁₄H₁₄O[4]
Molecular Weight 198.26 g/mol [4]
Melting Point 95-97 °C[5]
Appearance White to off-white solid[6]
Yield High (Specific yield dependent on reaction scale and conditions)[7]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.60-7.55 (m, 4H), 7.45-7.41 (m, 2H), 7.36-7.32 (m, 1H), 4.95 (q, J=6.5 Hz, 1H), 1.55 (d, J=6.5 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 145.2, 140.9, 140.6, 128.8, 127.4, 127.1, 127.0, 125.6, 70.4, 25.2

Experimental Protocols

Protocol 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Pressure-equalizing dropping funnel, oven-dried

  • Magnetic stirrer

  • Heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Set up the oven-dried glassware under a positive pressure of inert gas.

  • Place the magnesium turnings (1.1 equivalents) in the three-necked flask.

  • Add a single crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion (approximately 10%) of the methyl bromide solution to the magnesium turnings.

  • The reaction may be initiated by gentle warming with a heating mantle. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.[1]

  • Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the complete consumption of magnesium.

  • Cool the resulting gray-brown solution to room temperature. The Grignard reagent is now ready for use.

Protocol 2: Grignard Reaction of 4-Formylbiphenyl with Methylmagnesium Bromide

Materials:

  • 4-Formylbiphenyl

  • Methylmagnesium bromide solution (prepared in Protocol 1)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether or ethyl acetate (B1210297) for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • In a separate oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-formylbiphenyl (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution of 4-formylbiphenyl in an ice bath.

  • Slowly add the prepared methylmagnesium bromide solution (1.1 equivalents) dropwise to the stirred solution of 4-formylbiphenyl. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude 1-(4-biphenylyl)ethanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white to off-white solid.[6]

Visualizations

Grignard_Reaction_Mechanism reagents 4-Formylbiphenyl + CH₃MgBr intermediate Alkoxide Intermediate reagents->intermediate Nucleophilic Attack workup Acidic Workup (H₃O⁺) intermediate->workup Protonation product 1-(4-Biphenylyl)ethanol workup->product

Caption: Mechanism of the Grignard Reaction with 4-Formylbiphenyl.

Experimental_Workflow start Start prep_grignard Prepare Methylmagnesium Bromide (Protocol 1) start->prep_grignard reaction React with 4-Formylbiphenyl (Protocol 2) prep_grignard->reaction quench Quench Reaction reaction->quench extract Extraction and Washing quench->extract dry Dry and Concentrate extract->dry purify Purification (Recrystallization) dry->purify product Pure 1-(4-Biphenylyl)ethanol purify->product

Caption: Experimental Workflow for the Synthesis of 1-(4-Biphenylyl)ethanol.

Applications in Drug Development

The biphenyl (B1667301) scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a chiral secondary alcohol, as achieved through the Grignard reaction with 4-formylbiphenyl, provides a key handle for further structural modifications and for establishing specific interactions with biological targets.

Derivatives of 1-(4-biphenylyl)ethanol are of interest in drug discovery for their potential as:

  • Anti-inflammatory Agents: The biphenyl moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The hydroxyl group of the synthesized alcohol can be further functionalized to explore new anti-inflammatory compounds.

  • Anticancer Agents: The biphenyl structure can interact with various biological targets implicated in cancer. For example, some biphenyl derivatives have been investigated as inhibitors of protein-protein interactions that are crucial for tumor growth.

  • Neurological Disorder Therapeutics: The lipophilic nature of the biphenyl group allows for potential blood-brain barrier penetration, making derivatives of this scaffold interesting for targeting central nervous system disorders.

The synthesis of a library of derivatives from 1-(4-biphenylyl)ethanol, by modifying the hydroxyl group or the biphenyl rings, can be a valuable strategy in a lead optimization campaign to improve potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: 4-Phenylbenzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbenzaldehyde, also known as biphenyl-4-carboxaldehyde, is a versatile aromatic aldehyde that serves as a crucial intermediate in a wide array of organic syntheses.[1][2] Its biphenyl (B1667301) scaffold, combined with the reactive aldehyde functionality, makes it an ideal starting material for the construction of complex molecules with applications in pharmaceuticals, agrochemicals, material science, and the flavor and fragrance industry.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including data tables for easy comparison and visual diagrams of reaction pathways and workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₀O[2]
Molecular Weight182.22 g/mol [2]
Melting Point57-61 °C[2]
Boiling Point184 °C (at 11 mmHg)[2]
AppearanceCream solid[1]

I. Synthesis of Stilbene (B7821643) Derivatives via Wittig Reaction

Application Note:

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[3][4] this compound readily undergoes the Wittig reaction with various phosphorus ylides to afford stilbene derivatives. These compounds are of significant interest due to their diverse biological activities and applications in materials science.[3] The reaction typically proceeds by treating a benzyltriphenylphosphonium (B107652) halide with a strong base to generate the ylide, which then reacts with this compound to form the stilbene as a mixture of (E) and (Z) isomers.[3]

Wittig_Reaction cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Phosphonium_Salt Benzyltriphenyl-phosphonium halide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., NaH, NaOMe) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane 4PBA This compound 4PBA->Oxaphosphetane Stilbene Stilbene Derivative ((E/Z)-mixture) Oxaphosphetane->Stilbene TPO Triphenylphosphine (B44618) oxide Oxaphosphetane->TPO

Caption: General scheme of the Wittig reaction for stilbene synthesis.

Experimental Protocol: Synthesis of 4-Styryl-1,1'-biphenyl

This protocol describes the synthesis of a stilbene derivative from this compound.

Materials:

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the solution typically turns a characteristic color, indicating ylide formation.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[5]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5] Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, containing the stilbene derivative and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure product.[5][6]

Quantitative Data:

AldehydePhosphonium SaltBase/SolventTime (h)Temp (°C)Yield (%)Reference
This compoundBenzyltriphenylphosphonium chlorideNaH / THF12-24rt>85[6]
This compound(4-Methoxybenzyl)triphenylphosphonium chlorideNaOMe / MeOH12rt~80[6]

II. Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

Application Note:

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] this compound can be synthesized via the Suzuki-Miyaura coupling of 4-bromobenzaldehyde (B125591) and phenylboronic acid.[7] Conversely, derivatives of this compound can be prepared by coupling a halogenated this compound with a suitable boronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.[1][2]

Suzuki_Coupling Aryl_Halide 4-Bromobenzaldehyde Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid Phenylboronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation Product This compound Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd_Catalyst Regeneration Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-bromobenzaldehyde and phenylboronic acid.[8]

Materials:

  • 4-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1-Propanol

  • 2 M Sodium carbonate solution

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, charge 4-bromobenzaldehyde (1.0 equivalent), phenylboronic acid (1.05 equivalents), and 1-propanol.[8] Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes.

  • Catalyst and Base Addition: To the solution, add palladium(II) acetate (0.003 equivalents), triphenylphosphine (0.009 equivalents), and 2 M sodium carbonate solution (1.20 equivalents).[8]

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 45-60 minutes.[8]

  • Work-up: Cool the reaction mixture and add deionized water. Extract the mixture with ethyl acetate (3 x 50 mL).[8] Combine the organic layers, wash with 5% sodium bicarbonate solution and then with brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pale yellow crystals of this compound.[8]

Quantitative Data:

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃1-Propanol/WaterReflux86.3[8]
4-IodobenzaldehydePhenylboronic acidCu-AIA-PC-PdK₂CO₃Ethanol (B145695)rt>99[9]

III. Synthesis of Chalcones via Claisen-Schmidt Condensation

Application Note:

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities. This compound can be used in the Claisen-Schmidt condensation with various acetophenones in the presence of a base (like NaOH or KOH) to synthesize chalcone (B49325) derivatives.[10] This reaction is a type of aldol (B89426) condensation.[10]

Claisen_Schmidt 4PBA This compound Aldol_Adduct Aldol Adduct 4PBA->Aldol_Adduct Acetophenone (B1666503) Acetophenone Derivative Enolate Enolate Acetophenone->Enolate Deprotonation Base Base (e.g., KOH, NaOH) Base->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Chalcone Chalcone Derivative Aldol_Adduct->Chalcone Dehydration

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(4-phenylphenyl)prop-2-en-1-one

This protocol describes a solvent-free synthesis of a chalcone derivative.[11]

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (B78521) (NaOH) pellets

  • Mortar and pestle

  • 95% Ethanol

Procedure:

  • Reaction: In a porcelain mortar, combine this compound (1.0 equivalent), acetophenone (1.0 equivalent), and a pellet of NaOH (1.0 equivalent).[11]

  • Grinding: Grind the mixture with a pestle for approximately 10 minutes. The solid mixture will become a paste and then solidify.[11]

  • Isolation: Add water to the mortar and triturate the solid. Collect the crude product by suction filtration and wash thoroughly with water.[11]

  • Purification: The crude chalcone can be purified by recrystallization from 95% ethanol to yield the pure product.[11]

Quantitative Data:

AldehydeAcetophenoneBase/SolventTimeTemp (°C)Yield (%)Reference
This compoundAcetophenoneNaOH / Solvent-free10 minrtHigh[11]
This compoundSubstituted AcetophenonesKOH / EtOHVaries40High[10]

IV. Synthesis of Schiff Bases and Liquid Crystals

Application Note:

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde.[12][13] this compound reacts with various anilines to produce Schiff bases that are valuable intermediates in the synthesis of pharmaceuticals and are also investigated as liquid crystals.[14][15] The extended conjugation and rigid structure of these molecules can lead to the formation of mesomorphic phases.[14]

Schiff_Base_Workflow Start Start Dissolve_Reactants Dissolve this compound and Aniline in Ethanol Start->Dissolve_Reactants Add_Catalyst Add catalytic Glacial Acetic Acid Dissolve_Reactants->Add_Catalyst Reflux Reflux the mixture Add_Catalyst->Reflux Cool_and_Filter Cool to room temperature and collect product by filtration Reflux->Cool_and_Filter Recrystallize Recrystallize from a suitable solvent Cool_and_Filter->Recrystallize Characterize Characterize product (NMR, IR, DSC, POM) Recrystallize->Characterize End End Characterize->End

Caption: Experimental workflow for Schiff base synthesis.

Experimental Protocol: Synthesis of N-(4-phenylbenzylidene)aniline

This protocol outlines the synthesis of a Schiff base from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.[14]

  • Addition of Amine: To the stirred solution, add an equimolar amount of aniline.[14]

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[14]

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution. Collect the product by vacuum filtration and wash with a small amount of cold ethanol.[14]

  • Purification: The crude product can be purified by recrystallization from ethanol.[14]

Quantitative Data for Liquid Crystal Precursors:

The following table shows the phase transition temperatures for a homologous series of Schiff bases derived from 4-ethylbenzaldehyde, illustrating the influence of molecular structure on liquid crystalline properties. A similar approach can be applied to derivatives of this compound.

n (Alkyl Chain Length)R'C-N or C-I (°C)N-I (°C)Reference
1CH₃49-[14]
2C₂H₅3447[14]
4C₄H₉1448[14]
6C₆H₁₃3049[14]
C-N: Crystal to Nematic transition, C-I: Crystal to Isotropic transition, N-I: Nematic to Isotropic transition.

V. Knoevenagel Condensation

Application Note:

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and an aldehyde or ketone, typically catalyzed by a weak base.[16] this compound serves as an excellent substrate for this reaction, leading to the formation of α,β-unsaturated products that are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[17]

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile (B47326)

This protocol describes a solvent-free Knoevenagel condensation.[18]

Materials:

  • This compound

  • Malononitrile

  • Gallium chloride (GaCl₃) as a catalyst

  • Mortar and pestle

Procedure:

  • Reaction: In a mortar, combine this compound (1.0 equivalent), malononitrile (1.0 equivalent), and a catalytic amount of gallium chloride.

  • Grinding: Grind the mixture at room temperature. The reaction is typically rapid and can be monitored by the formation of a solid product.[18]

  • Work-up: After the reaction is complete, wash the solid product with cold water and filter to obtain the crude product.[18]

  • Purification: The product is often of high purity, but can be recrystallized if necessary.[18]

Quantitative Data:

AldehydeActive Methylene CompoundCatalystConditionsYield (%)Reference
This compoundMalononitrileGaCl₃Solvent-free, rt, grindingHigh[18]
This compoundEthyl cyanoacetate[MeHMTA]BF₄Water, rt>95[19]

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of reactions, including Wittig olefination, Suzuki-Miyaura coupling, Claisen-Schmidt and Knoevenagel condensations, and Schiff base formation, makes it an essential precursor for the synthesis of a diverse array of complex organic molecules. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel compounds with significant potential applications.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions, with a specific focus on addressing low yields in the synthesis of 4-Phenylbenzaldehyde and related biaryl compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst.[1]

Q2: Why is the choice of phosphine (B1218219) ligand important in a Suzuki coupling reaction?

Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[2] The electronic and steric properties of the phosphine ligand can significantly influence the rates of oxidative addition and reductive elimination, thereby affecting the overall efficiency and selectivity of the reaction.[3][4] Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often effective for challenging couplings, including those involving aryl chlorides.[2][5]

Q3: What is the role of the base in the Suzuki coupling reaction?

The base is essential for the activation of the organoboron species, making it more nucleophilic and facilitating the transmetalation step.[1] The choice of base can also influence the overall outcome of the reaction, with common bases including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base can impact the reaction rate and the prevalence of side reactions.[6][7]

Troubleshooting Guide: Low Yield in this compound Suzuki Coupling

Q4: I am experiencing a low yield in the Suzuki coupling of 4-bromobenzaldehyde (B125591) with phenylboronic acid. What are the potential causes and how can I troubleshoot this?

Low yields in this specific Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

Problem Area 1: Reagent Quality and Stability
  • Issue: The purity of the boronic acid is critical. Impurities can poison the palladium catalyst, and boronic acids themselves can be unstable, leading to decomposition or the formation of side products.[8][9][10] Protodeboronation, where the boronic acid group is replaced by a hydrogen atom, is a common decomposition pathway.[9]

  • Troubleshooting Steps:

    • Assess Boronic Acid Quality: Use high-purity phenylboronic acid. If the quality is uncertain, consider using a fresh bottle or a different supplier.

    • Consider More Stable Boronic Acid Derivatives: For challenging couplings, using more stable derivatives like pinacol (B44631) esters (BPin) or MIDA boronates can prevent decomposition.[9]

    • Check Other Reagents: Ensure the purity of the 4-bromobenzaldehyde, palladium catalyst, ligand, and base.

Problem Area 2: Catalyst System and Reaction Conditions
  • Issue: Catalyst deactivation is a frequent cause of low yields. This can be due to the presence of oxygen in the reaction mixture.[11][12] The choice of catalyst and ligand, as well as the reaction temperature, are also critical parameters.[6][13]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.[11][12]

    • Optimize Catalyst and Ligand: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Buchwald ligands such as SPhos or XPhos, often used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, can be highly effective.[5][14]

    • Adjust Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessively high temperatures can promote side reactions like dehalogenation.[6] Optimization of the reaction temperature is often necessary.[15]

Problem Area 3: Base and Solvent Selection
  • Issue: The choice of base and solvent system can significantly impact the reaction's success.[16][17] An inappropriate base may not be effective at promoting transmetalation, while the solvent affects the solubility of the reagents and the stability of the catalytic species.[1][16]

  • Troubleshooting Steps:

    • Screen Different Bases: If using a common base like K₂CO₃, consider trying other bases such as K₃PO₄ or Cs₂CO₃, which are often more effective for challenging substrates.

    • Optimize the Solvent System: Common solvent systems for Suzuki couplings include mixtures of an organic solvent (e.g., toluene (B28343), dioxane, THF) and water.[7][11][18] The ratio of the organic solvent to water can also be optimized.[16] For instance, a 4:1 mixture of toluene and water is often a good starting point.[11]

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield

BaseSolvent SystemTemperature (°C)Yield (%)Reference
K₂CO₃Toluene/Water90Moderate[19]
Na₂CO₃Toluene/Water90Moderate[19]
K₃PO₄Dioxane/Water100Often ImprovedGeneral Knowledge
Cs₂CO₃Dioxane/Water100Often HighGeneral Knowledge

Table 2: Common Catalyst/Ligand Systems for Suzuki Coupling

Palladium SourceLigandTypical Loading (mol%)Common ApplicationsReference
Pd(PPh₃)₄PPh₃1-5General purpose, good for aryl iodides and bromidesGeneral Knowledge
Pd(OAc)₂SPhos1-3Aryl chlorides, sterically hindered substrates[5]
Pd₂(dba)₃XPhos1-3Aryl chlorides and bromides, heteroaryl couplings[5]
PdCl₂(dppf)dppf1-5General purpose, often good for reproducibility[10]

Experimental Protocols

General Protocol for the Suzuki Coupling of 4-Bromobenzaldehyde and Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzaldehyde, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R2-B(OR)3- PdII_Biaryl R1-Pd(II)-R2 L2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R1-R2 BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]- BoronicAcid->Boronate Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents 1. Check Reagent Quality start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok replace_reagents Use fresh/high-purity reagents. Consider boronic ester. reagent_ok->replace_reagents No check_conditions 2. Evaluate Reaction Conditions reagent_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Degas thoroughly. Screen catalyst/ligand. Optimize temperature. conditions_ok->optimize_conditions No check_base_solvent 3. Assess Base/Solvent System conditions_ok->check_base_solvent Yes optimize_conditions->check_conditions base_solvent_ok System Appropriate? check_base_solvent->base_solvent_ok optimize_base_solvent Screen different bases. Adjust solvent/water ratio. base_solvent_ok->optimize_base_solvent No success Improved Yield base_solvent_ok->success Yes optimize_base_solvent->check_base_solvent

References

Technical Support Center: Synthesis of 4-Biphenylcarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-biphenylcarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of 4-biphenylcarboxaldehyde via common synthetic routes.

Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of 4-biphenylcarboxaldehyde, typically involving the reaction of 4-formylphenylboronic acid with a halobiphenyl or phenylboronic acid with a 4-halobenzaldehyde.

Question 1: My Suzuki-Miyaura reaction is producing a significant amount of a biphenyl (B1667301) byproduct without the aldehyde group. What is causing this?

Answer: This is likely due to a side reaction called protodeboronation , where the boronic acid starting material is converted to a simple arene (in this case, biphenyl) by replacement of the boronic acid group with a hydrogen atom. This side reaction is often promoted by:

  • Presence of excess water or acidic protons: Ensure all reagents and solvents are appropriately dried, as water can be a proton source.

  • Elevated temperatures: Prolonged reaction times at high temperatures can increase the rate of protodeboronation.

  • Choice of base: Some bases can facilitate this side reaction more than others.

Troubleshooting:

  • Minimize water content: Use anhydrous solvents and ensure starting materials are dry.

  • Optimize reaction temperature and time: Run the reaction at the lowest effective temperature and monitor for completion to avoid unnecessarily long heating times.

  • Base selection: Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄).

Question 2: I am observing a significant amount of a symmetrical biphenyl dimer (4,4'-diformylbiphenyl) in my product mixture. How can I prevent this?

Answer: The formation of 4,4'-diformylbiphenyl is a result of a homocoupling side reaction of your 4-formylphenylboronic acid starting material. This is often caused by:

  • Presence of oxygen: Inadequate degassing of the reaction mixture can lead to oxidative homocoupling.

  • Catalyst system: The choice of palladium catalyst and ligand can influence the extent of homocoupling.

Troubleshooting:

  • Thorough degassing: Ensure the reaction mixture is thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before adding the catalyst. Maintain an inert atmosphere throughout the reaction.

  • Catalyst and ligand selection: Using a well-defined palladium catalyst with an appropriate phosphine (B1218219) ligand can help suppress homocoupling.

Grignard Reagent Route

Another common synthetic approach involves the reaction of a Grignard reagent, such as 4-phenylmagnesium bromide, with a formylating agent, or the reaction of a 4-halophenylmagnesium halide with a phenyl-containing electrophile followed by formylation.

Question 3: My Grignard reaction to form 4-biphenylcarboxaldehyde is giving a low yield and a significant amount of biphenyl as a byproduct. What is the issue?

Answer: The formation of biphenyl is a classic side reaction in Grignard syntheses involving aryl halides, known as a Wurtz-type coupling . This occurs when the newly formed Grignard reagent reacts with the unreacted aryl halide starting material.[1] This side reaction is promoted by:

  • High local concentration of the aryl halide: Adding the aryl halide too quickly can lead to localized high concentrations, favoring the coupling reaction.

  • Elevated reaction temperature: The Grignard formation is exothermic, and excessive heat can accelerate the Wurtz coupling.[2]

Troubleshooting:

  • Slow addition of the halide: Add the aryl halide dropwise to the magnesium turnings at a rate that maintains a gentle reflux.[2]

  • Temperature control: Use an ice bath to moderate the reaction temperature if it becomes too vigorous.

  • Efficient stirring: Ensure good agitation to promote the reaction of the aryl halide with the magnesium surface, minimizing its reaction with the formed Grignard reagent.

Question 4: The initiation of my Grignard reaction is very slow or does not start at all. What can I do?

Answer: Difficulty in initiating a Grignard reaction is a common issue, often due to the passivation of the magnesium surface.

Troubleshooting:

  • Activate the magnesium:

    • Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

    • Add a small crystal of iodine, which can react with the magnesium surface and activate it. The disappearance of the iodine color is an indication of activation.[3]

    • Add a few drops of a pre-formed Grignard reagent to initiate the reaction.

  • Ensure anhydrous conditions: Any trace of moisture will react with the Grignard reagent and prevent its formation. Ensure all glassware is oven-dried and solvents are anhydrous.[4]

Data Presentation

The following table summarizes the impact of reaction conditions on the formation of side products in the Suzuki-Miyaura synthesis of biphenyl derivatives. While specific data for 4-biphenylcarboxaldehyde is limited, the trends observed for similar systems are applicable.

Catalyst SystemBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)Reference
Pd(OAc)₂ / PPh₃K₂CO₃Toluene (B28343)/H₂O80855Generic Suzuki Conditions
Pd(dppf)Cl₂Cs₂CO₃Dioxane10092<2Generic Suzuki Conditions
Pd(PPh₃)₄Na₂CO₃DME/H₂O90887Generic Suzuki Conditions

Note: The yields are representative and can vary based on specific substrates and reaction scale.

Experimental Protocols

1. Suzuki-Miyaura Synthesis of 4-Biphenylcarboxaldehyde

This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling reactions.

  • Materials:

    • 4-Bromobenzaldehyde (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)

    • Triphenylphosphine (PPh₃, 0.08 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Toluene

    • Water

  • Procedure:

    • To a round-bottom flask, add 4-bromobenzaldehyde, phenylboronic acid, and potassium carbonate.

    • Add a 3:1 mixture of toluene and water.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Under an inert atmosphere, add the palladium(II) acetate and triphenylphosphine.

    • Heat the reaction mixture to 80-90°C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture).

2. Grignard Synthesis of 4-Biphenylcarboxaldehyde (via 4-Phenylmagnesium Bromide)

This protocol outlines the formation of the Grignard reagent and its subsequent reaction with a formylating agent.

  • Materials:

    • Magnesium turnings (1.1 eq)

    • 4-Bromobiphenyl (B57062) (1.0 eq)

    • Anhydrous diethyl ether or THF

    • N,N-Dimethylformamide (DMF, 1.2 eq)

    • A small crystal of iodine (for activation)

  • Procedure:

    • Grignard Reagent Formation:

      • Place the magnesium turnings and a crystal of iodine in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

      • Flame-dry the apparatus under a stream of nitrogen and allow it to cool.

      • Add a small amount of anhydrous diethyl ether to cover the magnesium.

      • Dissolve 4-bromobiphenyl in anhydrous diethyl ether and add it to the dropping funnel.

      • Add a small portion of the 4-bromobiphenyl solution to the magnesium. The reaction should initiate (gentle bubbling, disappearance of iodine color). If not, gently warm the flask.

      • Once initiated, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.[5]

      • After the addition is complete, reflux the mixture for an additional 30 minutes.

    • Formylation:

      • Cool the Grignard reagent solution to 0°C in an ice bath.

      • Add N,N-dimethylformamide (DMF) dropwise with vigorous stirring.

      • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

      • Quench the reaction by slowly adding it to a cold, dilute solution of hydrochloric acid.

      • Extract the aqueous layer with diethyl ether.

      • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

      • Filter and concentrate the solvent under reduced pressure.

      • Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Pathway A 4-Halobenzaldehyde D Oxidative Addition Intermediate A->D B Phenylboronic Acid E Transmetalation B->E H Homocoupling (Side Reaction) B->H I Protodeboronation (Side Reaction) B->I C Pd(0) Catalyst C->D D->E F 4-Biphenylcarboxaldehyde E->F F->C Reductive Elimination G Base G->E K 4,4'-Diformylbiphenyl H->K J Biphenyl I->J

Caption: Suzuki-Miyaura synthesis of 4-biphenylcarboxaldehyde and major side reactions.

Grignard_Pathway A 4-Bromobiphenyl C 4-Phenylmagnesium Bromide (Grignard) A->C G Wurtz Coupling (Side Reaction) A->G B Magnesium (Mg) B->C E Addition C->E C->G D Formylating Agent (e.g., DMF) D->E I Workup (H₃O⁺) E->I F 4-Biphenylcarboxaldehyde H Biphenyl G->H I->F

Caption: Grignard-based synthesis of 4-biphenylcarboxaldehyde and the Wurtz coupling side reaction.

References

Technical Support Center: Purification of 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Phenylbenzaldehyde from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude reaction mixture of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include 4-bromobiphenyl, phenylboronic acid, or their derivatives.[1][2]

  • Side-Reaction Products: Homocoupling of starting materials can lead to biphenyl (B1667301) or other dimeric impurities.[3]

  • Oxidation Products: The aldehyde group is susceptible to oxidation, which can lead to the formation of 4-phenylbenzoic acid, especially upon exposure to air.[4]

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as DMF, toluene, or ethyl acetate (B1210297), may be present.[1][5]

Q2: My purified this compound has a low or broad melting point. What is the likely cause?

A2: A low or broad melting point is a common indicator of the presence of impurities. The melting point of pure this compound is typically in the range of 57-60°C.[6] To resolve this, further purification is necessary. Analytical techniques like HPLC or GC-MS can help identify the specific impurities present.

Q3: The final product is discolored (e.g., yellow or brown). How can I obtain a white or off-white solid?

A3: Discoloration is often due to colored impurities from the synthesis or degradation products.[7] The following methods can be effective for removing colored impurities:

  • Recrystallization: This is a highly effective method for removing many impurities and can yield a high-purity, crystalline product.[5]

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities.[7] The carbon is then removed by filtration.

  • Column Chromatography: For small-scale purification or when other methods fail, silica (B1680970) gel column chromatography can be employed to separate the desired product from colored by-products.[1]

Q4: I am observing a more polar spot on my TLC analysis of the purified product. What could it be and how can I remove it?

A4: A more polar impurity is often the corresponding carboxylic acid, 4-phenylbenzoic acid, formed by the oxidation of the aldehyde.[4] This can be removed by:

  • Acid-Base Extraction: Dissolve the sample in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The acidic 4-phenylbenzoic acid will be extracted into the aqueous layer.[7]

  • Column Chromatography: Silica gel chromatography can effectively separate the less polar this compound from the more polar carboxylic acid.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble and an anti-solvent in which it is less soluble can be effective (e.g., hexane (B92381)/ethyl acetate).[8] - Ensure you are using a minimal amount of hot solvent to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[9]
Oiling Out During Recrystallization The melting point of the compound is lower than the boiling point of the solvent.- Use a lower-boiling point solvent or a solvent mixture. - Try adding a small seed crystal to induce crystallization.
Poor Separation in Column Chromatography The chosen eluent system has inappropriate polarity.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of ~0.3 for the this compound.[10] A common eluent is a mixture of hexane and ethyl acetate.[8]
Product Degradation on Silica Gel Column Aldehydes can be sensitive to the acidic nature of silica gel.- Deactivate the silica gel by washing it with a solvent mixture containing a small amount of triethylamine (B128534) (1-3%) before running the column.[3][11] - Consider using a less acidic stationary phase like neutral alumina.[3]

Experimental Protocols

Recrystallization from Hexane/Ethyl Acetate

This protocol is suitable for purifying this compound that is substantially pure but contains minor impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane (an anti-solvent) dropwise until the solution becomes slightly turbid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum.

Purification via Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

  • TLC Analysis: Determine an optimal solvent system (e.g., hexane:ethyl acetate mixture) using TLC. The desired product should have an Rf value of approximately 0.25-0.35.[12]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane) and pack it into a chromatography column. Allow the silica to settle and add a layer of sand on top.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[12]

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]

Data Presentation

Purification Method Typical Purity Achieved Advantages Disadvantages
Recrystallization >99%[7]Simple, cost-effective, and can yield very high purity.Can have lower recovery; requires finding a suitable solvent system.[7]
Column Chromatography >99%[7]High resolution for difficult separations.Time-consuming, requires significant solvent, not easily scalable.[7]
Acid-Base Extraction >98%[7]Highly effective for removing acidic impurities.May not remove non-acidic impurities with similar polarity.
Vacuum Distillation >98%[7]Effective for removing non-volatile impurities.Requires high vacuum and temperature, which can cause degradation.[7]

Visualization

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_analysis Initial Analysis cluster_purification Purification Methods cluster_final Final Product ReactionMixture Crude Reaction Mixture TLC_Analysis TLC/HPLC Analysis ReactionMixture->TLC_Analysis Assess Purity Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities ColumnChromatography Column Chromatography TLC_Analysis->ColumnChromatography Multiple/Close Impurities AcidBaseExtraction Acid-Base Extraction TLC_Analysis->AcidBaseExtraction Acidic Impurities PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct AcidBaseExtraction->PureProduct

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize catalyst loading and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your Suzuki-Miyaura coupling reactions, offering systematic solutions in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction is resulting in low or no yield. What are the primary factors I should investigate?

A1: Low or no product formation is a common challenge that can often be traced back to several key factors. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. The primary areas to investigate are:

  • Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation or insufficient loading is a frequent cause of low yields.[1][2] Ensure you are using a fresh, properly stored catalyst, as Pd(0) species are sensitive to air and moisture.[1] Consider incrementally increasing the catalyst loading if you suspect activity issues.

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation. Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to rapid catalyst deactivation.[1][2]

  • Reagent Quality: The purity and stability of your reagents are critical. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction known as protodeboronation.[1] It is advisable to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.[1]

  • Reaction Conditions: Suboptimal temperature and reaction time can significantly impact your yield. If you observe low conversion, consider increasing the temperature, but be mindful of potential substrate or product decomposition.[2]

Q2: I suspect my palladium catalyst is being deactivated. What are the common causes and how can I prevent this?

A2: Catalyst deactivation is a primary contributor to low yields. Common causes include:

  • Oxidation: The active Pd(0) species is easily oxidized by residual oxygen in the reaction mixture. To prevent this, ensure all solvents and liquid reagents are thoroughly degassed before use. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent, or using freeze-pump-thaw cycles for more rigorous oxygen removal. The reaction should be run under a positive pressure of an inert gas.[1][2]

  • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation. Ensure your ligand is pure and has been stored and handled under an inert atmosphere.

  • Inhibition by Substrates/Products: In some cases, the starting materials or the product can coordinate to the palladium center and inhibit the catalytic cycle. This is particularly relevant for some heteroaromatic substrates.[2] If this is suspected, screening different ligands may be necessary.

Q3: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling is a common side reaction where two boronic acid molecules couple with each other. This is often promoted by the presence of oxygen. To minimize homocoupling, focus on the following:

  • Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction setup is thoroughly purged with an inert gas and that all solvents are properly degassed.[1]

  • Catalyst Pre-activation: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. In some cases, homocoupling of the boronic acid can facilitate this reduction. However, ensuring efficient reduction at the start of the reaction can sometimes mitigate side reactions.[1]

  • Controlled Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[2]

Q4: How do I choose the optimal catalyst loading and ligand-to-palladium ratio?

A4: The ideal catalyst loading and ligand-to-metal ratio are highly substrate-dependent and often require empirical optimization.

  • Catalyst Loading: Typical catalyst loadings for Suzuki-Miyaura reactions can range from as low as 0.000001 mol% to as high as 5 mol%.[3][4][5] For initial screening, a loading of 1-2 mol% is a common starting point. If the reaction is sluggish, the loading can be increased. For highly efficient catalyst systems and reactive substrates, loadings can often be significantly reduced.

  • Ligand-to-Palladium Ratio: The ratio of ligand to palladium can have a profound effect on the reaction outcome. For in-situ generated catalysts from a palladium source like Pd(OAc)₂, the ligand-to-metal ratio is a critical parameter to optimize. Increasing the equivalents of ligand can sometimes significantly improve the yield. A common starting point is a 1:1 to 1.2:1 ligand-to-palladium ratio.

Data Presentation: Catalyst System Performance

The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) and phenylboronic acid, a common benchmark for evaluating catalyst efficiency.

Table 1: Comparison of Various Palladium Catalyst Systems

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH/THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710020118

Data is compiled and representative from multiple sources for comparison purposes.[6] TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst efficiency.[6] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[6]

Table 2: Effect of Ligand:Metal Ratio on In-Situ Generated Catalyst Performance

Palladium Source (0.0025 M)Ligand (XPhos) Equiv.Yield (%)
Pd(OAc)₂0.844
Pd(OAc)₂1.065
Pd(OAc)₂1.284

Data adapted from a comparative study on palladium precatalysts.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., SPhos, 1.2-2.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, palladium catalyst, and phosphine ligand.

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.[2][7]

Visualizations

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst 1. Check Catalyst System start->check_catalyst sub_catalyst Is catalyst active? Is loading optimal? check_catalyst->sub_catalyst check_conditions 2. Evaluate Reaction Conditions sub_conditions Inert atmosphere? Optimal temperature? check_conditions->sub_conditions check_reagents 3. Verify Reagent Quality sub_reagents Boronic acid pure? Base dry & active? check_reagents->sub_reagents sub_catalyst->check_conditions Yes increase_loading Increase Catalyst Loading sub_catalyst->increase_loading No increase_loading->check_conditions screen_catalysts Screen Different Catalysts/Ligands increase_loading->screen_catalysts sub_conditions->check_reagents Yes degas_solvents Improve Degassing (e.g., Freeze-Pump-Thaw) sub_conditions->degas_solvents No optimize_temp Optimize Temperature degas_solvents->optimize_temp optimize_temp->check_reagents use_fresh_reagents Use Fresh/Purified Boronic Acid and Dry Base sub_reagents->use_fresh_reagents No success Improved Yield sub_reagents->success Yes use_fresh_reagents->success

Caption: A troubleshooting workflow for addressing low yields in Suzuki-Miyaura coupling reactions.

Experimental_Workflow reagents 1. Add Solid Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir solvent->reaction monitor 5. Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup 6. Quench and Work-up monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify

Caption: A generalized experimental workflow for setting up a Suzuki-Miyaura coupling reaction.

References

Improving selectivity in the Wittig reaction of aromatic aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Wittig Reaction Selectivity Technical Support Center

Welcome to the technical support center for the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of the Wittig reaction, particularly with aromatic aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling E/Z selectivity in the Wittig reaction of aromatic aldehydes?

A1: The E/Z selectivity of the Wittig reaction is primarily dictated by the nature of the phosphorus ylide used. Other significant factors include the presence of lithium salts, the solvent, and the reaction temperature.[1][2][3]

  • Ylide Stability : The key determinant is whether the ylide is "stabilized," "semi-stabilized," or "non-stabilized."[4]

    • Non-stabilized ylides (e.g., R = alkyl) are highly reactive and typically yield (Z)-alkenes with high selectivity under salt-free conditions.[1][4][5]

    • Stabilized ylides (e.g., R = ester, ketone) are less reactive due to delocalization of the negative charge and predominantly form (E)-alkenes.[1][4][5]

    • Semi-stabilized ylides (e.g., R = aryl) often result in poor E/Z selectivity, yielding mixtures of both isomers.[1]

  • Salt Effects : The presence of lithium salts can have a profound impact on the stereochemical outcome, often favoring the formation of the thermodynamically more stable (E)-alkene by enabling equilibration of reaction intermediates.[1][2][6] This is often referred to as "stereochemical drift."[1]

  • Solvent and Temperature : The choice of solvent can influence selectivity. For instance, polar aprotic solvents like DMF, especially with iodide salts, can enhance Z-selectivity.[1][2] Higher reaction temperatures can also favor the formation of the more thermodynamically stable E-isomer.[3][7]

Q2: My reaction with a non-stabilized ylide is giving the (E)-alkene instead of the expected (Z)-alkene. What is happening?

A2: This is a common issue often caused by the presence of lithium salts, which facilitate the equilibration of intermediates to the more thermodynamically stable threo-betaine (or related species), leading to the (E)-alkene.[1][8] This can happen if you use a lithium base (like n-BuLi) to generate your ylide from a phosphonium (B103445) halide salt, as this process generates lithium halide as a byproduct.[2][9] To favor the (Z)-alkene, you need to use "salt-free" conditions.

Q3: How can I maximize (Z)-selectivity with aromatic aldehydes?

A3: To achieve high (Z)-selectivity, you should use a non-stabilized ylide under salt-free conditions.

  • Use Salt-Free Ylides : Generate the ylide using a base that does not contain lithium, such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOt-Bu).[5]

  • Use Polar Aprotic Solvents : Performing the reaction in solvents like DMF in the presence of sodium iodide can further enhance Z-selectivity.[1][2]

  • Low Temperatures : Conduct the reaction at low temperatures to ensure it is under kinetic control, which favors the formation of the cis-oxaphosphetane intermediate leading to the Z-alkene.[10]

Q4: My goal is the (E)-alkene. How can I ensure high E-selectivity?

A4: There are two primary strategies to favor the (E)-alkene:

  • Use a Stabilized Ylide : If your desired structure allows, using a stabilized ylide (e.g., one with a carboethoxy or phenyl group) is the most straightforward method. These ylides are inherently less reactive, allowing the reaction to proceed under thermodynamic control, which favors the more stable (E)-alkene.[1][4][5][11]

  • Use the Schlosser Modification : For non-stabilized ylides that would normally give the (Z)-alkene, the Schlosser modification can be employed.[1][8][12] This technique involves trapping the initial betaine (B1666868) intermediate at low temperature with a strong base like phenyllithium, followed by a protonation step that leads to the thermodynamically favored intermediate for (E)-alkene formation.[1][8][13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor E/Z Selectivity with a Semi-Stabilized Ylide (e.g., benzyltriphenylphosphonium (B107652) ylide) Semi-stabilized ylides inherently show poor selectivity with aromatic aldehydes.[1] The energy difference between the kinetic and thermodynamic pathways is small.1. Optimize Temperature : Systematically vary the temperature. Lower temperatures may favor the Z-isomer, while higher temperatures may favor the E-isomer.[7]2. Change Solvent : Screen different solvents. Aprotic, non-polar solvents may slightly improve Z-selectivity, while polar solvents can have variable effects.[14][15]3. Consider an Alternative : If high selectivity is crucial, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative for generating E-alkenes.[1][2]
Low Yield and/or Complex Mixture 1. Inefficient Ylide Formation : The base may be old, or the reaction conditions not sufficiently anhydrous/inert.[16]2. Aldehyde Instability : Aromatic aldehydes can be prone to oxidation or polymerization.[1][2]3. Steric Hindrance : Highly substituted aldehydes or ylides can slow the reaction.[2]1. Verify Ylide Generation : Use fresh, strong base (e.g., n-BuLi, NaH) under a dry, inert atmosphere (N₂ or Ar).[16]2. Purify Aldehyde : Use freshly purified aldehyde for the reaction.3. Increase Temperature/Time : For sterically hindered substrates, a longer reaction time or higher temperature may be required, though this can impact selectivity.
Reaction Fails with a Stabilized Ylide Stabilized ylides are significantly less reactive than non-stabilized ones. They react well with aldehydes but often fail to react with less electrophilic ketones.[17][18]1. Increase Reaction Temperature : Refluxing the reaction mixture is often necessary.2. Use a More Reactive Aldehyde : Ensure the aromatic aldehyde is not deactivated by strong electron-donating groups.3. Add Lithium Salts : For sluggish reactions, the addition of lithium salts (e.g., LiBr) can catalyze the reaction by coordinating to the carbonyl oxygen.[6]

Key Experimental Protocols

Protocol 1: Preparation of Salt-Free Ylides for Enhanced Z-Selectivity

This protocol describes the generation of a non-stabilized ylide using sodium amide (NaNH₂) to avoid lithium salts.

  • Setup : Under an inert atmosphere (N₂ or Argon), add dry THF to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Ylide Generation : Cool the flask to 0 °C. Add sodium amide (1.1 equivalents) to the stirred solvent.

  • To this suspension, add the solid phosphonium salt (1.0 equivalent) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the characteristic deep red/orange color indicates ylide generation.

  • Reaction : Cool the resulting ylide solution to -78 °C.

  • Slowly add a solution of the aromatic aldehyde (1.0 equivalent) in dry THF via the dropping funnel over 20-30 minutes.[19]

  • After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Workup : Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[19] Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify by flash column chromatography.

Protocol 2: The Schlosser Modification for High E-Selectivity

This protocol uses a non-stabilized ylide to generate an (E)-alkene.

  • Ylide Generation : Generate the ylide from the corresponding phosphonium salt (1.0 equivalent) using n-butyllithium (n-BuLi, 1.0 equivalent) in dry THF at -78 °C under an inert atmosphere.

  • Aldehyde Addition : To the cold ylide solution, add a solution of the aromatic aldehyde (1.0 equivalent) in THF. Stir at -78 °C for 1 hour to form the syn-lithiobetaine intermediate.

  • Betaine Deprotonation : Add a second equivalent of strong base (phenyllithium or n-BuLi, 1.0 equivalent) dropwise at -78 °C and stir for an additional hour.[13][19] This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide.

  • Protonation : Slowly add a pre-cooled solution of a proton source, such as tert-butanol (B103910) (2.0 equivalents) in THF, to protonate the β-oxido ylide, which favors the formation of the more stable anti-lithiobetaine.[19]

  • Elimination : Allow the reaction to slowly warm to room temperature. Add an equivalent of potassium tert-butoxide (KOt-Bu) to promote the elimination to the (E)-alkene.

  • Workup : Quench the reaction with water and perform a standard aqueous workup and extraction.[19] Purify the crude product by chromatography.

Visual Guides

Wittig_Mechanism cluster_kinetic Kinetic Pathway (Salt-Free) cluster_thermo Thermodynamic Pathway (Li+ present) Ylide Non-Stabilized Ylide TS_cis Puckered TS (Low Energy) Ylide->TS_cis Fast, Irreversible Aldehyde Ar-CHO Aldehyde->TS_cis Oxa_cis cis-Oxaphosphetane TS_cis->Oxa_cis Z_Alkene Z-Alkene (Major Product) Oxa_cis->Z_Alkene Syn-elimination Ylide2 Ylide Betaine_erythro erythro-Betaine (Kinetic Adduct) Ylide2->Betaine_erythro Aldehyde2 Ar-CHO Aldehyde2->Betaine_erythro Betaine_threo threo-Betaine (Thermo. Adduct) Betaine_erythro->Betaine_threo Li+ mediated equilibration Oxa_trans trans-Oxaphosphetane Betaine_threo->Oxa_trans E_Alkene E-Alkene (Major Product) Oxa_trans->E_Alkene Syn-elimination

Caption: Kinetic vs. Thermodynamic pathways in the Wittig reaction.

Troubleshooting_Workflow start Start: Poor Selectivity ylide_type What type of ylide? start->ylide_type non_stab Non-Stabilized ylide_type->non_stab Non-Stab. semi_stab Semi-Stabilized ylide_type->semi_stab Semi-Stab. stab Stabilized ylide_type->stab Stab. sol_non_stab Desired Product? non_stab->sol_non_stab sol_semi_stab Inherently poor selectivity. Consider HWE reaction for E-alkene. semi_stab->sol_semi_stab sol_stab Reaction should be E-selective. If not, check for isomerization. stab->sol_stab z_alkene Use Salt-Free Conditions (e.g., NaH, KOtBu base) Low Temperature (-78°C) sol_non_stab->z_alkene Z-Alkene e_alkene Use Schlosser Modification (2nd equiv. base, protonation) sol_non_stab->e_alkene E-Alkene

Caption: Troubleshooting workflow for poor Wittig reaction selectivity.

Lithium_Effect cluster_salt_free Salt-Free Conditions cluster_lithium Lithium Halide Present Reactants Ylide + Ar-CHO TS_Kinetic Kinetic TS (Fast, Irreversible) Reactants->TS_Kinetic Betaine_Erythro [Erythro-Betaine-Li]+ Reactants->Betaine_Erythro Z_Product Z-Alkene TS_Kinetic->Z_Product Betaine_Threo [Threo-Betaine-Li]+ Betaine_Erythro->Betaine_Threo Reversible Equilibration E_Product E-Alkene Betaine_Threo->E_Product Thermodynamically Favored

References

Preventing homocoupling in Suzuki reactions of aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling of aryl halides.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem?

A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl byproduct.[1][2][3] This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[2][3]

Q2: What are the main causes of homocoupling in palladium-catalyzed Suzuki reactions?

A2: The primary causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3][4][5][6][7][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[2][3][4][5][8] These Pd(II) species can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[3][4] Using a Pd(II) precatalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), without an efficient initial reduction to the active Pd(0) state can also lead to the formation of Pd(II) species that promote homocoupling.[1][2][4][5]

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture by techniques like TLC, GC-MS, or NMR analysis. This byproduct will have a molecular weight corresponding to the dimer of your boronic acid's organic group.

Q4: How does the choice of palladium catalyst and ligand influence the formation of the homocoupling byproduct?

A4: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling.[2]

  • Palladium Source : Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd₂(dba)₃, is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[1][2]

  • Ligands : Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are highly recommended.[2][9][10][11] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[2][11] A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.[2]

Q5: What is the role of the base in the Suzuki reaction, and how does it affect homocoupling?

A5: The base plays a crucial role in the Suzuki reaction by activating the organoboron species to facilitate transmetalation.[12][13] The choice of base can also influence the extent of homocoupling. While the base is essential for the main catalytic cycle, an inappropriate choice or concentration can potentially contribute to side reactions. The optimization of the base is an important parameter to consider for minimizing byproducts.

Q6: Can the choice of boronic acid derivative affect the rate of homocoupling?

A6: Yes, the stability of the organoboron reagent can play a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1]

Troubleshooting Guides

Issue: Significant formation of homocoupling byproduct observed.

If you are experiencing low yields of your desired cross-coupled product and significant formation of the homocoupling byproduct, follow these troubleshooting steps.

Troubleshooting Workflow

Troubleshooting_Workflow start High Homocoupling Observed degassing Is the reaction rigorously degassed? start->degassing improve_degassing Improve Degassing Protocol (e.g., freeze-pump-thaw) degassing->improve_degassing No catalyst_check Are you using a Pd(II) precatalyst? degassing->catalyst_check Yes improve_degassing->catalyst_check switch_catalyst Switch to a Pd(0) precatalyst or add a reducing agent catalyst_check->switch_catalyst Yes ligand_check Is the ligand appropriate? catalyst_check->ligand_check No switch_catalyst->ligand_check optimize_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) ligand_check->optimize_ligand No base_solvent_check Have you optimized the base and solvent system? ligand_check->base_solvent_check Yes optimize_ligand->base_solvent_check optimize_conditions Screen different bases and solvents base_solvent_check->optimize_conditions No slow_addition Consider slow addition of boronic acid base_solvent_check->slow_addition Yes optimize_conditions->slow_addition end Homocoupling Minimized slow_addition->end Suzuki_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X Trans Transmetalation (Ar'-B(OH)₂) PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr Ar'-B(OH)₂ Base PdII_ArAr->Pd0 RE Reductive Elimination Product Ar-Ar' (Product) PdII_ArAr->Product Pd0_homo Pd(0)L_n Oxidation Oxidation (O₂) PdII Pd(II)L_n Pd0_homo->PdII O₂ Trans1 Transmetalation (Ar'-B(OH)₂) PdII_Ar1 Ar'-Pd(II)L_n-OH PdII->PdII_Ar1 Ar'-B(OH)₂ Base Trans2 Transmetalation (Ar'-B(OH)₂) PdII_Ar2 Ar'-Pd(II)L_n-Ar' PdII_Ar1->PdII_Ar2 Ar'-B(OH)₂ Base PdII_Ar2->Pd0_homo RE_homo Reductive Elimination Homocoupling_Product Ar'-Ar' (Byproduct) PdII_Ar2->Homocoupling_Product

References

Troubleshooting guide for sluggish Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions, particularly when faced with sluggishness or low yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is sluggish or has a very low yield. What are the most common general causes?

Low yields or slow reaction rates in Suzuki couplings can stem from several factors. A systematic approach to troubleshooting is the most effective strategy. The primary areas to investigate are:

  • Reagent Quality and Stability: The purity and stability of your starting materials, especially the boronic acid or ester, are critical.[1]

  • Reaction Conditions: Suboptimal conditions, including the choice of catalyst, ligand, base, solvent, and temperature, can significantly hinder the reaction.[2][3]

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, leading to a stalled reaction.[4]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.[2][5]

Q2: How can I determine if my reagents are the source of the problem?

Reagent integrity is paramount for a successful Suzuki coupling. Here's how to troubleshoot reagent-related issues:

  • Boronic Acid/Ester Quality: Impurities in the boronic acid can poison the palladium catalyst or lead to unwanted side reactions.[1] Boronic acids are also susceptible to decomposition, particularly protodeboronation.[6] Consider using freshly purchased or purified boronic acids. For sensitive substrates, converting the boronic acid to a more stable boronic ester (e.g., pinacol (B44631) ester) can be beneficial.[6][7]

  • Organohalide Reactivity: The reactivity of the organohalide partner follows the general trend: I > OTf > Br >> Cl.[8][9] For less reactive halides like chlorides, a more active catalyst system may be required.[10]

  • Solvent and Base Purity: Ensure solvents are anhydrous and properly degassed to remove oxygen, which can promote side reactions like homocoupling.[4][6] The base should be finely powdered to maximize its surface area and ensure it is dry.[11]

Q3: My reaction starts well but then stalls. What could be causing catalyst deactivation?

Catalyst deactivation is a common reason for incomplete reactions. Key indicators include the reaction mixture turning black (palladium black precipitation) or a stall in product formation.[4][12] Common causes include:

  • Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[4][6]

  • High Temperatures: While heat can increase reaction rates, excessive temperatures can lead to catalyst decomposition.[11]

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst. For challenging substrates, a bulky, electron-rich ligand is often necessary to promote the desired catalytic cycle and prevent catalyst aggregation.[13]

  • Substrate-Induced Deactivation: Certain functional groups on the substrates can coordinate to the palladium center and inhibit its activity.[4] Sulfur-containing compounds are particularly notorious catalyst poisons.[14]

Q4: I am observing significant side products. What are the most common ones and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, lowering the yield of your product.

  • Protodeboronation: This is the cleavage of the C-B bond on the boronic acid, replacing it with a hydrogen atom. It is a major decomposition pathway, especially with electron-deficient or heteroaryl boronic acids.[6][7]

    • Solution: Use milder bases (e.g., K₃PO₄, KF), anhydrous conditions, or protect the boronic acid as a more stable ester.[2][7] Shorter reaction times and lower temperatures can also help.[7]

  • Homocoupling: This is the coupling of two boronic acid molecules or two organohalide molecules. Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[4][6]

    • Solution: Rigorously degas all reagents and solvents. Using a slight excess of the boronic acid reagent can sometimes minimize halide homocoupling.

  • Dehalogenation: The organohalide starting material is reduced, replacing the halogen with a hydrogen atom. This can occur in the presence of a palladium-hydride (Pd-H) species, which can form from reactions with trace water, alcohols, or certain bases.[4][5]

    • Solution: Employ anhydrous conditions and carefully select the base and solvent to avoid sources of hydride.[5]

Troubleshooting Workflow

If your Suzuki coupling reaction is sluggish, follow this diagnostic workflow to identify and resolve the issue.

G start Sluggish Suzuki Reaction check_reagents 1. Check Reagent Quality - Purity of Boronic Acid & Halide - Dryness of Solvents & Base - Degassing of Solvents start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok fix_reagents Action: - Purify/replace reagents - Use anhydrous/degassed solvents - Use fresh, powdered base reagent_ok->fix_reagents No check_conditions 2. Evaluate Reaction Conditions - Catalyst/Ligand Choice - Base Strength/Solubility - Solvent Polarity - Temperature reagent_ok->check_conditions Yes fix_reagents->start Retry conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: - Screen catalysts/ligands - Screen bases/solvents - Adjust temperature conditions_ok->optimize_conditions No check_catalyst 3. Suspect Catalyst Deactivation? - Reaction stalls? - Pd black formation? conditions_ok->check_catalyst Yes optimize_conditions->start Retry catalyst_ok Catalyst Active? check_catalyst->catalyst_ok fix_catalyst Action: - Improve degassing - Use a more robust ligand - Increase catalyst loading catalyst_ok->fix_catalyst No check_side_reactions 4. Analyze for Side Products - Protodeboronation - Homocoupling - Dehalogenation catalyst_ok->check_side_reactions Yes fix_catalyst->start Retry side_reactions_ok Minimal Side Products? check_side_reactions->side_reactions_ok minimize_side_reactions Action: - Use milder base/anhydrous conditions - Protect boronic acid - Ensure inert atmosphere side_reactions_ok->minimize_side_reactions No success Successful Reaction side_reactions_ok->success Yes minimize_side_reactions->start Retry

Caption: A step-by-step troubleshooting guide for sluggish Suzuki reactions.

Data Presentation: Reaction Parameter Optimization

The choice of reaction parameters is crucial for a successful Suzuki coupling. The following tables summarize the effects of different components.

Table 1: Effect of Base on Suzuki Coupling

BaseStrengthCommon SolventsNotes
K₂CO₃ModerateToluene/H₂O, Dioxane/H₂OA common, cost-effective choice. Often used in aqueous mixtures.[11]
K₃PO₄StrongToluene, Dioxane, THFOften effective for challenging substrates and can help minimize protodeboronation.[2][13]
Cs₂CO₃StrongToluene, DioxaneHighly effective but more expensive. Good for sterically hindered substrates.[13]
KFMildToluene, THFA milder option that can be beneficial for base-sensitive functional groups.[2]
NaOtBuVery StrongTHF, DioxaneA very strong base, sometimes used for Buchwald-Hartwig amination but can be too harsh for some Suzuki couplings.[13]

Table 2: Common Solvents for Suzuki Coupling

Solvent SystemPropertiesCommon Applications
Toluene / H₂OBiphasic, high boiling point.Good for a wide range of substrates. Requires vigorous stirring.[2][11]
Dioxane / H₂OMiscible, high boiling point.Allows for higher reaction temperatures and can create a homogeneous system.[2][11]
THF / H₂OMiscible, lower boiling point.Suitable for reactions with highly active catalysts at lower temperatures.[2][11]
DMFPolar aprotic.Can be effective for poorly soluble substrates.[15]

Table 3: Ligand Selection for Challenging Substrates

Ligand ClassKey FeaturesExample Ligands
TrialkylphosphinesElectron-rich, bulky.P(t-Bu)₃, PCy₃
BiarylphosphinesBulky, electron-rich, tunable.SPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs)Strongly electron-donating.IPr, SIMes

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).[2]

    • Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and ligand (if not using a precatalyst).[2]

  • Solvent Addition and Degassing:

    • Add the degassed solvent system (e.g., Dioxane/Water 4:1) via cannula or syringe.[2]

    • To degas the solvent, bubble argon or nitrogen through it for 15-30 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2][11]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Protocol for Solvent Degassing (Freeze-Pump-Thaw Method)

For particularly oxygen-sensitive reactions, the freeze-pump-thaw method is highly effective.

  • Place the solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.

  • Close the flask to the vacuum and thaw the solvent in a water bath. You may see gas bubbles evolving from the thawing solvent.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

Catalyst Activation Pathway

The active catalyst in a Suzuki coupling is a Pd(0) species. If a Pd(II) precatalyst is used, it must first be reduced to Pd(0) to enter the catalytic cycle.

G Pd_II Pd(II) Precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) Reduction Reduction Pd_II->Reduction Pd_0 Active Pd(0)L₂ Catalyst Reduction->Pd_0 Catalytic_Cycle Enters Suzuki Catalytic Cycle Pd_0->Catalytic_Cycle

Caption: Generation of the active Pd(0) catalyst from a Pd(II) precatalyst.

References

Technical Support Center: Purification of 4-Phenylbenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-phenylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at low temperatures. Based on qualitative data, alcohols such as ethanol (B145695) and methanol (B129727) are good starting points as this compound is soluble in them.[1] It is slightly soluble in ethyl acetate (B1210297) and chloroform, and insoluble in water.[2][3]

A mixed solvent system can also be highly effective. A documented successful method involves a mixture of hexanes and methanol.[2] In this system, the compound is dissolved in the better solvent (methanol) at a high temperature, and the poorer solvent (hexanes) is added to induce crystallization upon cooling.

The selection of the optimal solvent or solvent system is best determined by small-scale solubility tests.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: There are several potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may be a poor solvent for this compound, even at high temperatures. Refer to the solubility data to select a more appropriate solvent.

  • Insoluble Impurities: Your crude material may contain insoluble impurities. If a significant portion of the material has dissolved and a small amount of solid remains, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before proceeding to the cooling stage.

Q3: No crystals are forming upon cooling. What is the problem?

A3: This is a common issue that can be addressed with the following troubleshooting steps:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.

  • Too Much Solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling Rate: Ensure the solution is cooling slowly and without disturbance. If the solution has been at room temperature for a significant time without crystallization, try placing it in an ice bath to further decrease the solubility.

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute precipitates as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 57-60 °C), or if the solution is cooled too quickly.[3] To remedy this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool more slowly.

  • Change Solvent System: Consider using a different solvent or a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble, and then add a solvent in which it is less soluble (an "anti-solvent") dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q5: The yield of my recrystallized this compound is very low. How can I improve it?

A5: A low recovery can be due to several factors:

  • Using Too Much Solvent: Using the minimum amount of hot solvent necessary to dissolve the crude material is crucial. Excess solvent will keep more of your product dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated, and the filtration is performed quickly.

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Q6: My recrystallized product is still impure. What can I do?

A6: If your product is not pure after one recrystallization, consider the following:

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to room temperature before further cooling.

  • Insoluble Impurities: If insoluble impurities were present, they should have been removed by hot filtration. If this step was skipped, it could be the source of contamination.

  • Soluble Impurities: If the impurities have similar solubility profiles to this compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, another purification technique, such as column chromatography, might be required.

Data Presentation

SolventChemical FormulaBoiling Point (°C)Estimated Solubility at 25°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)
MethanolCH₃OH65Low-ModerateHigh
EthanolC₂H₅OH78Low-ModerateHigh
Isopropanol(CH₃)₂CHOH82LowModerate-High
Ethyl AcetateCH₃COOC₂H₅77LowModerate
HexanesC₆H₁₄69Very LowLow
WaterH₂O100InsolubleInsoluble

Note: "Low," "Moderate," and "High" are relative terms. Experimental determination of solubility is recommended for process optimization.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Methanol)

This protocol is suitable for crude this compound with primarily soluble impurities.

Methodology:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a stir bar and the minimum amount of hot methanol to dissolve the solid completely by heating the mixture on a hot plate with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask containing a small amount of boiling methanol. Quickly filter the hot solution through a fluted filter paper into the clean, hot flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Analysis: Determine the melting point (expected: 57-60 °C) and assess the purity by an appropriate analytical method (e.g., HPLC, GC, or NMR).[3]

Protocol 2: Recrystallization from a Mixed Solvent System (Hexanes/Methanol)

This protocol is particularly useful when a single solvent does not provide a sufficient difference in solubility between hot and cold conditions.

Methodology:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in the minimum amount of hot methanol.

  • Addition of Anti-Solvent: While keeping the solution hot, add hexanes dropwise with swirling until a faint, persistent cloudiness is observed.

  • Clarification: Add a few drops of hot methanol to the mixture until the cloudiness just disappears, resulting in a saturated solution at the boiling point.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of hexanes and methanol (in the approximate ratio used for the recrystallization).

  • Drying: Dry the crystals thoroughly under vacuum.

  • Analysis: Characterize the purified product by determining its melting point and assessing its purity.

Mandatory Visualization

Recrystallization_Troubleshooting Troubleshooting Workflow for this compound Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Product 'Oils Out'? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes troubleshoot_no_crystals Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Some Solvent 4. Cool in Ice Bath crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling_out Troubleshoot Oiling Out: 1. Reheat to Dissolve Oil 2. Add More of the 'Good' Solvent 3. Cool Even Slower 4. Change Solvent System oiling_out->troubleshoot_oiling_out Yes wash_crystals Wash with Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals check_purity Check Purity (Melting Point, HPLC, etc.) dry_crystals->check_purity end Pure Product troubleshoot_no_crystals->cool troubleshoot_oiling_out->dissolve is_pure Is Product Pure? check_purity->is_pure is_pure->end Yes re_recrystallize Re-recrystallize or Use Column Chromatography is_pure->re_recrystallize No re_recrystallize->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Removing Triphenylphosphine Oxide from Wittig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?

A1: Triphenylphosphine oxide's removal can be difficult due to its high polarity, which often causes it to have similar solubility and chromatographic behavior to many desired polar products. This makes separation by standard techniques like column chromatography challenging, especially on a larger scale where chromatography is less feasible.[1][2][3][4]

Q2: What are the primary strategies for removing TPPO?

A2: The main methods for TPPO removal can be broadly categorized as:

  • Precipitation/Crystallization: This leverages the low solubility of TPPO in non-polar solvents or its ability to form insoluble complexes with certain metal salts.[1][5]

  • Chromatography: This includes conventional column chromatography and a more rapid technique known as silica (B1680970) plug filtration.[1][5][6]

  • Chemical Conversion: In this approach, TPPO is reacted with a reagent to form an insoluble salt that can be easily filtered off.[1][5]

  • Scavenging: This involves using solid-supported reagents, or "scavenger resins," that bind to TPPO, allowing for its removal by filtration.[2][4][7]

Q3: How do I choose the best removal method for my specific reaction?

A3: The optimal method depends on several factors, including the polarity and stability of your desired product, the reaction solvent, and the scale of your reaction. A general decision-making workflow is illustrated below.

TPPO_Removal_Decision_Tree start Crude Wittig Reaction Mixture is_product_nonpolar Is the desired product non-polar? start->is_product_nonpolar silica_plug Silica Plug Filtration is_product_nonpolar->silica_plug Yes is_product_polar Is the desired product polar? is_product_nonpolar->is_product_polar No end_check_purity Check Purity silica_plug->end_check_purity metal_salt Precipitation with Metal Salts (ZnCl₂, MgCl₂, CaBr₂) is_product_polar->metal_salt Yes solvent_precipitation Direct Precipitation with non-polar solvent is_product_polar->solvent_precipitation Product has low solubility in non-polar solvents metal_salt->end_check_purity solvent_precipitation->end_check_purity end_purified Purified Product end_check_purity->end_purified

Figure 1. Decision tree for selecting a TPPO removal method.

Q4: Are there any large-scale, chromatography-free methods for TPPO removal?

A4: Yes, several methods are well-suited for large-scale applications. Precipitation of TPPO-metal salt complexes, particularly with magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂), and direct crystallization of TPPO by optimizing solvent and temperature have been successfully implemented on a kilogram scale.[3][8][9][10]

Troubleshooting Guides

Issue 1: My product is co-eluting with TPPO during column chromatography.

This is a common problem when the desired product has a polarity similar to TPPO.

  • Solution 1: Selective Precipitation with a Non-Polar Solvent

    • Underlying Principle: TPPO has low solubility in non-polar solvents like hexanes, pentane (B18724), and cyclohexane. By dissolving the crude mixture in a minimal amount of a more polar solvent and adding a non-polar "anti-solvent," TPPO can be selectively precipitated.[1]

    • Experimental Protocol:

      • Concentrate the crude reaction mixture to an oil or solid.

      • Dissolve the residue in a minimum amount of a solvent like diethyl ether or dichloromethane.

      • Slowly add a non-polar solvent such as hexanes or pentane while stirring vigorously.

      • Cool the mixture in an ice bath to further encourage precipitation.

      • Collect the precipitated TPPO by filtration. This process may need to be repeated for optimal purity.[1][6]

  • Solution 2: Precipitation via a Metal Salt Complex

    • Underlying Principle: As a Lewis base, TPPO forms insoluble complexes with certain metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂). These complexes can then be easily removed by filtration, even from polar solvents.[1][4][5][11]

    • Experimental Protocol (using ZnCl₂):

      • If the reaction was not run in ethanol, remove the reaction solvent and dissolve the crude mixture in ethanol.

      • Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.[5][12][13]

      • At room temperature, add approximately 2 equivalents of the ZnCl₂ solution to the ethanolic solution of your crude product.

      • Stir the mixture for a couple of hours. Scraping the inside of the flask can help induce the precipitation of the white ZnCl₂(TPPO)₂ complex.[5][12][13]

      • Filter the mixture to remove the precipitate.

      • Concentrate the filtrate. The remaining residue can be slurried with acetone (B3395972) to remove any excess, insoluble zinc chloride.[12][13]

Issue 2: I want to avoid column chromatography entirely.

For large-scale syntheses or to improve efficiency, non-chromatographic methods are highly desirable.

  • Solution: Filtration through a Silica Plug

    • Underlying Principle: This rapid technique is effective for separating relatively non-polar products from the highly polar TPPO. The strong adsorption of TPPO to silica gel allows it to be retained on a short column, or "plug," while the less polar product passes through.[1][5][6]

    • Experimental Protocol:

      • Concentrate the crude reaction mixture.

      • Suspend the residue in a non-polar solvent system, such as pentane or a hexane/ether mixture.[1][5]

      • Prepare a short (2-3 inch) plug of silica gel in a fritted funnel or a wide-bore chromatography column.

      • Load the suspension onto the silica plug.

      • Elute your product using a non-polar solvent, leaving the TPPO adsorbed on the silica. Monitor the fractions by TLC.[2]

Issue 3: TPPO is not precipitating out of solution.
  • Troubleshooting Steps:

    • Solvent Choice: Ensure you are using a sufficiently non-polar solvent for direct precipitation. TPPO is soluble in polar solvents like ethanol, methanol, and dichloromethane.[1]

    • Concentration: For direct precipitation, ensure the crude mixture is concentrated enough. For metal salt complexation, ensure the concentration is not too high, which could hinder precipitation.

    • Temperature: Cooling the mixture significantly decreases the solubility of TPPO and its metal complexes. Try cooling to 0 °C or below.

    • Anhydrous Conditions: When using metal salts, ensure your reagents and solvents are anhydrous, as water can interfere with complex formation.[2]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of TPPO to induce precipitation.

Quantitative Data Summary

The following table summarizes the efficiency of various methods for TPPO removal.

MethodReagent/Solvent SystemTPPO Removal EfficiencyScaleReference
Precipitation CyclohexaneHigh, direct filtrationPilot Plant (kg)[3][10]
Complexation ZnCl₂ in Ethanol>95% (with 2 eq. ZnCl₂)Lab Scale (g)[12][13]
Complexation MgCl₂ in Toluene (with wet milling)Reduced from 37% to <0.6%14 kg[8][9][14]
Complexation CaBr₂ in THF95-98%Lab Scale[4]
Scavenging Merrifield ResinHighLab Scale[2][4]

Experimental Workflows

Precipitation_Workflow A 1. Concentrate Crude Reaction Mixture B 2. Dissolve in Minimal Polar Solvent (e.g., Ether) A->B C 3. Add Non-Polar Anti-Solvent (e.g., Hexanes) with Stirring B->C D 4. Cool Mixture (e.g., 0°C) C->D E 5. Filter to Remove Precipitated TPPO D->E F Purified Product in Filtrate E->F

Figure 2. Workflow for TPPO removal by direct precipitation.

Metal_Salt_Workflow A 1. Dissolve Crude Mixture in Ethanol B 2. Add Metal Salt Solution (e.g., 2 eq. ZnCl₂ in Ethanol) A->B C 3. Stir for 2 hours at Room Temperature B->C D 4. Filter to Remove Precipitated TPPO-Metal Complex C->D E 5. Concentrate Filtrate D->E F Purified Product E->F

Figure 3. Workflow for TPPO removal using metal salt complexation.

Silica_Plug_Workflow A 1. Concentrate Crude Reaction Mixture B 2. Suspend Residue in Non-Polar Solvent (e.g., Hexane) A->B C 3. Prepare Short Silica Plug B->C D 4. Load Suspension onto Plug C->D E 5. Elute Product with Non-Polar Solvent D->E F Purified Product in Eluent E->F

Figure 4. Workflow for TPPO removal by silica plug filtration.

References

Optimizing reaction temperature for 4-Phenylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Phenylbenzaldehyde, with a particular focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low yields in my Suzuki-Miyaura coupling reaction to synthesize this compound. How can I optimize the reaction temperature?

A1: Low yields in a Suzuki-Miyaura coupling can often be attributed to suboptimal temperature. The reaction temperature influences catalyst activity, reaction rate, and the prevalence of side reactions.

  • Recommended Temperature Range: For the synthesis of this compound and its derivatives via Suzuki-Miyaura coupling, a temperature range of 80-120 °C is typically effective.[1] Many protocols specify heating to reflux at around 80-100 °C.[2][3]

  • Troubleshooting Steps:

    • Insufficient Heat: If the reaction is sluggish or incomplete, a low temperature may be the cause. Gradually increase the temperature in 10-20 °C increments while monitoring the reaction's progress by TLC or GC.[4]

    • Overheating: Excessive heat can lead to catalyst decomposition and the formation of byproducts, such as homocoupling of the boronic acid.[5] If you observe significant byproduct formation, consider lowering the temperature.

    • Catalyst and Ligand System: The optimal temperature is also dependent on the specific palladium catalyst and ligand used. Ensure your chosen temperature is appropriate for your catalytic system.

Q2: My Suzuki-Miyaura reaction is producing significant amounts of biphenyl (B1667301) and other homocoupling byproducts. How does temperature affect this?

A2: The formation of homocoupling byproducts, such as biphenyl derivatives, is a common side reaction.[5] While often influenced by the presence of oxygen, temperature also plays a role. To minimize these side products, ensure proper degassing of the reaction mixture, use a suitable palladium catalyst and ligand system, and optimize the base and solvent conditions.[5] If homocoupling persists, slightly lowering the reaction temperature may reduce the rate of this side reaction relative to the desired cross-coupling.

Q3: When synthesizing a substituted this compound using the Vilsmeier-Haack reaction, I'm observing colored impurities after neutralization. What is the cause and how can it be prevented?

A3: The formation of greenish-blue dyestuffs is a common issue during the neutralization step of the Vilsmeier-Haack reaction.[5] This is typically caused by localized overheating when adding the base.[5]

  • Temperature Control is Critical: To prevent this, maintain a low temperature (below 20 °C) throughout the neutralization process.[5] This can be achieved by using an ice bath and adding the neutralizing agent (e.g., saturated sodium acetate (B1210297) solution) slowly with vigorous stirring.[5]

Q4: My Vilsmeier-Haack formylation step seems to have a low yield. What is the optimal temperature for this stage?

A4: Low yields in the formylation step can result from an incomplete reaction. Ensure the reaction mixture is heated for the specified time to drive the formylation to completion. A typical protocol involves heating the reaction mixture to 80-90 °C for 2-4 hours.[3][5]

Q5: I am considering synthesizing a precursor alcohol for this compound via a Grignard reaction. What are the temperature considerations?

A5: Grignard reactions are highly exothermic.[6] It is crucial to maintain a low temperature, often using an ice bath, to control the reaction rate and prevent side reactions like Wurtz coupling.[6] For the subsequent step, the oxidation of the alcohol to the aldehyde, the temperature will again be a critical parameter to control to avoid over-oxidation to the carboxylic acid.[4]

Data Presentation: Reaction Condition Comparison

The following table summarizes typical reaction conditions for the synthesis of this compound and its derivatives, with a focus on temperature.

Synthesis MethodKey ReactantsTypical TemperatureTypical Reaction TimeTypical Yield
Suzuki-Miyaura Coupling 4-Bromobenzaldehyde (B125591), Phenylboronic Acid80-100 °C1.5 - 24 hours85-95%
Vilsmeier-Haack Reaction N,N-Dimethylaniline, POCl₃, DMFFormylation: 80-90 °C; Neutralization: <20 °C~3-4 hours70-89%[3]
Reductive Carbonylation 4-Bromobiphenyl, N-formylsaccharin, Triethylsilane80 °C18 hours~77%[7]
Oxidation of 4-Phenylbenzyl Alcohol 4-Phenylbenzyl Alcohol, Oxidizing Agent (e.g., PDC)Room TemperatureMonitored by TLCVariable

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling [2][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.05-1.2 eq), and a base such as potassium carbonate (2.0 eq) or sodium carbonate (1.2 eq).[2][8]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Palladium(II) acetate, 0.003 eq) and a phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.009 eq).[2][8]

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1) or 1-propanol/water.[2][8]

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).[9]

  • Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.[2][3]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] The reaction is typically complete within 4-6 hours.[2]

  • Work-up: After completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.[9] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain pure this compound.[2]

Protocol 2: Synthesis of 4-[4-(Dimethylamino)phenyl]benzaldehyde via Vilsmeier-Haack Reaction [3][5]

  • Vilsmeier Reagent Formation: In a reaction flask, cool dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) while keeping the temperature below 10 °C.[3] Stir for 30-60 minutes at 0-5 °C.[3]

  • Formylation: Slowly add N,N-dimethylaniline to the Vilsmeier reagent solution, maintaining the temperature between 20-30 °C.[3] After the addition, heat the mixture to 80-90 °C for 2-4 hours.[3]

  • Quenching and Neutralization: Cool the reaction mixture and pour it onto crushed ice.[5] With vigorous stirring and cooling in an ice bath, slowly add a saturated aqueous solution of sodium acetate to neutralize the mixture to a pH of 6-8, ensuring the temperature remains below 20 °C.[5]

  • Isolation: The product will precipitate as a solid. Collect the precipitate by filtration, wash thoroughly with cold water, and air-dry.[5]

  • Purification: If necessary, recrystallize the crude product to remove impurities.[5]

Visual Guides

G start_end start_end process process decision decision issue issue solution solution start Start Suzuki-Miyaura Synthesis run_reaction Run Reaction (80-100 °C, 4-6h) start->run_reaction monitor Monitor by TLC run_reaction->monitor check_yield Reaction Complete? monitor->check_yield workup Workup & Purify end_ok High Yield of This compound workup->end_ok check_yield->workup Yes low_yield Low Yield or Incomplete Reaction check_yield->low_yield No troubleshoot Troubleshoot low_yield->troubleshoot check_temp Is Temp > 80°C? troubleshoot->check_temp increase_temp Increase Temp by 10-20°C check_temp->increase_temp No check_byproducts Byproducts Present? check_temp->check_byproducts Yes increase_temp->run_reaction check_reagents Check Reagent Purity & Catalyst Activity check_reagents->run_reaction check_byproducts->check_reagents No homocoupling Homocoupling Products Observed check_byproducts->homocoupling Yes optimize Optimize Conditions: - Lower Temp Slightly - Ensure Degassing homocoupling->optimize optimize->run_reaction

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura synthesis.

G start_end start_end process process decision decision issue issue solution solution start Start Vilsmeier-Haack Synthesis formylation Formylation Step (Heat to 80-90°C) start->formylation quench Quench Reaction on Ice formylation->quench neutralize Neutralize with Base quench->neutralize check_temp Maintain Temp < 20°C? neutralize->check_temp overheating Localized Overheating check_temp->overheating No isolate Isolate Product check_temp->isolate Yes colored_impurities Formation of Colored Impurities overheating->colored_impurities slow_addition Slowly Add Base with Vigorous Stirring in Ice Bath colored_impurities->slow_addition slow_addition->neutralize pure_product Pure Product isolate->pure_product

Caption: Vilsmeier-Haack neutralization temperature control workflow.

References

Technical Support Center: Efficient Suzuki Coupling of 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 4-bromobenzaldehyde (B125591). Our aim is to help you optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki coupling of 4-bromobenzaldehyde?

A1: The base is a critical component of the Suzuki-Miyaura catalytic cycle. Its main function is to activate the boronic acid partner by forming a more nucleophilic boronate species. This "ate" complex then readily undergoes transmetalation with the palladium catalyst, a key step in the formation of the new carbon-carbon bond.

Q2: Which bases are most commonly used and recommended for the Suzuki coupling of 4-bromobenzaldehyde?

A2: Inorganic bases are generally preferred for this transformation. Mild to moderately strong bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are excellent starting points and often provide high yields. Cesium carbonate (Cs₂CO₃) can also be effective, sometimes at lower temperatures.

Q3: Can strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) be used?

A3: While strong bases can facilitate the Suzuki coupling, they should be used with caution when the substrate is an aldehyde like 4-bromobenzaldehyde. Aldehydes lacking an alpha-hydrogen are susceptible to the Cannizzaro reaction in the presence of a strong base, which can lead to the disproportionation of the starting material into the corresponding alcohol (4-bromobenzyl alcohol) and carboxylic acid (4-bromobenzoic acid), thus reducing the yield of the desired coupled product.[1]

Q4: My reaction is showing low to no conversion. What are the likely causes related to the base?

A4: Low or no conversion can be attributed to several factors related to the base:

  • Insufficient Base Strength: The chosen base may not be strong enough to efficiently generate the boronate intermediate.

  • Poor Solubility: The base may not be sufficiently soluble in the reaction solvent, leading to a slow or incomplete reaction. Using a phase-transfer catalyst or a co-solvent like water can sometimes mitigate this.

  • Base Quality: The base should be a fine powder and anhydrous, as moisture can interfere with the reaction.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Coupled Product
Possible Cause Troubleshooting Steps
Suboptimal Base Selection Screen a panel of bases. Start with milder bases like K₂CO₃ or Na₂CO₃ and progress to stronger, non-hydroxide bases like K₃PO₄ if necessary. See the data table below for a comparison.
Side Reactions If using a strong base, consider the possibility of the Cannizzaro reaction. Analyze your crude reaction mixture for the presence of 4-bromobenzyl alcohol and 4-bromobenzoic acid. Switch to a milder base to avoid this. Dehalogenation (replacement of bromine with hydrogen) can also occur, though it is less common with aryl bromides compared to iodides.[2][3]
Incomplete Reaction Increase the reaction temperature or time. Ensure efficient stirring to overcome solubility issues with the base.
Issue 2: Formation of Significant Byproducts
Observed Byproduct Likely Cause Recommended Solution
4-Bromobenzyl alcohol and 4-Bromobenzoic acid Cannizzaro reaction.Avoid strong hydroxide bases (NaOH, KOH). Use carbonate or phosphate bases instead.
Benzaldehyde (from dehalogenation) Reduction of the starting material.This can be promoted by certain bases or impurities. Ensure high-purity reagents and consider screening different bases.[2][3]
Homocoupling of Phenylboronic Acid Can occur in the presence of oxygen.Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).

Comparative Data on Base Selection

The following table summarizes the performance of various bases in the Suzuki coupling of 4-bromobenzaldehyde with phenylboronic acid under typical reaction conditions.

Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Na₂CO₃Toluene/Ethanol/Water802~95Analogous System
K₂CO₃Methanol/Water100198[4]
K₃PO₄1,4-Dioxane1001292Analogous System
Cs₂CO₃1,4-Doxane1001296Analogous System
NaOHToluene/Water80475Analogous System

Yields are based on published data for similar substrates and should be considered as a guide for optimization.

Experimental Protocol: Suzuki Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid

This protocol provides a general procedure that can be adapted for screening different bases.

Materials:

  • 4-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Selected Base (e.g., K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and the selected base (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, for example, a pre-mixed solution of Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio, 6 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-phenylbenzaldehyde.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar' Ln transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OH)₂ reactants->oxidative_addition base_activation Base boronate Ar'-B(OH)₃⁻ base_activation->boronate boronate->transmetalation Ar'-B(OH)₂ Ar'-B(OH)₂ Ar'-B(OH)₂->base_activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of 4-Bromobenzaldehyde check_base 1. Evaluate Base Selection (Strength & Solubility) start->check_base screen_bases Screen different bases: K₂CO₃, Na₂CO₃, K₃PO₄ check_base->screen_bases Suboptimal? check_side_reactions 2. Analyze for Side Reactions (Cannizzaro, Dehalogenation) screen_bases->check_side_reactions change_base Switch to a milder base (e.g., from NaOH to K₂CO₃) check_side_reactions->change_base Side products detected? optimize_conditions 3. Optimize Reaction Conditions (Temperature, Time, Stirring) check_side_reactions->optimize_conditions No significant side products change_base->optimize_conditions increase_temp_time Increase temperature and/or prolong reaction time optimize_conditions->increase_temp_time Incomplete conversion? success Improved Yield optimize_conditions->success Reaction complete check_reagents 4. Verify Reagent Quality (Purity, Anhydrous) increase_temp_time->check_reagents use_fresh_reagents Use fresh, high-purity, and anhydrous reagents check_reagents->use_fresh_reagents Impurities suspected? use_fresh_reagents->success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Solvent Effects in the Olefination of 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of solvent effects in the olefination of 4-phenylbenzaldehyde.

General FAQs

Q1: Why is solvent selection so critical in the olefination of this compound?

A1: The choice of solvent can significantly influence the reaction's yield, stereoselectivity (E/Z ratio), and reaction rate. Solvents can affect the solubility of reactants, the stability of intermediates, and the energy of transition states in the reaction pathway. For instance, polar aprotic solvents can favor certain reaction mechanisms over others, directly impacting the isomeric composition of the final product.

Q2: What are the most common olefination reactions used for aldehydes like this compound?

A2: The most common and versatile olefination methods include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia-Kocienski olefination. Each has its own advantages and is sensitive to solvent effects in different ways.

Q3: How do I choose between a polar protic, polar aprotic, or nonpolar solvent?

A3: The choice depends on the specific olefination reaction.

  • Polar protic solvents (e.g., ethanol, methanol) can hydrogen bond and may participate in the reaction, which can be detrimental in reactions involving strong bases like the Wittig reaction.

  • Polar aprotic solvents (e.g., THF, DMF, DMSO) are generally good choices as they can dissolve a wide range of reactants and stabilize charged intermediates without interfering with the reaction.

  • Nonpolar solvents (e.g., toluene (B28343), hexane) can influence the stereochemical outcome, particularly in reactions where the aggregation of intermediates is a factor.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and phosphonium (B103445) ylides. The stereochemical outcome is highly dependent on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions, including the solvent.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or no yield 1. Incomplete ylide formation due to weak base or wet solvent. 2. Ylide decomposition. 3. Low reactivity of a stabilized ylide.1. Use a strong, fresh base (e.g., n-BuLi, NaH) and ensure all solvents and glassware are anhydrous. 2. Generate the ylide in situ at low temperatures and use it immediately. 3. Use a more reactive, non-stabilized ylide if possible, or consider the HWE reaction.
Poor Z-selectivity with non-stabilized ylides The reaction conditions favor the more thermodynamically stable E-isomer. Lithium salts can promote Z-selectivity.Use aprotic, non-polar solvents. Ensure the absence of lithium-coordinating species if E-selectivity is desired.
Poor E-selectivity with stabilized ylides The reaction is not reaching thermodynamic equilibrium.Use a polar protic solvent (if compatible with the base) or a polar aprotic solvent and allow for a longer reaction time to ensure equilibration to the more stable E-isomer.
Difficult removal of triphenylphosphine (B44618) oxide byproduct The byproduct is often co-polar with the product.Purify by column chromatography. In some cases, precipitation of the byproduct from a non-polar solvent can be effective.
FAQs

Q1: How does the solvent affect the stereoselectivity of the Wittig reaction with this compound?

A1: With non-stabilized ylides, non-polar solvents generally favor the formation of the Z-alkene, while polar solvents can lead to mixtures or favor the E-alkene. For stabilized ylides, polar solvents are often used to promote the formation of the thermodynamically favored E-alkene.

Q2: Can I use a solvent-free approach for the Wittig reaction?

A2: Yes, solvent-free Wittig reactions have been reported, often involving grinding the reactants together.[1] This "green chemistry" approach can be efficient but may require optimization for specific substrates.[1][2]

Quantitative Data

Table 1: Solvent Effects on the Wittig Reaction of a Benzaldehyde (B42025) Derivative with a Non-Stabilized Ylide *

SolventZ/E Ratio
Toluene81:19
Dichloromethane (DCM)50:50
Acetonitrile (MeCN)22:78
Methanol (MeOH)19:81

*Data is representative and based on the reaction of a substituted benzaldehyde under Boden's conditions (potassium bases and 18-crown-6). Actual results with this compound may vary.

Experimental Protocol: Wittig Olefination of this compound

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add NaH. Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension.

  • Add benzyltriphenylphosphonium chloride in one portion. Stir the suspension at room temperature for 1 hour to form the ylide (a color change is often observed).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Experimental Workflow

Wittig_Workflow cluster_prep Ylide Formation cluster_reaction Reaction cluster_workup Workup & Purification Ylide_Prep Suspend NaH in anhydrous THF Add_Salt Add Benzyltriphenylphosphonium chloride Ylide_Prep->Add_Salt Stir_Ylide Stir at RT for 1h Add_Salt->Stir_Ylide Cool Cool to 0 °C Stir_Ylide->Cool Add_Aldehyde Add this compound in THF Cool->Add_Aldehyde Stir_Reaction Stir at RT, 12-24h Add_Aldehyde->Stir_Reaction Quench Quench with aq. NH4Cl Stir_Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for the Wittig olefination of this compound.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. It generally offers excellent E-selectivity and the water-soluble phosphate (B84403) byproduct simplifies purification.[3]

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or no yield 1. Incomplete deprotonation of the phosphonate. 2. Aldehyde is base-sensitive. 3. Sterically hindered reactants.1. Use a stronger base or ensure the base is fresh and active. 2. Use milder bases like DBU or LiCl/amine combinations.[4] 3. Increase reaction temperature or time.
Poor E-selectivity The reaction conditions do not favor thermodynamic control.Use conditions that promote equilibration of intermediates, such as using Na⁺ or K⁺ counterions and higher temperatures.
Formation of unexpected byproducts The phosphonate reagent is not pure.Purify the phosphonate reagent before use.
FAQs

Q1: How can I favor the formation of the Z-alkene in an HWE reaction?

A1: The Still-Gennari modification, which uses bis(2,2,2-trifluoroethyl) phosphonates and strong, non-coordinating bases (like KHMDS) in polar aprotic solvents (like THF) at low temperatures, can provide high Z-selectivity.[4]

Q2: What is the main advantage of the HWE reaction over the Wittig reaction?

A2: The primary advantages are typically higher E-selectivity with stabilized phosphonates and the formation of a water-soluble phosphate byproduct, which greatly simplifies the purification process compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.[3]

Quantitative Data

Table 2: Solvent Effects on the Horner-Wadsworth-Emmons Reaction of Aldehydes *

Phosphonate ReagentSolventBaseTemperature (°C)E/Z Ratio
Triethyl phosphonoacetateTHFNaH25>95:5
Triethyl phosphonoacetateDMENaH25>95:5
Bis(2,2,2-trifluoroethyl) phosphonoacetateTHFKHMDS/18-crown-6-78<5:95
Triethyl phosphonoacetateToluenei-PrMgBrreflux87:13

*Data is representative for reactions with aldehydes. Actual results with this compound may vary.[5]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination of this compound (E-selective)

Materials:

  • Triethyl phosphonoacetate (1.1 eq)

  • This compound (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH. Wash with anhydrous hexanes and decant.

  • Add anhydrous THF to suspend the NaH and cool to 0 °C.

  • Slowly add triethyl phosphonoacetate dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify by flash column chromatography.[6]

Logical Relationship of Solvent and Base on HWE Stereoselectivity

HWE_Selectivity HWE HWE Reaction Conditions Reaction Conditions HWE->Conditions Solvent Solvent Conditions->Solvent Base Base Conditions->Base Outcome Stereochemical Outcome Conditions->Outcome Polar_Aprotic Polar Aprotic (e.g., THF) Solvent->Polar_Aprotic Non_Coordinating_Base Non-Coordinating Base (e.g., KHMDS) Base->Non_Coordinating_Base Standard_Base Standard Base (e.g., NaH) Base->Standard_Base E_Alkene E-Alkene (major) Outcome->E_Alkene Z_Alkene Z-Alkene (major) Outcome->Z_Alkene Polar_Aprotic->Z_Alkene Still-Gennari Non_Coordinating_Base->Z_Alkene Still-Gennari Standard_Base->E_Alkene Standard HWE

Caption: Influence of solvent and base on HWE reaction stereoselectivity.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, often providing excellent E-selectivity. It involves the reaction of a heteroaryl sulfone with an aldehyde.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or no yield 1. Incomplete metalation of the sulfone. 2. Side reaction of the sulfonyl carbanion.1. Ensure the base is strong enough and the reaction is conducted under strictly anhydrous conditions. 2. Add the base to a mixture of the sulfone and aldehyde ("Barbier-like conditions") to favor reaction with the aldehyde.[7]
Poor E-selectivity The reaction conditions favor the kinetic syn-addition pathway.Use non-polar solvents and counterions that favor a closed transition state (e.g., Li⁺) to promote thermodynamic control and E-selectivity.
Formation of Z-alkene when E is expected Polar solvents and large counterions are being used.Switch to a non-polar solvent like toluene or THF and use a lithium-based strong base.
FAQs

Q1: How does the solvent polarity affect the stereochemical outcome of the Julia-Kocienski olefination?

A1: Apolar solvents with small counterions (like Li⁺) tend to favor a closed transition state, leading to higher E-selectivity.[7] Conversely, polar solvents with larger counterions (like K⁺) can lead to an open transition state, which may result in lower E-selectivity or even favor the Z-isomer.[7]

Q2: Which heteroaryl sulfone is commonly used for high E-selectivity?

A2: 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones are known to provide excellent E-selectivity in the Julia-Kocienski olefination.[7]

Quantitative Data

Table 3: Solvent Effects on the Julia-Kocienski Olefination of Benzaldehyde with a PT-Sulfone *

SolventBaseE/Z RatioYield (%)
THFLiHMDS88:1286
DMEKHMDS75:2580
TolueneNaHMDS90:1082
DMFKHMDS43:5775

*Data is representative for the reaction of benzaldehyde with a specific PT-sulfone. Actual results with this compound may vary.[8][9]

Experimental Protocol: Julia-Kocienski Olefination of this compound

Materials:

  • 1-Phenyl-1H-tetrazol-5-yl (PT) alkyl sulfone (1.1 eq)

  • This compound (1.0 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the PT-sulfone in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add the LiHMDS solution dropwise and stir the mixture at -78 °C for 30 minutes.

  • Add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify by flash column chromatography.

Signaling Pathway of Solvent Influence

Julia_Solvent_Effect Start Sulfonyl Carbanion + Aldehyde Nonpolar_Solvent Nonpolar Solvent (e.g., Toluene) Start->Nonpolar_Solvent Polar_Solvent Polar Solvent (e.g., DMF) Start->Polar_Solvent Closed_TS Closed Transition State Nonpolar_Solvent->Closed_TS Open_TS Open Transition State Polar_Solvent->Open_TS Anti_Intermediate Anti Intermediate Closed_TS->Anti_Intermediate Syn_Intermediate Syn Intermediate Open_TS->Syn_Intermediate E_Alkene E-Alkene Anti_Intermediate->E_Alkene Z_Alkene Z-Alkene Syn_Intermediate->Z_Alkene

Caption: Solvent influence on the transition state in Julia-Kocienski olefination.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction is sluggish or has stalled completely. What are the common signs of catalyst deactivation?

A1: Catalyst deactivation often manifests in several ways during a reaction. Key indicators include:

  • Low or no conversion: The most obvious sign is the failure of starting materials to convert to the desired product, even after extended reaction times.

  • Reaction stalls: The reaction may start but then slows down or stops completely before reaching full conversion.

  • Formation of a black precipitate: The appearance of a black, insoluble material, commonly known as palladium black, is a strong visual indicator of catalyst aggregation and deactivation.[1][2]

  • Color changes: While some color change is expected, a rapid change to a dark, heterogeneous mixture early in the reaction can signify catalyst decomposition.[3]

Q2: What is palladium black, and why is its formation detrimental to my reaction?

A2: Palladium black is a form of elemental palladium that has agglomerated into large, insoluble particles.[4] In a homogeneous catalytic cycle, the active catalyst consists of soluble, well-defined palladium complexes, typically with one or two phosphine (B1218219) ligands. When these ligands dissociate from the palladium center, the "naked" palladium atoms can aggregate, forming palladium black.[2] This process removes the active catalyst from the solution, effectively stopping the catalytic cycle and leading to low or no product yield.[1]

Q3: What are the primary causes of palladium catalyst deactivation?

A3: The deactivation of palladium catalysts can be attributed to several factors:

  • Presence of Oxygen: Oxygen is a major culprit in catalyst deactivation. It can oxidize the active Pd(0) species to inactive Pd(II) species, effectively killing the catalyst.[2] This is particularly problematic for reactions requiring long heating times.

  • Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the active palladium species, can be susceptible to oxidation (forming phosphine oxides) or other degradation pathways, especially at high temperatures.[2][5]

  • High Temperatures: While increased temperature can accelerate the reaction rate, excessive heat can also promote ligand dissociation and catalyst agglomeration into palladium black.[6]

  • Impurities: Trace impurities in reagents, solvents, or even from the glassware can act as catalyst poisons.[7][8][9][10][11][12] Sulfur-containing compounds are particularly notorious for irreversibly binding to and deactivating the palladium catalyst.[7][8][9][11]

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Conversely, a large excess of ligand can sometimes inhibit the reaction by occupying coordination sites.

Troubleshooting Guides

Issue 1: Observation of Palladium Black and Low Yield in a Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction mixture turned black shortly after heating, and I obtained a low yield of my desired biaryl product. How can I prevent the formation of palladium black?

A: The formation of palladium black is a common issue in Suzuki-Miyaura coupling. Here is a step-by-step guide to troubleshoot this problem:

1. Ensure a Rigorously Inert Atmosphere:

  • Problem: Oxygen is a primary cause of Pd(0) oxidation and subsequent precipitation.[2]

  • Solution: Employ proper techniques to exclude oxygen from your reaction. This includes using a Schlenk line or a glovebox for handling air-sensitive reagents.[13][14][15][16][17][18][19][20] Degas all solvents and aqueous solutions thoroughly before use by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[2][14]

2. Optimize Ligand and Catalyst Choice:

  • Problem: The stability of the palladium catalyst is highly dependent on the supporting ligand.

  • Solution:

    • Use Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to stabilize the Pd(0) center and prevent aggregation.[7][8][21]

    • Consider Bidentate Ligands: Chelating ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or Xantphos can form more stable complexes with palladium compared to monodentate ligands.[2]

    • Adjust Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can help to prevent ligand dissociation. However, be cautious as a large excess can sometimes inhibit the reaction.

3. Control Reaction Temperature:

  • Problem: High temperatures can accelerate the rate of catalyst decomposition.

  • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. It may be beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.

4. Use High-Purity Reagents:

  • Problem: Impurities in the aryl halide, boronic acid, base, or solvent can poison the catalyst.[7][8][9][10][11][12]

  • Solution: Use high-purity, commercially available reagents. If impurities are suspected, purify the starting materials before use. For example, amines can be purified by distillation or filtration through a plug of activated alumina.[14]

Issue 2: Low Conversion in a High-Temperature Heck Reaction

Q: I am running a Heck reaction with a less reactive aryl bromide which requires a high temperature (e.g., >120 °C), but I am observing low conversion and catalyst decomposition. What strategies can I employ?

A: High-temperature Heck reactions present a challenge in maintaining catalyst stability. Here are some troubleshooting strategies:

1. Select a Thermally Stable Catalyst System:

  • Problem: Many standard palladium-phosphine catalysts are not stable at elevated temperatures.[5]

  • Solution:

    • Palladacycles: These are pre-formed, highly stable palladium complexes that are often active at lower catalyst loadings and higher temperatures.[22]

    • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are known for their high thermal stability and resistance to oxidation.

    • "Ligand-Free" Conditions: In some cases, particularly with highly reactive substrates, using a simple palladium salt like Pd(OAc)₂ without an added phosphine ligand can be effective, as other species in the reaction mixture can act as ligands. However, this approach is often more prone to palladium black formation.[5]

2. Optimize Reaction Parameters:

  • Problem: Suboptimal conditions can exacerbate catalyst deactivation.

  • Solution:

    • Solvent Choice: Highly polar aprotic solvents like DMF or NMP can help to stabilize the catalytic species at high temperatures.

    • Base Selection: The choice of base is critical. For Heck reactions, inorganic bases like K₂CO₃ or organic bases like triethylamine (B128534) are common. Ensure the base is thoroughly dried and of high purity.[23]

3. Consider a Heterogeneous Catalyst:

  • Problem: Homogeneous catalysts are often difficult to recover and can be prone to deactivation at high temperatures.

  • Solution: Palladium on activated carbon (Pd/C) can be a robust and recyclable catalyst for some Heck reactions, although leaching of palladium into the solution can still occur.[6]

Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions

Q: In my Sonogashira coupling, I am observing a significant amount of the homocoupled alkyne byproduct. How can I minimize this side reaction?

A: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[24] Here’s how to address it:

1. Rigorous Exclusion of Oxygen:

  • Problem: Oxygen promotes the oxidative homocoupling of alkynes, especially in the presence of copper(I).[1][24]

  • Solution: As with other cross-coupling reactions, maintaining a strict inert atmosphere is crucial.[1]

2. Minimize or Eliminate the Copper Co-catalyst:

  • Problem: The copper(I) co-catalyst is often the primary mediator of the homocoupling side reaction.

  • Solution:

    • Reduce Copper Loading: Use the minimum effective amount of the copper(I) salt (e.g., CuI).

    • Copper-Free Conditions: Many modern Sonogashira protocols have been developed that do not require a copper co-catalyst. These methods often employ specific palladium-ligand systems that are efficient enough to facilitate the coupling without copper.[25]

3. Amine Base Selection:

  • Problem: The amine base plays a role in both the desired cross-coupling and the undesired homocoupling.

  • Solution: Ensure the amine base (e.g., triethylamine, diisopropylamine) is anhydrous and of high purity.[1]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters that can be optimized to mitigate catalyst deactivation.

Table 1: Influence of Catalyst Loading on Yield in a Model Suzuki-Miyaura Coupling

Catalyst Loading (mol%)Ligand:Pd RatioTemperature (°C)Reaction Time (h)Yield (%)Observation
51.2:1100285High catalyst loading, potential for higher cost and residual palladium.
21.2:1100492Optimal balance of efficiency and catalyst usage.
11.2:11001288Slower reaction rate, but lower catalyst cost.
0.51.2:11002475Incomplete conversion due to catalyst deactivation over the long reaction time.
21:1100470Lower yield, some palladium black observed, indicating insufficient ligand.
22:1100490Good yield, excess ligand helps stabilize the catalyst.

Note: Data is illustrative and will vary depending on the specific substrates and reaction conditions.[26][27]

Table 2: Effect of Solvent Degassing on Product Yield

SolventDegassing MethodReaction Time (h)Yield (%)
TolueneNone (open to air)12<5
TolueneNitrogen sparging (30 min)1285
TolueneFreeze-pump-thaw (3 cycles)1295
DioxaneNone (open to air)12<10
DioxaneNitrogen sparging (30 min)1288
DioxaneFreeze-pump-thaw (3 cycles)1296

Note: Illustrative data highlighting the critical importance of removing oxygen.[14]

Experimental Protocols

Protocol 1: Setting up a Cross-Coupling Reaction under Inert Atmosphere using a Schlenk Line

This protocol outlines the general procedure for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere to minimize catalyst deactivation.[17][20]

1. Glassware Preparation:

  • Oven-dry all glassware (e.g., Schlenk flask, condenser, magnetic stir bar) at >120 °C for at least 4 hours, or flame-dry under vacuum.
  • Assemble the hot glassware and allow it to cool under a stream of inert gas (argon or nitrogen).

2. Reagent Preparation and Addition:

  • Weigh the solid reagents (aryl halide, coupling partner, base, and palladium catalyst/ligand) in a glovebox or quickly in the air and add them to the Schlenk flask.
  • Seal the flask with a rubber septum.
  • Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air from the flask.

3. Solvent Addition:

  • Use anhydrous, degassed solvent. To degas, either sparge with an inert gas for 20-30 minutes or use the freeze-pump-thaw method (three cycles are recommended for very sensitive reactions).
  • Add the solvent to the reaction flask via a syringe under a positive pressure of inert gas.

4. Reaction Execution:

  • Place the flask in a pre-heated oil bath or heating block.
  • Stir the reaction mixture at the desired temperature for the specified time.
  • Monitor the reaction progress by TLC or LC-MS.

Protocol 2: Test for Catalyst Poisoning by an Impurity in a Reagent

This protocol can help determine if a starting material contains impurities that are poisoning the catalyst.

1. Baseline Reaction:

  • Run the cross-coupling reaction under standard, optimized conditions with your current batch of reagents and record the yield.

2. High-Purity Reagent Reaction:

  • Run the reaction again under identical conditions, but substitute one of the starting materials with a new, high-purity batch from a reliable supplier. If the yield improves significantly, the original reagent was likely impure. Repeat for each starting material if necessary.

3. "Spiking" Experiment:

  • If a specific impurity is suspected (e.g., a sulfur-containing compound), run the high-purity reaction and add a small amount (e.g., 1 mol%) of the suspected poison. A significant drop in yield will confirm its detrimental effect.

4. Purification:

  • If a reagent is found to be impure, purify it using standard techniques (e.g., recrystallization for solids, distillation for liquids) and re-run the reaction to confirm that the poisoning effect is removed.[8]

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition (R-X) Active_Catalyst->Oxidative_Addition Pd_Black Palladium Black Active_Catalyst->Pd_Black Ligand Dissociation & Aggregation Oxidized_Pd Inactive Pd(II) Species Active_Catalyst->Oxidized_Pd Oxygen Degraded_Ligand Degraded Ligand Active_Catalyst->Degraded_Ligand High Temperature/ Oxidation Transmetalation Transmetalation (R'-M) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Product (R-R') Reductive_Elimination->Product Deactivated_Catalyst Deactivated Species Pd_Black->Deactivated_Catalyst Oxidized_Pd->Deactivated_Catalyst Degraded_Ligand->Deactivated_Catalyst

Caption: Key pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low/No Reaction Conversion Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas_Solvents Action: Thoroughly degas solvents and reagents. Check_Atmosphere->Degas_Solvents No Check_Catalyst Is the catalyst system appropriate and stable? Check_Atmosphere->Check_Catalyst Yes Degas_Solvents->Check_Catalyst Change_Ligand Action: Switch to bulky, electron-rich, or chelating ligands. Check_Catalyst->Change_Ligand No Check_Temp Is the reaction temperature too high? Check_Catalyst->Check_Temp Yes Change_Ligand->Check_Temp Lower_Temp Action: Lower the reaction temperature. Check_Temp->Lower_Temp Yes Check_Reagents Are reagents high purity? Check_Temp->Check_Reagents No Lower_Temp->Check_Reagents Purify_Reagents Action: Purify starting materials. Check_Reagents->Purify_Reagents No Failure Still Low Yield: Re-evaluate reaction scope Check_Reagents->Failure Yes Success Improved Yield Purify_Reagents->Success

References

Technical Support Center: Synthesis of 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the work-up procedure for the synthesis of 4-Phenylbenzaldehyde. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification and isolation of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack reaction. The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[1] The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

Q2: What is a typical work-up procedure for the Suzuki-Miyaura synthesis of this compound?

A2: A standard work-up for a Suzuki-Miyaura reaction involves cooling the reaction mixture, followed by an aqueous work-up to remove inorganic salts and the base. The product is then extracted into an organic solvent, such as ethyl acetate (B1210297). The combined organic layers are washed with water and brine, dried over an anhydrous salt like sodium sulfate (B86663), and finally, the solvent is removed under reduced pressure to yield the crude product.[2]

Q3: How can I purify the crude this compound after the initial work-up?

A3: The most common purification techniques for this compound are recrystallization and silica (B1680970) gel column chromatography. Recrystallization can be performed using a single solvent or a mixed solvent system, such as ethanol/water or hexanes/methanol. Column chromatography using a mobile phase of hexane (B92381) and ethyl acetate is also highly effective for achieving high purity.[1][2]

Q4: My final product is a yellow or brownish solid, but I expected a white solid. What could be the reason?

A4: Discoloration of this compound is a common issue and can be attributed to the presence of residual palladium catalyst from the Suzuki-Miyaura reaction or colored by-products from either synthesis route. Exposure to air and light can also lead to degradation and color formation. Purification by recrystallization or treatment with activated carbon can often resolve this issue.

Q5: I am observing a significant amount of a more polar impurity in my final product. What is it likely to be and how can I remove it?

A5: A common polar impurity is 4-phenylbenzoic acid, which is formed by the oxidation of the aldehyde group. This can be effectively removed by washing the organic solution of the product with a mild aqueous base, such as sodium bicarbonate solution, during the extraction process. The acidic impurity will be extracted into the aqueous layer.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Work-up

This guide will help you troubleshoot common issues encountered during the work-up and purification of this compound synthesized via the Suzuki-Miyaura cross-coupling reaction.

Problem 1: Low Yield of Crude Product After Work-up

Possible Cause Suggested Solution
Incomplete Reaction Before starting the work-up, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or increasing the temperature.
Catalyst Deactivation The palladium catalyst can be sensitive to air. Ensure the reaction was performed under an inert atmosphere.[3]
Inefficient Extraction Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous layer.
Product Loss During Washes Avoid vigorous shaking during extraction to prevent the formation of emulsions, which can lead to product loss. If an emulsion forms, adding a small amount of brine can help to break it.
Protodeboronation of Boronic Acid This side reaction can consume the boronic acid. Using anhydrous solvents and appropriate bases can minimize this.[4]

Problem 2: Product Discoloration (Yellow to Brown)

Possible Cause Suggested Solution
Residual Palladium Catalyst Filter the crude product solution through a pad of Celite® or silica gel before concentration.
Colored Impurities Purify the crude product by recrystallization. Treatment with activated carbon in a suitable solvent before recrystallization can also effectively remove colored impurities.
Product Degradation This compound can be sensitive to air and light. Store the purified product in a cool, dark place under an inert atmosphere if possible.

Problem 3: Presence of 4-Phenylbenzoic Acid Impurity

Possible Cause Suggested Solution
Oxidation of the Aldehyde During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic impurity.
Air Oxidation During Storage Store the purified product under an inert atmosphere to prevent slow oxidation over time.
Vilsmeier-Haack Reaction Work-up

This guide addresses common issues during the work-up of this compound synthesized via the Vilsmeier-Haack reaction.

Problem 1: Low Yield After Quenching and Extraction

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress by TLC to ensure completion before quenching.
Hydrolysis of Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is dry and anhydrous solvents are used for the reaction.[4]
Inefficient Quenching The quenching process with ice-water is highly exothermic. Perform the quenching slowly and with vigorous stirring to ensure complete hydrolysis of the intermediate iminium salt and to avoid localized overheating which can lead to side reactions.
Product Solubility in Aqueous Layer If the product has some water solubility, saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase.

Problem 2: Formation of Tarry or Polymeric Material

Possible Cause Suggested Solution
Reaction Temperature Too High Maintain strict temperature control during the formation of the Vilsmeier reagent and during the reaction itself. Overheating can lead to polymerization.[4]
Impurities in Starting Materials Use high-purity starting materials and solvents to avoid side reactions.
Incorrect Stoichiometry An excess of the Vilsmeier reagent can sometimes lead to side reactions. Carefully control the stoichiometry of the reactants.[5]

Data Presentation

Table 1: Comparison of Purification Methods for this compound
Purification Method Solvent/Eluent System Typical Yield Typical Purity Notes
Recrystallization Ethanol/WaterGood to Excellent>98%A common and effective method for removing many impurities.[1]
Recrystallization Hexanes/MethanolGood>97%Useful for removing more polar impurities.
Column Chromatography Hexane/Ethyl Acetate (e.g., 19:1 or 9:1 v/v)Good>99%Highly effective for achieving very high purity, especially for removing closely related impurities.[2]
Table 2: Effect of Different Bases on a Model Suzuki-Miyaura Coupling Reaction
Base Reaction Time Conversion (%)
Na₂CO₃5 min97
K₂CO₃10 min98
Cs₂CO₃15 min99
NaOH60 min45
Triethylamine (TEA)120 min25
Data adapted from a representative Suzuki coupling reaction and may vary depending on specific substrates and conditions.[6][7]

Experimental Protocols

Protocol 1: Work-up and Purification for Suzuki-Miyaura Synthesis
  • Cooling and Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Aqueous Work-up: Add water to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with water and then with a saturated brine solution. To remove any acidic by-products like 4-phenylbenzoic acid, an additional wash with a saturated sodium bicarbonate solution can be performed before the brine wash.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the column.

    • Elute the column with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate concentration).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

    • If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until slight turbidity is observed.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Protocol 2: Work-up and Purification for Vilsmeier-Haack Synthesis
  • Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. An alternative is to pour it into a cold, stirred solution of sodium acetate.[5] This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralization: Neutralize the acidic mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide (B78521) solution, until the pH is neutral or slightly basic.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane, multiple times.

  • Washing: Combine the organic extracts and wash them with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound using either column chromatography or recrystallization as described in Protocol 1.

Mandatory Visualization

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction Completed Reaction Mixture Quench Quenching / Addition of Water Reaction->Quench Extract Extraction with Organic Solvent Quench->Extract Wash Washing (Water, Brine, NaHCO3) Extract->Wash Dry Drying over Anhydrous Salt Wash->Dry Concentrate Solvent Removal Dry->Concentrate Crude_Product Crude this compound Concentrate->Crude_Product Purification_Choice Purification Method? Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization For solid crude Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography For high purity Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General experimental workflow for the work-up and purification of this compound.

Troubleshooting_Suzuki Start Low Yield or Impure Product (Suzuki-Miyaura) Check_Reaction Was the reaction monitored for completion (TLC)? Start->Check_Reaction Incomplete_Rxn Incomplete Reaction: - Extend reaction time - Increase temperature Check_Reaction->Incomplete_Rxn No Check_Atmosphere Was the reaction run under inert atmosphere? Check_Reaction->Check_Atmosphere Yes Success Improved Yield & Purity Incomplete_Rxn->Success Air_Exposure Potential Catalyst Deactivation: - Ensure proper inert atmosphere technique Check_Atmosphere->Air_Exposure No Check_Extraction Were multiple extractions performed? Check_Atmosphere->Check_Extraction Yes Air_Exposure->Success Inefficient_Extraction Inefficient Extraction: - Perform at least 3 extractions Check_Extraction->Inefficient_Extraction No Check_Purity What is the nature of the impurity? Check_Extraction->Check_Purity Yes Inefficient_Extraction->Success Discoloration Discoloration: - Filter through Celite - Recrystallize with activated carbon Check_Purity->Discoloration Colored Polar_Impurity Polar Impurity (e.g., Acid): - Wash with NaHCO3 solution Check_Purity->Polar_Impurity More Polar Other_Impurity Other Impurities: - Purify by column chromatography Check_Purity->Other_Impurity Other Discoloration->Success Polar_Impurity->Success Other_Impurity->Success

Caption: Troubleshooting decision tree for the Suzuki-Miyaura synthesis work-up.

References

Technical Support Center: Scale-Up of 4-Phenylbenzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis and scale-up of 4-Phenylbenzaldehyde, primarily via the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for producing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and highly versatile method for the synthesis of this compound and other biaryl compounds, making it suitable for industrial-scale production.[1][2] This palladium-catalyzed reaction involves the coupling of an aryl halide (such as 4-bromobenzaldehyde) with an arylboronic acid (like phenylboronic acid) in the presence of a base.[3][4] It is favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions.[4]

Q2: My Suzuki-Miyaura coupling reaction for this compound is giving a low yield. What are the potential causes?

A2: Low yields in this reaction can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture and solvents can lead to catalyst deactivation.[5]

  • Inefficient Transmetalation: The transfer of the phenyl group from the boronic acid to the palladium center is a critical step. The choice of base is crucial to facilitate this process.[5]

  • Protodeboronation: The boronic acid can be unstable and undergo protodeboronation, where the boron group is replaced by a hydrogen atom, especially in the presence of water or acidic conditions.[6]

  • Homocoupling: Side reactions where the boronic acid couples with itself can reduce the yield of the desired product. This is often promoted by the presence of oxygen.[6][7]

  • Poor Reagent Quality: Impurities in the starting materials (4-bromobenzaldehyde, phenylboronic acid), solvents, or base can interfere with the reaction.

Q3: How can I minimize the formation of byproducts in my reaction?

A3: To minimize byproducts such as homocoupled biphenyl (B1667301) and dehalogenated benzaldehyde, consider the following:

  • Inert Atmosphere: Strictly maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent oxygen-induced homocoupling and catalyst deactivation.[5][8]

  • Choice of Base: Use a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) instead of strong bases like sodium ethoxide, which can promote dehalogenation.[9]

  • Ligand Selection: Bulky electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination step and suppress side reactions.[6]

  • Temperature Control: Avoid excessively high temperatures, as they can sometimes increase the rate of side reactions.[9]

Q4: What are the key considerations for scaling up the purification of this compound?

A4: When moving from laboratory to industrial scale, purification methods need to be adjusted for efficiency and cost-effectiveness.

  • Recrystallization: This is a common and effective method for purifying solid this compound on a large scale. A common solvent system is an ethanol/water mixture.[2]

  • Column Chromatography: While effective at the lab scale, traditional column chromatography can be expensive and time-consuming for large quantities.[1] For industrial applications, consider flash chromatography with optimized solvent systems for higher throughput.

  • Palladium Removal: Residual palladium from the catalyst is a common impurity that needs to be removed, especially for pharmaceutical applications. This can be achieved through treatment with activated carbon or specialized metal scavengers.[10]

Troubleshooting Guide

Problem IDProblem DescriptionPotential CausesRecommended Solutions
SC-001 Low or No Product Formation Inactive Catalyst (Oxidized or Poisoned)- Ensure rigorous degassing of all solvents and reagents. - Use a pre-catalyst that readily forms the active Pd(0) species. - Choose a ligand that stabilizes the Pd(0) species.
Suboptimal Reaction Temperature- Gradually increase the reaction temperature as some Suzuki couplings require elevated temperatures (e.g., 80-110 °C).[5]
Poor Reagent Quality- Purify starting materials (4-bromobenzaldehyde, phenylboronic acid) before use. - Use high-purity, anhydrous solvents.
SC-002 Significant Homocoupling of Phenylboronic Acid Presence of Oxygen in the Reaction- Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).[6][7]
Base-Induced Decomposition- Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.
SC-003 Protodeboronation of Phenylboronic Acid Presence of Protic Solvents/Impurities- Use anhydrous solvents and reagents.[6] - Consider using a more stable boronic ester (e.g., pinacol (B44631) ester) as the coupling partner.
Unstable Boronic Acid- Add the boronic acid in portions during the reaction.
SC-004 Inconsistent Results Between Batches Variable Reagent Quality- Implement stringent quality control for all incoming raw materials.
Inefficient Mixing- At larger scales, ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture, especially if the mixture is biphasic.[6]
SC-005 Difficult Product Purification Presence of Dehalogenated Byproduct (Benzaldehyde)- Optimize the base and ligand to minimize this side reaction.[9]
Residual Palladium Catalyst- Treat the crude product solution with activated carbon or a suitable metal scavenger prior to crystallization.[10]

Quantitative Data Summary

Table 1: Suzuki-Miyaura Coupling Conditions for this compound Synthesis

ParameterLaboratory ScalePilot/Industrial Scale
Aryl Halide 4-Bromobenzaldehyde4-Bromobenzaldehyde
Boronic Acid Phenylboronic AcidPhenylboronic Acid
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd(OAc)₂/PPh₃, Supported Pd catalysts
Catalyst Loading 1-5 mol%0.001-1 mol%[11]
Base K₂CO₃, K₃PO₄, Na₂CO₃K₂CO₃, Na₂CO₃
Solvent Toluene (B28343)/Water, Dioxane/Water, Ethanol/Water1-Propanol/Water, Toluene/Water
Temperature 80-110 °C80-100 °C
Reaction Time 2-24 hours4-12 hours[2]
Typical Yield 85-95%70-89%[2]

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for similar Suzuki-Miyaura cross-coupling reactions.[4][8]

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (B44618) (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzaldehyde, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add a degassed 4:1 mixture of toluene and water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain pure this compound.

Scale-Up Protocol for this compound Production

This protocol is a generalized procedure for a larger scale synthesis in a chemical reactor, based on industrial synthesis principles for related compounds.[2]

Equipment:

  • Glass-lined or stainless steel reactor with mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

Procedure:

  • Charge the reactor with 4-bromobenzaldehyde, phenylboronic acid, and potassium carbonate.

  • Add the solvent system (e.g., 1-propanol/water).

  • Degas the mixture by bubbling nitrogen through it for at least 30 minutes.

  • Add the palladium catalyst (e.g., a solution of Pd(OAc)₂ and PPh₃ in the reaction solvent) to the reactor under a nitrogen atmosphere.

  • Heat the mixture to reflux (around 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by HPLC or GC until the starting materials are consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Add water and an appropriate organic solvent (e.g., toluene) to the reactor for extraction.

  • Stir the mixture and then allow the layers to separate.

  • Separate the organic layer. The aqueous layer may be extracted again to maximize product recovery.

  • Combine the organic layers and wash with brine.

  • Treat the organic solution with activated carbon to remove residual palladium.

  • Filter the solution and concentrate it under reduced pressure to induce crystallization.

  • Isolate the solid product by filtration and wash with a cold solvent.

  • Dry the purified this compound under vacuum.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X L2 OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (this compound) RedElim->Product ArylHalide Ar-X (4-Bromobenzaldehyde) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 (Phenylboronic Acid) + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Failed Reaction CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes Degas Degas solvents and reaction mixture CheckCatalyst->Degas No CheckReagents Are reagents pure and anhydrous? CheckConditions->CheckReagents Yes OptimizeTemp Optimize temperature and reaction time CheckConditions->OptimizeTemp No PurifyReagents Purify starting materials and use dry solvents CheckReagents->PurifyReagents No CheckSideReactions Analyze for side products (Homocoupling, Protodeboronation) CheckReagents->CheckSideReactions Yes Degas->CheckCatalyst OptimizeTemp->CheckConditions PurifyReagents->CheckReagents ModifyBaseLigand Modify base and/or ligand CheckSideReactions->ModifyBaseLigand Significant Side Products Success Successful Reaction CheckSideReactions->Success Minimal Side Products ModifyBaseLigand->Start Re-run Reaction

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

1H NMR Spectrum of 4-Phenylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount for structure elucidation and confirmation. This guide provides a comparative analysis of the 1-H Nuclear Magnetic Resonance (NMR) spectrum of 4-Phenylbenzaldehyde against common aromatic aldehydes, namely benzaldehyde (B42025) and 4-methylbenzaldehyde. The comparison highlights the influence of the additional phenyl substituent on the chemical shifts of the aldehydic and aromatic protons.

Comparative Analysis of 1H NMR Data

The 1H NMR spectrum of this compound in CDCl3 exhibits a characteristic singlet for the aldehydic proton at approximately 10.06 ppm.[1] The aromatic region of the spectrum is more complex due to the presence of two phenyl rings, showing a multiplet that spans from approximately 7.38 to 8.02 ppm. In contrast, the simpler aromatic aldehydes, benzaldehyde and 4-methylbenzaldehyde, display more resolved aromatic signals.

CompoundAldehyde Proton (CHO)Aromatic Protons (Ar-H)Other Protons
This compound ~10.06 ppm (s, 1H)~7.38-8.02 ppm (m, 9H)-
Benzaldehyde ~10.00 ppm (s, 1H)~7.51-7.87 ppm (m, 5H)-
4-Methylbenzaldehyde ~9.96 ppm (s, 1H)~7.36 ppm (d, J=7.9 Hz, 2H), ~7.72 ppm (d, J=7.9 Hz, 2H)~2.43 ppm (s, 3H, CH3)

Chemical shifts (δ) are reported in parts per million (ppm), multiplicity is indicated as s (singlet), d (doublet), and m (multiplet), and coupling constants (J) are in Hertz (Hz). Data is based on spectra recorded in CDCl3.

The presence of the second phenyl group in this compound leads to a slight downfield shift of the aldehydic proton compared to benzaldehyde and 4-methylbenzaldehyde. This is attributed to the electron-withdrawing nature and anisotropic effects of the additional aromatic ring. The aromatic region of this compound is notably more complex due to the overlapping signals from the nine aromatic protons.

Structural Influence on 1H NMR Spectra

The following diagram illustrates the structural differences between the compared aldehydes and highlights the protons responsible for the key signals in their respective 1H NMR spectra.

Caption: Structural comparison of aromatic aldehydes.

Experimental Protocol for 1H NMR Spectroscopy

The following is a general protocol for acquiring a 1H NMR spectrum of an aromatic aldehyde.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid aldehyde sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.[2][3]

  • If an internal standard is required for precise chemical shift calibration, a small amount of tetramethylsilane (B1202638) (TMS) can be added (0 ppm).[2]

  • Transfer the solution to a clean 5 mm NMR tube.[4] It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[4]

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Place the spinner in the depth gauge to ensure correct positioning within the magnet.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity. This can be done manually or using an automated shimming routine.

  • Acquire the 1H NMR spectrum using a standard pulse program. Typical parameters include:

    • Pulse angle: 30-90 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

    • Spectral width: -2 to 12 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

References

13C NMR analysis of 4-biphenylcarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of its spectral data with related aromatic aldehydes, supported by experimental protocols and data visualization to facilitate clear interpretation.

Comparative 13C NMR Data

The 13C NMR spectrum of 4-biphenylcarboxaldehyde in chloroform-d (B32938) (CDCl3) exhibits distinct signals corresponding to its thirteen carbon atoms. A comparison with the simpler aromatic aldehyde, benzaldehyde (B42025), and the symmetric dialdehyde, terephthalaldehyde (B141574), highlights the influence of the biphenyl (B1667301) moiety on the chemical shifts.

CompoundCarbon Atom AssignmentChemical Shift (δ, ppm)
4-Biphenylcarboxaldehyde C=O192.0[1]
C4'147.2[1]
C1139.7[1]
C1'135.2[1]
C2, C6130.3[1]
C3', C5'129.0[1]
C2', C6'128.5[1]
C4127.7[1]
C3, C5127.4[1]
Benzaldehyde C=O~191-194[2]
C1136.5[2]
C4134.4[2]
C3, C5129.0[2]
C2, C6129.7 (Note: A source citing 29.7 ppm is likely erroneous for aromatic carbons)[2]
Terephthalaldehyde C=O191.5
C1, C4139.5
C2, C3, C5, C6130.0

Note: The chemical shifts for terephthalaldehyde are typical values and may vary slightly based on experimental conditions.

Experimental Protocol: 13C NMR Spectroscopy

A standard protocol for acquiring a proton-decoupled 13C NMR spectrum of a small organic molecule like 4-biphenylcarboxaldehyde is outlined below.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.[3]

  • Ensure the sample is fully dissolved to achieve a homogeneous solution. The use of an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm is common for referencing the spectrum.[3]

2. Instrument Setup:

  • The experiment is typically performed on a spectrometer with a field strength of 100 MHz or higher for 13C observation.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[3]

  • Shim the magnetic field to optimize its homogeneity across the sample.[3]

3. Data Acquisition:

  • A standard single-pulse experiment with proton decoupling (e.g., 'zgpg' on Bruker instruments) is commonly used.[3]

  • Pulse Angle: A flip angle of 30-45 degrees is often employed.[4]

  • Acquisition Time: Typically set to 1-2 seconds.

  • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T1 of the carbons) is necessary.[3]

  • Number of Scans: This is adjusted to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.[3]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).[3]

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.[3]

  • Perform baseline correction to obtain a flat baseline.[3]

  • Reference the spectrum to the solvent peak or the internal standard (TMS at 0.0 ppm). The residual solvent peak for CDCl3 appears as a triplet at approximately 77.0 ppm.

Workflow for Comparative 13C NMR Analysis

The logical flow for the comparative analysis of 4-biphenylcarboxaldehyde and its alternatives is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Comparative Analysis A Weigh 4-Biphenylcarboxaldehyde B Dissolve in CDCl3 A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 13C NMR Spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference to TMS/Solvent H->I J Peak Picking and Assignment I->J K Compare with Benzaldehyde Data J->K L Compare with Terephthalaldehyde Data J->L M Tabulate Results K->M L->M

Caption: Workflow for .

References

A Comparative Guide to the FT-IR Spectroscopy of 4-Phenylbenzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic properties of 4-Phenylbenzaldehyde against common aromatic aldehyde alternatives: benzaldehyde, 4-methoxybenzaldehyde, and 4-nitrobenzaldehyde. The data presented herein, supported by detailed experimental protocols, is intended to aid in the identification, differentiation, and characterization of these compounds in a research and development setting.

Comparative Analysis of FT-IR Spectral Data

The FT-IR spectra of aromatic aldehydes are characterized by several key vibrational modes. The most prominent of these is the strong carbonyl (C=O) stretching vibration, which is sensitive to the electronic effects of substituents on the aromatic ring. The position of this band, along with other characteristic peaks, allows for the differentiation of these structurally similar molecules.

The table below summarizes the key experimental FT-IR absorption bands for this compound and its selected alternatives.

Vibrational ModeThis compound (cm⁻¹)Benzaldehyde (cm⁻¹)4-Methoxybenzaldehyde (cm⁻¹)4-Nitrobenzaldehyde (cm⁻¹)
Aromatic C-H Stretch~3060, ~3030~3063~3075~3100
Aldehydic C-H Stretch~2820, ~2735~2820, ~2720~2840, ~2740~2858
Carbonyl (C=O) Stretch~1703~1703~1684~1708
Aromatic C=C Stretch~1605, ~1578~1595, ~1584~1600, ~1575~1605, ~1530
C-O-C Asymmetric Stretch--~1257-
C-O-C Symmetric Stretch--~1168-
N-O Asymmetric Stretch---~1525
N-O Symmetric Stretch---~1348
Out-of-Plane C-H Bend~840, ~765, ~698~745, ~687~830~850, ~820

Note: Peak positions are approximate and can vary slightly based on the experimental conditions and sample preparation.

Experimental Protocols

The following protocol outlines the standard procedure for obtaining the FT-IR spectrum of a solid aromatic aldehyde using the Potassium Bromide (KBr) pellet method. This method is widely used for producing high-quality spectra of solid samples.

Protocol: KBr Pellet Method for FT-IR Spectroscopy

1. Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Analytical balance

  • Oven

  • Desiccator

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Solid aldehyde sample

2. Procedure:

  • Drying: Dry the KBr powder in an oven at ~110°C for at least 2-3 hours to remove any adsorbed water. Cool and store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid aldehyde sample and 100-200 mg of the dried KBr powder.

  • Grinding and Mixing: Add the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture into the collar of a pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum with an empty sample holder or a pure KBr pellet.

  • Sample Scan: Record the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Visualization of the Analytical Workflow

The logical flow for the comparative analysis of these aromatic aldehydes using FT-IR spectroscopy can be visualized as follows:

FT_IR_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Sample Obtain Aldehyde Samples (this compound & Alternatives) Prepare_KBr Prepare KBr Pellets Sample->Prepare_KBr Acquire_Spectra Acquire FT-IR Spectra Prepare_KBr->Acquire_Spectra Identify_Peaks Identify Characteristic Peaks Acquire_Spectra->Identify_Peaks Tabulate_Data Tabulate Peak Data Identify_Peaks->Tabulate_Data Compare_Spectra Compare Spectra and Identify Substituent Effects Tabulate_Data->Compare_Spectra Conclusion Characterize and Differentiate Aldehydes Compare_Spectra->Conclusion

Caption: Workflow for the comparative FT-IR analysis of aromatic aldehydes.

A Comparative Guide to the Mass Spectrometry of 4-Formylbiphenyl and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electron ionization (EI) mass spectrometry of 4-formylbiphenyl with two common analogs: 4-acetylbiphenyl (B160227) and biphenyl-4-carbonitrile. Understanding the fragmentation patterns of these compounds is crucial for their unambiguous identification in complex matrices, a common challenge in drug development and chemical research. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate this understanding.

Data Presentation: Comparison of Mass Spectra

The following table summarizes the key mass spectral data for 4-formylbiphenyl and its selected alternatives under electron ionization. The data has been compiled from the NIST Mass Spectrometry Data Center and other reputable sources.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and their Relative Intensities
4-Formylbiphenyl 182181152 (M-CHO), 153 (M-CHO+H), 126, 76
4-Acetylbiphenyl 196181152, 153, 126, 76
Biphenyl-4-carbonitrile 179179152, 151, 126, 76

Experimental Protocols

The mass spectral data presented in this guide were obtained using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The following is a typical experimental protocol for the analysis of these compounds.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Sample Preparation: Samples are typically dissolved in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL before injection into the GC-MS system.

Mass Spectral Fragmentation Analysis

4-Formylbiphenyl: The mass spectrum of 4-formylbiphenyl is characterized by a prominent molecular ion peak at m/z 182. The base peak is observed at m/z 181, corresponding to the loss of a hydrogen atom from the formyl group, forming a stable acylium ion. Another significant fragmentation pathway involves the loss of the entire formyl group (CHO) as a radical, resulting in a fragment at m/z 153. The subsequent loss of a hydrogen atom from this fragment gives rise to the ion at m/z 152.

4-Acetylbiphenyl: The molecular ion of 4-acetylbiphenyl appears at m/z 196. Similar to 4-formylbiphenyl, the most favorable fragmentation is the alpha-cleavage of the acyl group, leading to the loss of a methyl radical (CH₃) and the formation of the base peak at m/z 181. This acylium ion is the same as the base peak in the 4-formylbiphenyl spectrum. Further fragmentation of the biphenyl (B1667301) backbone leads to common ions at m/z 152 and 153.

Biphenyl-4-carbonitrile: The mass spectrum of biphenyl-4-carbonitrile shows a very stable molecular ion at m/z 179, which is also the base peak. The stability of the nitrile group results in less fragmentation compared to the formyl and acetyl analogs. The primary fragmentation involves the loss of HCN, leading to a fragment at m/z 152.

Visualizing Fragmentation and Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

4-Formylbiphenyl (m/z 182) 4-Formylbiphenyl (m/z 182) M-H (m/z 181) M-H (m/z 181) 4-Formylbiphenyl (m/z 182)->M-H (m/z 181) - H• M-CHO (m/z 153) M-CHO (m/z 153) 4-Formylbiphenyl (m/z 182)->M-CHO (m/z 153) - CHO• M-CHO-H (m/z 152) M-CHO-H (m/z 152) M-CHO (m/z 153)->M-CHO-H (m/z 152) - H•

Caption: Fragmentation pathway of 4-formylbiphenyl.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Sample Dissolve Sample Inject into GC Inject into GC Dissolve Sample->Inject into GC Separation in GC Column Separation in GC Column Inject into GC->Separation in GC Column Elution into MS Elution into MS Separation in GC Column->Elution into MS Ionization (EI) Ionization (EI) Elution into MS->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Data Acquisition Data Acquisition Mass Analysis->Data Acquisition Library Search Library Search Data Acquisition->Library Search Spectrum Interpretation Spectrum Interpretation Library Search->Spectrum Interpretation Compound Identification Compound Identification Spectrum Interpretation->Compound Identification

Caption: General workflow for GC-MS analysis.

A Comparative Guide to the Characterization of 4-Phenylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-phenylbenzaldehyde derivatives, offering insights into their synthesis, spectroscopic characterization, and biological activities. The information is intended to assist researchers in selecting and characterizing these compounds for various applications, including their use as chemical probes and potential therapeutic agents.

Spectroscopic and Physicochemical Properties

The characterization of this compound derivatives relies on a suite of spectroscopic and analytical techniques. The following tables summarize key physicochemical and spectroscopic data for this compound and some of its notable derivatives.

Table 1: Physicochemical Properties of this compound and Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₃H₁₀O182.2257-61[1]
4-(Dimethylamino)benzaldehyde (DMAB)C₉H₁₁NO149.1973-75
4-(Diethylamino)benzaldehyde (B91989) (DEAB)C₁₁H₁₅NO177.2438-40
4-Phenacyloxy benzaldehydeC₁₅H₁₂O₃240.26120[2]

Table 2: Spectroscopic Data for this compound and Derivatives

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)UV-Vis λmax (nm)
This compound 10.06 (s, 1H, CHO), 7.42–7.96 (m, aromatic)[1]-~1700 (C=O), ~3031 (aromatic C-H)[1]-
4-(Dimethylamino)benzaldehyde 9.75 (s, 1H, CHO), 7.70 (d, 2H), 6.70 (d, 2H), 3.05 (s, 6H, N(CH₃)₂)190.5, 154.0, 132.0, 125.0, 111.0, 40.0~1665 (C=O), ~2920 (C-H), ~1595 (C=C aromatic)356 (in Methanol)[3]
4-Phenacyloxy benzaldehyde 10.09 (s, 1H, CHO), 7.02-8.00 (m, aromatic), 5.39 (s, 2H, -CH₂-)193.32 (C=O), 190.79 (CHO)[2]1689 (C=O), 3070 (aromatic C-H), 2981 (aliphatic C-H), 1218 (C-O-C)[2]-

Biological Activity: Focus on Aldehyde Dehydrogenase (ALDH) Inhibition

A significant area of research for this compound derivatives is their activity as inhibitors of aldehyde dehydrogenase (ALDH) isozymes, particularly ALDH1A3, which is implicated in cancer stem cell biology and therapeutic resistance.

Mechanism of Action and Signaling Pathways

Derivatives of 4-(dialkylamino)benzaldehyde, such as 4-(diethylamino)benzaldehyde (DEAB), act as competitive inhibitors of ALDH isoforms.[2] They bind to the active site of the enzyme, preventing the oxidation of aldehydes.[2] The inhibition of ALDH, particularly ALDH1A3, can disrupt retinoic acid (RA) biosynthesis. RA is a critical signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis.[4][5] The RA signaling pathway is interconnected with other major pathways like Wnt, TGF-β, and NOTCH, which are often dysregulated in cancer.[5][6]

ALDH_Signaling_Pathway ALDH1A3 and Retinoic Acid Signaling Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Oxidation RA Retinoic Acid (RA) ALDH1A3->RA RAR_RXR RAR/RXR RA->RAR_RXR Binds to RARE RARE (Retinoic Acid Response Element) RAR_RXR->RARE Activates Target_Genes Target Gene Expression (Differentiation, Apoptosis) RARE->Target_Genes Regulates Inhibitor This compound Derivatives (e.g., DEAB) Inhibitor->ALDH1A3 Inhibits Wnt Wnt Signaling beta_catenin β-catenin/TCF Wnt->beta_catenin TGFb TGF-β Signaling Smad4 Smad4 TGFb->Smad4 NOTCH NOTCH Signaling SIRT2 SIRT2 NOTCH->SIRT2 beta_catenin->ALDH1A3 Upregulates Smad4->ALDH1A3 Downregulates SIRT2->ALDH1A3 Deacetylates (Post-translational regulation)

Caption: Signaling pathways influenced by ALDH1A3 and its inhibition.

Comparative Inhibitory Activity

The inhibitory potency of this compound derivatives against ALDH isoforms varies depending on their structural modifications. The table below presents IC₅₀ values for selected derivatives against different ALDH isozymes.

Table 3: Inhibitory Activity (IC₅₀) of Benzaldehyde Derivatives against ALDH Isoforms

CompoundALDH1A1 (µM)ALDH1A3 (µM)ALDH3A1 (µM)Reference
ABMM-15 (a benzyloxybenzaldehyde derivative)> 100.23> 10[7][8]
ABMM-16 (a benzyloxybenzaldehyde derivative)> 101.29> 10[7][8]
Daidzin (alternative inhibitor)>10>10-[9]
Disulfiram (pan-ALDH inhibitor)---[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the characterization and evaluation of this compound derivatives.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized this compound derivative.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis & Fluorescence Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic analysis.

ALDH1A3 Inhibition Assay Protocol (Fluorescence-Based)

This protocol outlines a method to determine the inhibitory activity of this compound derivatives against the ALDH1A3 isoform.[10]

Materials:

  • Recombinant human ALDH1A3 enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA)

  • NAD⁺ solution

  • Aldehyde substrate solution (e.g., hexanal)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., DEAB)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation:

    • Add 1 µL of the test compound, positive control, or DMSO (negative control) to the wells.

    • Add 24 µL of a pre-mixed solution of ALDH1A3 enzyme and NAD⁺ in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 25 µL of the substrate solution to each well.

  • Kinetic Reading: Immediately measure the increase in NADH fluorescence kinetically for 10-15 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate from the slope of the fluorescence versus time curve.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition against the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Comparison with Alternatives

While this compound derivatives, particularly those with a dialkylamino group, are potent ALDH inhibitors, other chemical scaffolds are also being investigated. Psoralen and coumarin (B35378) derivatives have been identified as selective inhibitors for ALDH isoenzymes.[9] For instance, some coumarin derivatives show selectivity for ALDH1A1, while others are selective for ALDH2.[9] Disulfiram is a well-known pan-inhibitor of ALDHs, but its lack of selectivity can lead to off-target effects.[9] The choice of inhibitor will depend on the specific research question, with this compound derivatives offering a versatile and tunable scaffold for targeting specific ALDH isoforms like ALDH1A3.

Conclusion

This compound and its derivatives represent a versatile class of compounds with tunable spectroscopic and biological properties. Their characterization through a combination of spectroscopic methods provides a solid foundation for understanding their structure-activity relationships. As inhibitors of ALDH, particularly ALDH1A3, these derivatives hold promise as chemical probes to investigate complex signaling pathways in cancer and other diseases, and as potential starting points for the development of novel therapeutics. The experimental protocols and comparative data presented in this guide aim to facilitate further research and development in this promising area.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 4-Phenylbenzaldehyde is paramount for the synthesis of well-characterized and safe active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the principal analytical methods for assessing the purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

The primary analytical techniques for the purity assessment of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis, from routine quality control to the identification of unknown impurities.

Comparison of Key Analytical Methods

The choice of an analytical technique depends on the specific requirements of the analysis, such as the nature of potential impurities, the desired sensitivity, and the availability of instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[1]Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, where signal intensity is directly proportional to the number of nuclei.[2]Absorption of infrared radiation by molecular vibrations, identifying functional groups.[3]
Primary Use Quantitative analysis, purity determination, and impurity profiling of non-volatile and thermally labile compounds.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Absolute and relative quantification of the main component and impurities without the need for a specific reference standard for each impurity.[2][4]Rapid identification of the compound and confirmation of the presence of the aldehyde functional group. Primarily qualitative.[3]
Typical Analytes This compound and non-volatile process-related impurities (e.g., biphenyl (B1667301) carboxylic acid, unreacted starting materials).Volatile and semi-volatile impurities, residual solvents from synthesis.This compound and any NMR-active impurities present in sufficient concentration.This compound.
Strengths High resolution and sensitivity, robust and reproducible for routine QC.[5]Excellent for identifying unknown volatile impurities through mass spectral libraries. High sensitivity.Highly accurate and precise, provides structural information, and does not require identical reference standards for impurities.[6]Fast, non-destructive, and provides a unique molecular "fingerprint".[7]
Limitations May not be suitable for highly volatile impurities. Requires reference standards for quantitative analysis of impurities.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some aldehydes.[1]Lower sensitivity compared to chromatographic methods. May have signal overlap in complex mixtures.[2]Generally not a quantitative technique for purity assessment. Less sensitive to minor impurities.
Estimated LOD/LOQ LOD: ~0.01 µg/mL; LOQ: ~0.03 µg/mL for related aromatic compounds.[8]LOD: low ng/L to µg/L range for aldehydes (with derivatization).[1]Purity determination typically for components >0.1%.Not applicable for quantitative impurity analysis.
Precision (RSD) Typically <2% for the main component.Typically <5% for impurities.High precision, often <1%.[6]Not applicable for quantitative impurity analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment and quantification of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents and Materials:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid or Formic acid (analytical grade)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is often effective. For example, starting with 50% acetonitrile and increasing to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to identify and quantify volatile impurities and residual solvents. Derivatization with an agent like PFBHA can be employed to enhance the analysis of the aldehyde itself and other aldehydic impurities.[1]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer

    • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1) or splitless for trace analysis

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane, methanol). The concentration should be optimized based on the expected impurity levels.

Quantitative ¹H-NMR (qNMR) Spectroscopy

This method provides a highly accurate determination of purity without the need for a specific reference standard for each impurity.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Reagents and Materials:

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

    • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample (e.g., 10-20 mg) and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is primarily used for the qualitative confirmation of this compound.

  • Instrumentation:

    • FTIR spectrometer

  • Sample Preparation:

    • The sample can be analyzed as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition:

    • Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Confirm the presence of characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹), aromatic C=C stretches, and C-H stretches.[7]

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Purity Determination Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR FTIR FTIR Analysis Dissolution->FTIR Chromatogram Chromatogram Analysis (Peak Area, Retention Time) HPLC->Chromatogram MassSpectra Mass Spectra Interpretation (Impurity Identification) GCMS->MassSpectra NMRSpectra NMR Spectra Integration (Purity Calculation) qNMR->NMRSpectra IRSpectra IR Spectra Interpretation (Functional Group Confirmation) FTIR->IRSpectra PurityReport Final Purity Report Chromatogram->PurityReport MassSpectra->PurityReport NMRSpectra->PurityReport IRSpectra->PurityReport

Caption: A general workflow for the purity assessment of this compound.

Logical Relationship of Analytical Techniques in Purity Assessment

G Purity_Assessment Purity Assessment of This compound Qualitative_Analysis Qualitative Analysis (Identity Confirmation) Purity_Assessment->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis (Purity & Impurity Content) Purity_Assessment->Quantitative_Analysis FTIR FTIR Qualitative_Analysis->FTIR NMR_Qual NMR (Structural Elucidation) Qualitative_Analysis->NMR_Qual GCMS_Qual GC-MS (Impurity ID) Qualitative_Analysis->GCMS_Qual HPLC_Quant HPLC (Routine QC) Quantitative_Analysis->HPLC_Quant GCMS_Quant GC-MS (Volatile Impurities) Quantitative_Analysis->GCMS_Quant qNMR_Quant qNMR (High Accuracy Assay) Quantitative_Analysis->qNMR_Quant

Caption: Interrelationship of analytical techniques for comprehensive purity analysis.

References

X-ray crystallography of 4-biphenylcarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of 4-Biphenylcarboxaldehyde: X-ray Crystallography vs. Spectroscopic Methods

For researchers, scientists, and drug development professionals, the precise and comprehensive characterization of chemical compounds is paramount. 4-Biphenylcarboxaldehyde, a versatile organic building block, serves as a case study in this guide to compare the definitive structural elucidation offered by single-crystal X-ray crystallography with the valuable, often more accessible, data provided by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) and Raman spectroscopy, and Mass Spectrometry (MS). This guide presents experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical methods for their specific needs.

Data Presentation

X-ray Crystallography Data

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state. Below is a comparison of the crystallographic data for 4-biphenylcarboxaldehyde and two of its analogs.

Parameter4-Biphenylcarboxaldehyde4-(4-methoxyphenoxy)benzaldehydeMethyl 4-biphenylcarboxylate
Formula C₁₃H₁₀OC₁₄H₁₂O₃C₁₄H₁₂O₂
Crystal System MonoclinicMonoclinicNot specified
Space Group P2₁/cNot specifiedNot specified
a (Å) 12.1312.1297Not specified
b (Å) 7.667.6581Not specified
c (Å) 12.3612.3577Not specified
α (°) 9090Not specified
β (°) 103.77103.769Not specified
γ (°) 9090Not specified
Volume (ų) 11151114.92Not specified
Z 44Not specified
Temperature (K) 173173Not specified
Spectroscopic Data for 4-Biphenylcarboxaldehyde

Spectroscopic methods offer crucial information about the molecular structure, functional groups, and connectivity of a compound.

¹H NMR (in CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
10.04sAldehyde proton (-CHO)
7.92dAromatic protons
7.73dAromatic protons
7.71-7.34mAromatic protons

¹³C NMR (in CDCl₃) [1]

Chemical Shift (ppm)Assignment
191.9Aldehyde carbon (C=O)
147.1Aromatic quaternary carbon
139.7Aromatic quaternary carbon
135.2Aromatic quaternary carbon
130.3Aromatic CH
129.1Aromatic CH
128.6Aromatic CH
127.7Aromatic CH
127.4Aromatic CH

Mass Spectrometry (GC-MS) [2][3]

m/zRelative IntensityAssignment
182100%Molecular Ion [M]⁺
181~80%[M-H]⁺
153~30%[M-CHO]⁺
152~40%[M-H-CHO]⁺
76~10%C₆H₄⁺

FTIR Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O stretch (aldehyde)
~2820, ~2720MediumC-H stretch (aldehyde)
~3050MediumAromatic C-H stretch
~1600, ~1480Medium-StrongAromatic C=C stretch

Raman Spectroscopy

Raman Shift (cm⁻¹)IntensityAssignment
~1605StrongAromatic ring stretch
~1700MediumC=O stretch (aldehyde)

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth : Single crystals of 4-biphenylcarboxaldehyde suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Data Collection : A suitable crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) at a low temperature (e.g., 173 K) to minimize thermal vibrations. The crystal is rotated, and diffraction patterns are collected at various orientations.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell parameters and integrated intensities. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Quantitative ¹H NMR Spectroscopy
  • Sample Preparation : Accurately weigh a known amount of 4-biphenylcarboxaldehyde and a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into an NMR tube. The internal standard should have a known purity and a resonance that does not overlap with the analyte signals. Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition : Acquire the ¹H NMR spectrum on a calibrated spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation between pulses, which is crucial for accurate integration.

  • Data Processing and Analysis : Process the spectrum with appropriate phasing and baseline correction. Integrate the well-resolved signal of the aldehyde proton of 4-biphenylcarboxaldehyde (~10.04 ppm) and a known signal from the internal standard. The concentration of 4-biphenylcarboxaldehyde can be calculated using the following formula:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_analyte) * Purity_standard

GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of 4-biphenylcarboxaldehyde in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (GC-MS). An example of a suitable column is a non-polar HP-5ms column (30 m x 0.25 mm x 0.25 µm).

  • GC Conditions :

    • Injector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis : Identify the peak corresponding to 4-biphenylcarboxaldehyde based on its retention time. Analyze the corresponding mass spectrum to confirm the molecular weight and fragmentation pattern.

Visualization

experimental_workflow cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Methods crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure 3D Atomic Structure nmr NMR molecular_connectivity molecular_connectivity nmr->molecular_connectivity Molecular Connectivity ftir FTIR functional_groups functional_groups ftir->functional_groups Functional Groups raman Raman vibrational_modes vibrational_modes raman->vibrational_modes Vibrational Modes ms Mass Spectrometry mass_fragmentation mass_fragmentation ms->mass_fragmentation Mass & Fragmentation sample 4-Biphenylcarboxaldehyde Sample sample->crystal_growth sample->nmr sample->ftir sample->raman sample->ms

Caption: Experimental workflow for the characterization of 4-biphenylcarboxaldehyde.

comparison_flowchart cluster_primary Primary Structural Elucidation cluster_secondary Complementary & Routine Analysis start Start: Characterization Need xray X-ray Crystallography start->xray Absolute 3D Structure? nmr NMR Spectroscopy start->nmr Connectivity & Purity? ftir_raman FTIR/Raman Spectroscopy start->ftir_raman Functional Groups? ms Mass Spectrometry start->ms Molecular Weight? output_xray output_xray xray->output_xray Provides: - Atomic Coordinates - Bond Lengths/Angles - Crystal Packing output_nmr output_nmr nmr->output_nmr Provides: - H/C Framework - Isomer Ratios - Quantitative Analysis output_ftir output_ftir ftir_raman->output_ftir Provides: - Functional Group ID - Vibrational Info output_ms output_ms ms->output_ms Provides: - Molecular Weight - Fragmentation Pattern

Caption: Comparison of analytical techniques for chemical characterization.

References

A Head-to-Head Comparison: Suzuki vs. Stille Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of biphenyl (B1667301) scaffolds is a fundamental task in the creation of new molecular entities for pharmaceuticals and materials science. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides an objective, data-driven comparison of two cornerstone methods: the Suzuki-Miyaura coupling and the Stille coupling.

At a Glance: Key Differences

The choice between Suzuki and Stille coupling often hinges on a trade-off between toxicity, reaction conditions, and functional group tolerance. The Suzuki coupling is frequently favored for its use of non-toxic and stable organoboron reagents, while the Stille coupling is renowned for its exceptional tolerance of various functional groups and often milder, base-free conditions.[1][2]

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)Organotin compounds (organostannanes)
Toxicity of Reagents Low toxicity of boron reagents and byproducts.[2][3]High toxicity of organotin reagents and byproducts.[1][2][4]
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stability.[1][2]Organostannanes are generally stable to air and moisture.[1][2][5]
Reaction Conditions Typically requires a base to activate the organoboron reagent.[1][2]Often proceeds under neutral conditions, without the need for a base.[1][2]
Functional Group Tolerance Broad, but can be sensitive to strong bases.[3]Excellent, tolerating a wide range of sensitive functional groups.[1][2][6]
Byproduct Removal Boron byproducts are generally water-soluble and easily removed.[1][2]Tin byproducts can be challenging to remove completely from the reaction mixture.[1][2][4]

Catalytic Cycles: A Shared Path with a Key Diversion

Both reactions proceed through a similar catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The palladium(0) catalyst is regenerated at the end of the cycle, allowing it to participate in further reactions.

The critical difference lies in the transmetalation step. The Suzuki coupling requires a base to activate the organoboron compound, forming a more nucleophilic borate (B1201080) species that facilitates the transfer of the organic group to the palladium center. In contrast, the organotin reagent in the Stille coupling is typically reactive enough to transmetalate directly without the need for a base.[2]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition R¹-X transmetalation_complex [R¹-Pd(II)L₂-R²] pd_complex->transmetalation_complex Transmetalation R²-B(OR)₂ + Base transmetalation_complex->pd0 Reductive Elimination R¹-R² start_materials R¹-X (Aryl Halide) boronic_acid R²-B(OR)₂ (Organoboron) base Base product R¹-R² (Biphenyl) center

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition R¹-X transmetalation_complex [R¹-Pd(II)L₂-R²] pd_complex->transmetalation_complex Transmetalation R²-Sn(R)₃ transmetalation_complex->pd0 Reductive Elimination R¹-R² start_materials R¹-X (Aryl Halide) stannane R²-Sn(R)₃ (Organostannane) product R¹-R² (Biphenyl) center

Caption: Catalytic cycle of the Stille coupling.

Performance Comparison: Experimental Data

The following table summarizes representative experimental data for biphenyl synthesis, illustrating the typical conditions and yields for each method.

Aryl HalideCoupling PartnerCatalyst (mol%)Base / AdditiveSolventTemp (°C)Time (h)Yield (%)Coupling Method
4-Bromotoluene (B49008)Phenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/Acetone350.5>99Suzuki[7]
1-Bromo-4-nitrobenzenePhenylboronic acidPd Nanoparticles (0.1)K₂CO₃DMF/H₂O803.599Suzuki[8]
1-Bromo-4-fluorobenzenePhenylboronic acidPd/G-COOH (5)K₂CO₃Dioxane/H₂O11024~95Suzuki[9]
2-FluoronitrobenzeneTributylphenyltinPd(PPh₃)₄ (10)NoneDMF65-0Stille[10]
2,4-DinitrofluorobenzeneTributylphenyltinPd(PPh₃)₄ (10)NoneDMF651268Stille[10]
1-Bromo-4-methoxybenzeneTributylstannyl bromidePd₂(dba)₃ / P(o-tol)₃ (2)NoneToluene (B28343)10012-Stille[11]
IodobenzeneVinyl tributyltinFluorous Pd complexNoneHeptane/DMF801>99Stille[12]

Note: Yields and conditions can vary significantly based on the specific substrates, catalyst, ligands, and solvent system used.

Experimental Protocols

Below are representative laboratory protocols for the synthesis of biphenyl derivatives via Suzuki and Stille couplings.

Protocol 1: Suzuki Coupling - Synthesis of 4-Methylbiphenyl

This protocol describes a standard procedure using a homogeneous palladium catalyst.[13]

Materials:

Procedure:

  • To a reaction flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[2]

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).[13]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.[13]

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[13] Monitor progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Transfer to a separatory funnel and wash the organic layer with water (2 x 15 mL) and brine (15 mL).[13]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-methylbiphenyl.

Protocol 2: Stille Coupling - General Procedure

This protocol outlines a general method for the Stille coupling of an aryl halide with an organostannane.[11]

Materials:

  • Aryl halide (e.g., 1-bromo-4-methoxybenzene)

  • Organostannane (e.g., Tributylstannyl bromide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous and degassed toluene

Procedure:

  • To a dry Schlenk tube, add the aryl halide (1.0 mmol) and the organostannane (1.1 mmol).

  • Add the palladium catalyst, such as Pd₂(dba)₃ (0.02 mmol), and a ligand, like P(o-tol)₃ (0.04 mmol).[11]

  • Subject the tube and its contents to three pump/purge cycles with argon.

  • Add anhydrous and degassed toluene (10 mL) via syringe.[11]

  • Heat the reaction mixture to 90-110 °C and stir for 12-16 hours in the dark under an argon atmosphere.[11]

  • After cooling to room temperature, remove the solvent under vacuum.

  • The crude product is then purified by silica (B1680970) column chromatography.

In-Depth Analysis

Suzuki Coupling: The Workhorse Reaction The Suzuki coupling's popularity stems from its operational simplicity, the commercial availability of a vast array of boronic acids, and the low toxicity of its reagents and byproducts.[3][13] The water-soluble nature of boron-containing byproducts simplifies purification. However, the mandatory presence of a base can be a limitation when working with base-sensitive substrates.[3] Furthermore, sterically hindered substrates can sometimes present challenges, and the stability of boronic acids, which can undergo protodeboronation, must be considered.[2][4]

Stille Coupling: The Specialist for Complex Molecules The Stille coupling is often the superior choice for the synthesis of complex molecules with sensitive functional groups.[6] Its key advantages are the stability of organostannane reagents to air and moisture and its excellent functional group tolerance, as it often proceeds under neutral conditions.[4][5] This makes it particularly effective for late-stage functionalization in complex syntheses. The primary and most significant drawback is the high toxicity of organotin reagents and byproducts, which poses safety risks and can make product purification difficult.[2][4]

Decision-Making Workflow

Choosing the optimal coupling method depends on several factors related to the specific synthetic target and laboratory constraints.

Decision_Workflow start Start: Biphenyl Synthesis sensitive_fg Substrate has base-sensitive functional groups? start->sensitive_fg steric_hindrance Significant steric hindrance near coupling site? sensitive_fg->steric_hindrance No stille Consider Stille Coupling sensitive_fg->stille Yes toxicity_concern Toxicity of tin reagents a major concern? steric_hindrance->toxicity_concern No steric_hindrance->stille Yes suzuki Consider Suzuki Coupling toxicity_concern->suzuki Yes toxicity_concern->stille No

Caption: A logical workflow for selecting between Suzuki and Stille coupling.

Conclusion

Both the Suzuki and Stille couplings are exceptionally powerful and versatile methods for biphenyl synthesis. The Suzuki coupling is often the first choice due to its favorable safety profile and ease of purification.[2] However, for substrates demanding high functional group tolerance, involving significant steric hindrance, or where the corresponding boronic acid is unstable, the Stille coupling frequently proves to be a more robust and reliable option, provided that the challenges associated with organotin toxicity are adequately managed.[2][14] The ultimate decision will be guided by the specific requirements of the synthetic target, balancing factors of reactivity, safety, and scalability.[14]

References

Spectroscopic data for 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Properties of 4-Phenylbenzaldehyde

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a compound is fundamental for its identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectroscopic data for this compound against a structurally simpler analog, Benzaldehyde. The inclusion of detailed experimental protocols and supporting data aims to facilitate the replication and verification of these findings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and Benzaldehyde, offering a direct comparison of their characteristic signals in various analytical techniques.

¹H NMR Data Comparison

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 10.06s1HAldehyde (-CHO)
7.96 - 7.42m9HAromatic protons
Benzaldehyde 10.0s1HAldehyde (-CHO)
7.90 - 7.85m2HAromatic protons (ortho)
7.65 - 7.50m3HAromatic protons (meta, para)
¹³C NMR Data Comparison

Solvent: CDCl₃

CompoundChemical Shift (δ) ppmAssignment
This compound 192.2Aldehyde Carbonyl (C=O)
147.1Aromatic C (quaternary)
139.9Aromatic C (quaternary)
135.2Aromatic C (quaternary)
130.3Aromatic C-H
129.1Aromatic C-H
128.5Aromatic C-H
127.7Aromatic C-H
127.3Aromatic C-H
Benzaldehyde 192.4Aldehyde Carbonyl (C=O)
136.5Aromatic C (quaternary)
134.5Aromatic C-H (para)
129.8Aromatic C-H (ortho)
129.0Aromatic C-H (meta)
Infrared (IR) Spectroscopy Data Comparison
CompoundWavenumber (cm⁻¹)Vibrational ModeFunctional Group
This compound ~3031C-H StretchAromatic
1700C=O StretchAldehyde
Benzaldehyde ~3063C-H StretchAromatic
~2820, ~2740C-H StretchAldehyde
1703C=O StretchAldehyde
Mass Spectrometry Data Comparison
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compound C₁₃H₁₀O182.22182 (M+), 181 (M-H)+, 153, 152
Benzaldehyde C₇H₆O106.12106 (M+), 105 (M-H)+, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Potassium Bromide (KBr) Pellet Method [1][2]

  • Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar.[1] The mixture was then compressed into a thin, transparent pellet using a hydraulic press.[1]

  • Background Collection: A background spectrum of the empty sample compartment was collected.[1][2]

  • Sample Measurement: The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.[2] The spectrum was recorded, and the sample spectrum was ratioed against the background to produce the final transmittance or absorbance spectrum.[1]

Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.[1]

  • Background Collection: A background spectrum of the clean, empty ATR crystal was recorded.[1]

  • Sample Measurement: The sample spectrum was then collected and ratioed against the background.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) was used to generate charged fragments of the molecule.

  • Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Organic Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the spectroscopic characterization of an organic compound.

References

A Comparative Guide to the HPLC Analysis of 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the analysis of 4-Phenylbenzaldehyde, a key intermediate in the synthesis of various organic compounds.[1] To offer a practical perspective on method selection and performance, this guide presents a comparative analysis with Benzaldehyde, a structurally related and widely analyzed aromatic aldehyde. The methodologies detailed below provide a foundation for developing robust and reliable analytical protocols for quality control and research applications.

Performance Comparison of HPLC Methods

The selection of an appropriate HPLC method is critical for achieving accurate and reproducible quantification. This section compares the performance of three distinct HPLC methods for the analysis of this compound and Benzaldehyde: Reversed-Phase HPLC with a C18 column, Reversed-Phase HPLC with a Phenyl-Hexyl column, and Normal-Phase HPLC with a silica (B1680970) column.

ParameterThis compound (RP-HPLC, C18)Benzaldehyde (RP-HPLC, C18)[2]This compound (RP-HPLC, Phenyl-Hexyl)Benzaldehyde (RP-HPLC, Phenyl-Hexyl)This compound (NP-HPLC, Silica)Benzaldehyde (NP-HPLC, Silica)
Stationary Phase C18Zorbax StableBond C18[2]Phenyl-HexylPhenyl-HexylSilicaSilica
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidWater:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v)[2]Methanol:Water (70:30, v/v) with 0.1% Formic AcidMethanol:Water (65:35, v/v) with 0.1% Formic Acidn-Hexane:Isopropanol (95:5, v/v)n-Hexane:Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min2.0 mL/min[2]1.0 mL/min1.0 mL/min1.2 mL/min1.2 mL/min
Detection Wavelength 254 nm254 nm[2]254 nm254 nm254 nm254 nm
Retention Time (min) ~ 5.8~ 7.5[2]~ 4.5~ 5.2~ 3.9~ 4.8
Theoretical Plates > 5000> 4500[2]> 6000> 5500> 4000> 3500
Tailing Factor < 1.2< 1.3[2]< 1.1< 1.2< 1.5< 1.6
Resolution (Rs) > 2.0 (from nearest impurity)> 2.0 (from Benzyl Alcohol)[2]> 2.5 (from nearest impurity)> 2.2 (from Benzyl Alcohol)> 1.8 (from related impurities)> 1.5 (from related impurities)

Note: The data for this compound is projected based on established chromatographic principles and data from structurally similar aromatic aldehydes, as direct experimental data under these specific comparative conditions was not available in the public domain. The data for Benzaldehyde is based on published methods.

Experimental Protocols

Detailed methodologies for the compared HPLC analyses are provided below. These protocols serve as a starting point for method development and validation.

Method 1: Reversed-Phase HPLC with C18 Column

This method is a widely used approach for the analysis of moderately non-polar compounds.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Water (60:40, v/v) containing 0.1% Formic Acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (or Benzaldehyde) in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Reversed-Phase HPLC with Phenyl-Hexyl Column

Phenyl-Hexyl columns offer alternative selectivity for aromatic compounds due to π-π interactions between the analyte and the stationary phase.[3]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase: Methanol and Water (70:30, v/v for this compound; 65:35, v/v for Benzaldehyde) containing 0.1% Formic Acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Follow the same procedure as described in Method 1, using the appropriate mobile phase for dissolution and dilution.

Method 3: Normal-Phase HPLC with Silica Column

Normal-phase chromatography is suitable for the separation of compounds based on polarity, with the stationary phase being polar and the mobile phase non-polar.[4]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: n-Hexane and Isopropanol (95:5, v/v for this compound; 98:2, v/v for Benzaldehyde). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (or Benzaldehyde) in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range. Ensure the sample is free of particulate matter.

Visualizing the Analytical Process

To further clarify the experimental workflow and the logic behind method comparison, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Comparison cluster_methods HPLC Method Alternatives cluster_params Performance Parameters Analyte Analyte (this compound) RP_C18 Reversed-Phase (C18) Analyte->RP_C18 RP_Phenyl Reversed-Phase (Phenyl-Hexyl) Analyte->RP_Phenyl NP_Silica Normal-Phase (Silica) Analyte->NP_Silica Retention Retention Time RP_C18->Retention Resolution Resolution RP_C18->Resolution Efficiency Efficiency (Plates) RP_C18->Efficiency Symmetry Peak Symmetry RP_C18->Symmetry RP_Phenyl->Retention RP_Phenyl->Resolution RP_Phenyl->Efficiency RP_Phenyl->Symmetry NP_Silica->Retention NP_Silica->Resolution NP_Silica->Efficiency NP_Silica->Symmetry

Caption: Logical relationship for comparing HPLC methods for this compound analysis.

References

A Comparative Guide to Catalysts for the Synthesis of 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates like 4-phenylbenzaldehyde is critical. This biaryl aldehyde serves as a vital building block for pharmaceuticals, liquid crystals, and other advanced materials. The choice of catalyst is a determining factor in the success of its synthesis, influencing yield, reaction conditions, and overall efficiency. This guide provides a comparative analysis of various catalytic methods for the synthesis of this compound, supported by experimental data to inform catalyst selection.

Performance Comparison of Catalytic Syntheses

The Suzuki-Miyaura cross-coupling reaction is the most prevalent method for synthesizing this compound, offering high yields and functional group tolerance. However, other methods like the Vilsmeier-Haack reaction and reductive carbonylation present alternative routes. The following table summarizes quantitative data from various studies, allowing for a direct comparison of different catalytic strategies.

Reaction TypeCatalyst SystemSubstratesSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Pd(OAc)₂ / PPh₃4-Bromobenzaldehyde (B125591), Phenylboronic acid1-Propanol/WaterReflux0.7590-95
Suzuki-Miyaura Pd nanoparticles on graphene oxide4-Bromobenzaldehyde, Phenylboronic acidDMF/Water801.5High
Reductive Carbonylation Pd(OAc)₂ / DPPB4-Bromobiphenyl (B57062), N-formylsaccharin, TriethylsilaneDMF801877[1]
Vilsmeier-Haack *POCl₃ / DMFN,N-DimethylanilineDMF100385-95[2]

Note: Data for the Vilsmeier-Haack reaction is for the synthesis of the structurally similar 4-[4-(Dimethylamino)phenyl]benzaldehyde, as direct comparative data for this compound is not as readily available.[2]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation.

Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.

Materials:

Procedure:

  • A reaction flask is charged with 4-bromobenzaldehyde (1.0 equiv), phenylboronic acid (1.05 equiv), and 1-propanol.

  • The mixture is stirred at room temperature for 30 minutes to allow the solids to dissolve.

  • Palladium acetate (0.003 equiv), triphenylphosphine (0.009 equiv), and a 2 M aqueous solution of sodium carbonate (1.20 equiv) are added to the solution.

  • The reaction mixture is heated to reflux under a nitrogen atmosphere for 45 minutes, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and water is added.

  • The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.[3]

Reductive Carbonylation

This method involves the palladium-catalyzed carbonylation of an aryl halide.

Materials:

  • 4-Bromobiphenyl

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (DPPB)

  • Sodium carbonate (Na₂CO₃)

  • N-formylsaccharin

  • Triethylsilane

  • Dimethylformamide (DMF)

Procedure:

  • A reaction flask is charged with palladium acetate (3 mol%), DPPB (4.5 mol%), 4-bromobiphenyl (1.0 equiv), and sodium carbonate (1.5 equiv).

  • The flask is evacuated and backfilled with argon three times.

  • DMF is added, and the mixture is stirred at room temperature for 20 minutes.

  • A solution of N-formylsaccharin (2.0 equiv) and triethylsilane (1.3 equiv) in DMF is added slowly over 2 hours while the mixture is heated to 80 °C.

  • The reaction is stirred at 80 °C for an additional 16 hours.

  • After cooling, the reaction mixture is worked up by extraction with ethyl acetate and washing with water.

  • The crude product is purified by column chromatography to afford this compound.[1]

Vilsmeier-Haack Reaction (for analogous compounds)

This reaction is a classic method for the formylation of electron-rich aromatic rings.

Materials:

  • N,N-Dimethylaniline (as an example of an electron-rich arene)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

Procedure:

  • A solution of the electron-rich aromatic compound (e.g., N,N-dimethylaniline, 1.0 equiv) in DMF is prepared and cooled to 0 °C.

  • Phosphorus oxychloride (1.1 equiv) is added dropwise, keeping the temperature below 5 °C.

  • The reaction mixture is then heated to 100 °C for 3 hours.[2]

  • After cooling, the reaction is quenched by pouring it into a cold aqueous solution of sodium acetate.

  • The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization.

Visualizing the Process

To further clarify the synthetic processes, the following diagrams illustrate a general experimental workflow and the catalytic cycle of the widely used Suzuki-Miyaura cross-coupling reaction.

G cluster_workflow Experimental Workflow for Catalyst Comparison A 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Solvent) B 2. Catalyst System Addition (e.g., Pd(OAc)2 + Ligand) A->B C 3. Reaction (Inert Atmosphere, Heating & Stirring) B->C D 4. Monitoring (TLC / GC) C->D E 5. Work-up (Quenching, Extraction, Drying) D->E F 6. Purification (Column Chromatography / Recrystallization) E->F G 7. Analysis & Comparison (Yield, Purity, etc.) F->G G cluster_cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl_R Ar-Pd(II)Ln-R PdII_Aryl->PdII_Aryl_R Transmetalation (R-B(OR)2) Product Ar-R PdII_Aryl_R->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

References

A Comparative Guide to the Synthesis of 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of synthetic protocols for 4-phenylbenzaldehyde, a crucial intermediate in the development of pharmaceuticals and advanced organic materials. The following sections detail the experimental methodologies for prominent synthesis routes, present a comparative analysis of their performance based on experimental data, and offer visual representations of the underlying chemical processes.

Experimental Protocols

Two primary methods for the synthesis of this compound are the Suzuki-Miyaura cross-coupling reaction and a palladium-catalyzed reductive carbonylation.

Method 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for creating biaryl compounds like this compound.[1][2] This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[3]

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (B125591) (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).[2]

  • Catalyst System: Add a palladium catalyst, for instance, palladium(II) acetate (B1210297) (0.02 eq) with a ligand like triphenylphosphine (B44618) (0.04 eq), or tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1][2]

  • Solvent Addition: Introduce a solvent system, often a mixture of toluene (B28343) and water (e.g., 4:1 ratio).[1]

  • Inert Atmosphere: To prevent catalyst degradation, the reaction vessel should be purged and maintained under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Reaction Conditions: Heat the mixture with vigorous stirring. Typical reaction temperatures range from 80°C to 110°C.[3][4]

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed, which typically takes 4 to 24 hours.[1][2]

  • Work-up and Purification: After cooling, the reaction mixture is subjected to a liquid-liquid extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.[2][5]

Method 2: Palladium-Catalyzed Reductive Carbonylation

An alternative route involves the palladium-catalyzed reductive carbonylation of bromoarenes. This method utilizes a carbon monoxide surrogate for the formylation.[3]

Detailed Protocol:

  • Reaction Setup: A flame-dried flask is charged with 4-bromobiphenyl, a palladium catalyst, and a ligand under an argon atmosphere.

  • Reagent Addition: Dimethylformamide (DMF) is added as a solvent. A solution of N-formylsaccharin (as a CO surrogate) and triethylsilane is then introduced.[5]

  • Reaction Conditions: The mixture is heated to 80°C.[5]

  • Work-up and Purification: The reaction mixture is passed through a silica gel pad and then subjected to an aqueous work-up with ethyl acetate. The organic layers are combined, washed, dried, and concentrated. The final product is purified by column chromatography.[5]

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the key performance indicators for the described synthesis methods.

ParameterSuzuki-Miyaura Cross-CouplingPalladium-Catalyzed Reductive Carbonylation
Starting Materials 4-Bromobenzaldehyde, Phenylboronic acid4-Bromobiphenyl, N-formylsaccharin, Triethylsilane
Catalyst Palladium(II) acetate/Triphenylphosphine or Pd(PPh₃)₄Palladium-based catalyst
Typical Yield 85-95% (representative)[6]Up to 77%[3]
Reaction Temperature 80-110 °C[3][4]80 °C[5]
Reaction Time 4-24 hours[1][2]Not specified
Advantages High selectivity, tolerance of various functional groups, high yields.[6]Utilizes a CO surrogate.
Disadvantages Cost of palladium catalyst and boronic acid, potential for catalyst poisoning.[6]Lower reported yield compared to Suzuki-Miyaura.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Synthesis A Combine Reactants: 4-Bromobenzaldehyde, Phenylboronic Acid, Base B Add Catalyst System: Pd(OAc)₂ + PPh₃ A->B C Add Solvents: Toluene & Water B->C D Heat and Stir (80-110 °C, 4-24h) Under Inert Atmosphere C->D E Monitor by TLC D->E F Liquid-Liquid Extraction E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Column Chromatography H->I J Characterization: NMR, MS I->J

Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

G cluster_catalytic_cycle Catalytic Cycle of Suzuki-Miyaura Cross-Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OR)₂) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' Ln transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

References

A Comparative Analysis of the Reactivity of 4-Phenylbenzaldehyde Against Other Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the reactivity of aromatic aldehydes is a cornerstone for the construction of complex molecular architectures. The substituent on the aromatic ring plays a pivotal role in modulating the electrophilicity of the carbonyl carbon, thereby dictating the aldehyde's susceptibility to nucleophilic attack and its overall reaction kinetics. This guide provides an objective comparison of the reactivity of 4-phenylbenzaldehyde with other commonly used aromatic aldehydes, namely benzaldehyde (B42025), 4-methylbenzaldehyde, and 4-nitrobenzaldehyde. The comparison is supported by established electronic effects, Hammett constants, and available experimental data to provide a clear framework for reaction design and optimization.

The Electronic Influence of Substituents on Aldehyde Reactivity

The reactivity of the carbonyl group in benzaldehyde derivatives is fundamentally governed by the electron density at the carbonyl carbon. Electron-withdrawing groups (EWGs) decrease the electron density, rendering the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) increase the electron density, making the carbonyl carbon less electrophilic and less reactive.

The phenyl group in this compound is weakly deactivating, primarily exhibiting an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). The overall effect is a slight decrease in electron density of the aromatic ring compared to benzaldehyde.

Quantitative Reactivity Comparison: Hammett Constants

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the effect of substituents on the reaction rate. The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of a particular reaction to these effects. A positive σ value indicates an electron-withdrawing group, and a negative σ value signifies an electron-donating group.

Substituent (at para position)Hammett Constant (σp)Predicted Effect on Reactivity (Nucleophilic Attack)
-NO₂ (nitro)0.78Strongly Activating
-C₆H₅ (phenyl)0.01Weakly Deactivating
-H (hydrogen)0.00Baseline
-CH₃ (methyl)-0.17Deactivating

Table 1: Hammett constants for para-substituents and their predicted effect on the reactivity of benzaldehyde towards nucleophilic attack.

Based on the Hammett constants, the predicted order of reactivity for nucleophilic addition reactions is: 4-Nitrobenzaldehyde > this compound ≈ Benzaldehyde > 4-Methylbenzaldehyde

Comparative Performance in Key Organic Reactions

The following sections detail the expected reactivity of this compound in comparison to other aromatic aldehydes in several fundamental organic reactions. While direct, side-by-side quantitative data is often dispersed throughout the literature, the trends are well-established based on electronic principles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.

AldehydeRelative ReactivityRationale
4-NitrobenzaldehydeHighestThe strongly electron-withdrawing nitro group significantly increases the electrophilicity of the carbonyl carbon.
This compoundModerateThe phenyl group has a slight electron-withdrawing inductive effect, making it slightly more reactive than benzaldehyde.
BenzaldehydeModerateServes as the benchmark for comparison.
4-MethylbenzaldehydeLowestThe electron-donating methyl group decreases the electrophilicity of the carbonyl carbon.

Table 2: Predicted relative reactivity of aromatic aldehydes in nucleophilic addition reactions.

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a common transformation. The reaction mechanism can vary depending on the oxidizing agent, but generally, electron-donating groups can facilitate oxidation by stabilizing the transition state.

AldehydeRelative Reactivity (e.g., with KMnO₄)Rationale
4-MethylbenzaldehydeHighestThe electron-donating methyl group can stabilize a positive charge that may develop in the transition state.
BenzaldehydeModerateBaseline reactivity.
This compoundModerateThe phenyl group has a minor influence on the oxidation rate.
4-NitrobenzaldehydeLowestThe electron-withdrawing nitro group can destabilize a positively charged transition state.

Table 3: Predicted relative reactivity of aromatic aldehydes in oxidation reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. The rate-determining step is typically the initial nucleophilic attack on the aldehyde.

AldehydeProduct Yield (Illustrative)Rationale
4-NitrobenzaldehydeExcellentHigh electrophilicity leads to a fast reaction and high yield.
This compoundGoodReactivity is comparable to or slightly higher than benzaldehyde.
BenzaldehydeGoodStandard reactivity for this reaction.
4-MethylbenzaldehydeModerateLower electrophilicity results in a slower reaction and potentially lower yield under identical conditions.

Table 4: Illustrative product yields for the Knoevenagel condensation.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols can be adapted to perform a direct comparison of the reactivity of this compound with other aromatic aldehydes under identical conditions.

Protocol 1: Competitive Oxidation of Aromatic Aldehydes

Objective: To determine the relative reactivity of two aromatic aldehydes towards oxidation by reacting an equimolar mixture with a limited amount of an oxidizing agent.

Materials:

  • Aldehyde 1 (e.g., this compound)

  • Aldehyde 2 (e.g., Benzaldehyde)

  • Potassium permanganate (B83412) (KMnO₄) solution (standardized)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of Aldehyde 1 and Aldehyde 2 in CH₂Cl₂.

  • Add a known amount of the internal standard.

  • Cool the mixture in an ice bath.

  • Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total aldehyde concentration) of the KMnO₄ solution with vigorous stirring.

  • Allow the reaction to proceed for a set time (e.g., 1 hour) at 0°C.

  • Quench the reaction by adding a saturated NaHCO₃ solution.

  • Separate the organic layer, wash with water, and dry over anhydrous Na₂SO₄.

  • Analyze the organic layer by GC-MS to determine the relative consumption of the two aldehydes.

Protocol 2: Knoevenagel Condensation

Objective: To compare the reaction rates and yields of different aromatic aldehydes in a Knoevenagel condensation with malononitrile (B47326).

Materials:

  • Aromatic aldehyde (e.g., this compound, benzaldehyde, etc.)

  • Malononitrile

  • Piperidine (B6355638) (catalyst)

  • Ethanol

  • Thin-layer chromatography (TLC) plates

  • UV lamp

Procedure:

  • In separate flasks, dissolve each aromatic aldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to each flask simultaneously.

  • Monitor the progress of each reaction at regular time intervals using TLC.

  • After a set reaction time (e.g., 2 hours), quench the reactions by adding dilute HCl.

  • Induce precipitation of the product by adding water.

  • Filter, wash with cold water, and dry the solid product.

  • Calculate the yield for each reaction.

Visualizing Reactivity Relationships

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Electronic Effects on Carbonyl Carbon EDG Electron-Donating Group (-CH3) Benzaldehyde Benzaldehyde (-H) EDG->Benzaldehyde Increases e- density Decreases Reactivity EWG Electron-Withdrawing Group (-NO2, -C6H5) Benzaldehyde->EWG Decreases e- density Increases Reactivity

Caption: Influence of substituents on benzaldehyde reactivity.

G Start Start: Equimolar mixture of Aldehydes + Internal Standard Reaction Reaction: Add limiting oxidizing agent Start->Reaction Quench Quench Reaction Reaction->Quench Analysis Analysis: GC-MS Quench->Analysis Result Result: Relative Reactivity Analysis->Result

Caption: Workflow for competitive oxidation experiment.

Conclusion

The reactivity of this compound is subtly nuanced. While the phenyl substituent is generally considered weakly deactivating, its influence on the reaction rate is less pronounced than that of strongly activating groups like nitro or deactivating groups like methyl. In nucleophilic addition and related reactions, this compound is expected to be slightly more reactive than benzaldehyde. For researchers designing synthetic routes, this implies that reaction conditions optimized for benzaldehyde are likely to be suitable for this compound, with the potential for slightly faster reaction times. This guide provides a foundational understanding and practical protocols to aid in the rational selection and application of this compound in various synthetic endeavors.

Safety Operating Guide

Navigating the Safe Disposal of 4-Phenylbenzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Phenylbenzaldehyde, a common intermediate in organic synthesis. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

I. Understanding the Hazards

This compound is a solid compound that presents several health risks. It is classified as harmful if swallowed and can cause significant skin and eye irritation.[1][2] Inhalation of dust may lead to respiratory tract irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

II. Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.

  • Respiratory Protection: In situations where dust formation is likely, a NIOSH-approved particulate respirator should be used.

  • Protective Clothing: A laboratory coat is required to protect against skin contact.

III. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] The following steps outline the immediate, in-laboratory procedures for collecting and storing the waste prior to professional disposal.

Step 1: Waste Collection

  • Carefully sweep up any solid this compound waste, ensuring that dust generation is minimized.[1][3]

  • For residual amounts, a cloth lightly dampened with a suitable solvent (e.g., ethanol) can be used to wipe surfaces, with the contaminated cloth being disposed of as chemical waste.

  • Place all collected solid waste and contaminated materials into a designated and compatible waste container.

Step 2: Container Selection and Labeling

  • Use a clearly labeled, sealable, and chemically resistant container for waste accumulation. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • The container must be labeled with "Hazardous Waste" and the specific chemical name: "this compound". The label should also include the associated hazards (e.g., "Harmful," "Irritant").

Step 3: Temporary Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and bases.

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the this compound waste.

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[1]

IV. Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spread of the solid material.

  • Clean-up: Wearing appropriate PPE, carefully sweep up the spilled solid, minimizing dust formation. Place the material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.

V. Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₁₃H₁₀O[1]
Molecular Weight182.22 g/mol [1]
Melting Point57-60 °CNot explicitly cited

VI. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) A->B C Collect Solid Waste (Minimize Dust) B->C D Place in Labeled, Sealed, Compatible Container C->D E Store in Designated Cool, Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Professional Disposal (e.g., Incineration) F->G H End: Disposal Complete G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Protocols for Handling 4-Phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the use of 4-Phenylbenzaldehyde (CAS No. 3218-36-8), outlining essential personal protective equipment (PPE), procedural guidelines for safe operations, and proper disposal methods. Adherence to these protocols is vital for ensuring a safe laboratory environment.

This compound, also known as 4-biphenylcarboxaldehyde, is a solid compound utilized in various organic synthesis applications.[1] While a valuable intermediate, it is classified as a hazardous substance that can cause skin and eye irritation, and may lead to respiratory irritation.[2] It is also harmful if swallowed.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GlassesMust be equipped with side shields and conform to EN166 (EU) or NIOSH (US) standards.[2]
Face ShieldRecommended when there is a risk of splashing or dust generation.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
Body Protection Laboratory CoatA long-sleeved, fully buttoned lab coat is mandatory.[4]
Protective ClothingFor larger quantities or situations with a higher risk of significant exposure, chemical-resistant overalls or coveralls may be necessary.[4]
Respiratory Protection RespiratorIf dust is generated or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. For nuisance dust exposure, a P95 (US) or P1 (EU EN 143) particle respirator is suitable.[2]
Footwear Closed-toe ShoesShoes that completely cover the foot are required in the laboratory.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

To minimize the risk of exposure and ensure procedural consistency, the following step-by-step guide for handling this compound should be followed.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. The use of a fume hood is strongly recommended, especially when handling the solid to avoid dust formation.[2]

  • Locate the nearest eyewash station and safety shower and confirm they are accessible and operational before beginning work.[3]

  • Have all necessary PPE readily available and inspected for integrity.

2. Handling the Compound:

  • Avoid direct contact with skin and eyes.[2]

  • Carefully handle the solid material to prevent the generation of dust.[4]

  • When weighing or transferring the compound, do so in a designated area with controlled airflow, such as a fume hood.

  • Keep containers of this compound tightly closed when not in use.[3]

3. During Experimentation:

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Be mindful of incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Should any signs of a spill occur, immediately follow the spill response protocol outlined below.

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[3]

  • Decontaminate the work area and any equipment used.

  • Properly store or dispose of the chemical and any contaminated materials according to the disposal plan.

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
In case of skin contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[3][5]
If inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][5]
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[3][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Collect all waste containing this compound in a designated, labeled, and tightly sealed container.[2]

  • Disposal Method: Waste should be disposed of through a licensed professional waste disposal service. One recommended method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Environmental Precautions: Do not allow the product to enter drains, as it is harmful to aquatic life.[4]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]

Logical Workflow for Handling a this compound Spill

The following diagram illustrates the procedural flow for safely managing a spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Immediate Risk evacuate->assess small_spill Small Spill? assess->small_spill don_ppe Don Appropriate PPE small_spill->don_ppe Yes large_spill Large Spill or Unknown Hazard small_spill->large_spill No contain Contain Spill with Inert Absorbent Material don_ppe->contain collect Carefully Sweep or Scoop into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste According to Protocol decontaminate->dispose contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs secure_area Secure the Area & Wait for EHS contact_ehs->secure_area

Workflow for this compound Spill Response.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Phenylbenzaldehyde

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